molecular formula C9H7NS B1301133 2-Quinolinethiol CAS No. 2637-37-8

2-Quinolinethiol

Cat. No.: B1301133
CAS No.: 2637-37-8
M. Wt: 161.23 g/mol
InChI Key: KXZSVYHFYHTNBI-UHFFFAOYSA-N
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Description

2-Quinolinethiol has been used to study the electrochemical behavior of this compound using a hanging mercury drop electrode.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinoline-2-thione
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InChI

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
Source PubChem
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InChI Key

KXZSVYHFYHTNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
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DSSTOX Substance ID

DTXSID4062569
Record name 2(1H)-Quinolinethione
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Molecular Weight

161.23 g/mol
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Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838068
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2637-37-8
Record name 2(1H)-Quinolinethione
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Record name 2-Quinolinethiol
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Foundational & Exploratory

2-Quinolinethiol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Quinolinethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as quinoline-2-thiol), a heterocyclic compound of significant interest in medicinal chemistry, materials science, and analytical chemistry. The document details its chemical and physical properties, established synthesis protocols, biological activities, and key applications.

Core Properties of this compound

This compound is an aromatic sulfur-containing heterocyclic compound.[1] Its chemical identity and core properties are summarized below.

Chemical Identification

Identifier Value
CAS Number 2637-37-8[2][3][4][5]
Molecular Formula C₉H₇NS[2][3][4][6]
Molecular Weight 161.22 g/mol [2][3][4][6]
IUPAC Name Quinoline-2-thiol[3]
Synonyms 2-Mercaptoquinoline, Quinoline-2(1H)-thione, 1,2-Dihydro-2-quinolinethione[6][7]
InChI Key KXZSVYHFYHTNBI-UHFFFAOYSA-N[3][8]

| SMILES | Sc1ccc2ccccc2n1[3][8] |

Physicochemical Properties

Property Value Source
Melting Point 174-176 °C [4][6][9]
Boiling Point 261.1 °C @ 760 mmHg 178 °C @ 0.5 Torr [6][9]
Density 1.27 g/cm³ [6]
Appearance Yellow to orange powder [9]
pKa pK1: -1.44 (+1); pK2: 10.21 (0) (at 20°C) [9]

| LogP | 2.52350 |[6] |

A notable characteristic of this compound is its existence in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione.[1][7] Spectroscopic and computational studies indicate that the thione form is the predominant tautomer in solution.[1][10] This tautomerism is critical to its reactivity and its mode of interaction with biological targets.[1]

Synthesis Methodologies and Experimental Protocols

Several reliable methods for the synthesis of the this compound scaffold have been reported.[7] The selection of a specific route often depends on the availability of starting materials and the desired substitution patterns on the quinoline ring.[7]

Method 1: Synthesis from Quinoline N-Oxides

This modern, metal-free approach utilizes readily available quinoline N-oxides and thiourea to produce 2-quinolinethiones with high regioselectivity and in good to excellent yields.[7][11] The reaction proceeds under mild conditions.[7][11]

Experimental Protocol:

  • Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL).[7]

  • Add thiourea (2.0 mmol, 2.0 equiv.) to the solution.[7]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.[7]

  • Allow the reaction to warm to room temperature and continue stirring for the required time (monitored by TLC).[7]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.[7]

G Workflow: Synthesis from Quinoline N-Oxides cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Quinoline N-Oxide in MeCN add_thiourea Add Thiourea start->add_thiourea cool Cool to 0°C add_thiourea->cool add_anhydride Add Triflic Anhydride cool->add_anhydride warm Warm to RT & Stir add_anhydride->warm quench Quench with NaHCO₃ warm->quench extract Extract with CH₂Cl₂ quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Quinoline-2-thione purify->end

Caption: Workflow for the synthesis of this compound from Quinoline N-Oxides.

Method 2: Synthesis from 2-Chloroquinoline Derivatives

A classical and robust method involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile, such as sodium sulfide.[7]

Experimental Protocol:

  • Dissolve the 2-chloroquinoline derivative (e.g., 2-chloroquinoline-3-carbaldehyde, 1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).[7]

  • Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).[7]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]

  • After completion, pour the reaction mixture into ice-water.[7]

  • Acidify the mixture with acetic acid to precipitate the product.[7]

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the this compound derivative.[7]

G Workflow: Synthesis from 2-Chloroquinolines cluster_reaction Reaction cluster_workup Product Isolation start Dissolve 2-Chloroquinoline in DMF add_sulfide Add Sodium Sulfide (Na₂S) start->add_sulfide stir Stir at Room Temperature add_sulfide->stir pour Pour into Ice-Water stir->pour acidify Acidify with Acetic Acid pour->acidify filter_wash Filter and Wash acidify->filter_wash dry Dry Product filter_wash->dry end Pure this compound Derivative dry->end

Caption: Workflow for the synthesis of this compound from 2-Chloroquinolines.

Biological Activities and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have been extensively studied for their wide-ranging pharmacological activities.[1][12]

Data on Biological Activities

Activity Target/Mechanism Example Application References
Anticancer DNA intercalation, Topoisomerase inhibition, Induction of apoptosis Development of novel chemotherapeutic agents [1][8][13]
Antimalarial Effective against Plasmodium falciparum, including drug-resistant strains Combating malaria [1]
Antibacterial Various mechanisms Development of new antibiotics [12][14]

| JAK2/STAT3 Inhibition | Inhibition of the JAK2/STAT3 signaling pathway | Potential anti-breast cancer activity |[10] |

Mechanism of Action: DNA Intercalation & Topoisomerase Inhibition

The planar structure of the quinoline ring allows certain derivatives to insert themselves between the base pairs of DNA (intercalation).[1] This action can disrupt critical cellular processes like DNA replication and transcription.[1] Furthermore, some derivatives act as inhibitors of topoisomerase enzymes, which are vital for managing DNA topology during cell division.[1] This dual-action potential makes them attractive candidates for anticancer drug development.

G Conceptual Pathway: Anticancer Mechanism cluster_process Cellular Processes cluster_outcome Cellular Outcome compound This compound Derivative dna DNA Double Helix compound->dna Intercalation topo Topoisomerase Enzyme compound->topo Inhibition replication DNA Replication & Transcription dna->replication division Cell Division topo->division apoptosis Apoptosis (Cell Death) replication->apoptosis Disruption leads to division->apoptosis Disruption leads to

Caption: Anticancer action via DNA intercalation and topoisomerase inhibition.

Other Applications

Beyond medicine, this compound derivatives serve as effective fluorescent sensors for detecting metal ions and changes in pH.[1][10] The thiol group can chelate with metal ions, causing a detectable change in the molecule's fluorescence.[1] The compound has also been used in electrochemical studies.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[15]

GHS Hazard Information

Category Code Description
Classification Eye Irrit. 2 Skin Irrit. 2 STOT SE 3 Causes serious eye irritation Causes skin irritation May cause respiratory irritation
Signal Word Warning
Hazard Statements H315, H319, H335 Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors, wash skin thoroughly after handling, use in a well-ventilated area, wear protective equipment, specific first aid measures.[8][15] |

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[15][16] A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or irritation is experienced.[16]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[17]

  • Storage: Store in a well-ventilated place with the container tightly closed.[15][16] Recommended storage temperature is 2-8°C under an inert atmosphere.[5][9]

  • Fire Safety: The compound is a combustible solid. In case of fire, use carbon dioxide, powder, or water spray.[16] Thermal decomposition can release toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[6]

Conclusion

This compound and its derivatives are a versatile and enduring class of heterocyclic compounds.[1] Their synthetic accessibility, coupled with a rich and tunable range of biological and photophysical properties, ensures their continued importance.[1][11] From foundational roles in the development of new therapeutic agents to applications in materials science and analytical sensing, these molecules present ongoing opportunities for innovation in scientific research.[1]

References

An In-depth Technical Guide to the Tautomerism and Stability of 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium and stability of 2-quinolinethiol. It exists as a dynamic equilibrium between its thiol and thione forms, with the latter, quinoline-2(1H)-thione, being the predominantly stable tautomer under most conditions. This document furnishes quantitative data from both computational and spectroscopic studies, detailed experimental protocols for synthesis and analysis, and visual diagrams to elucidate key transformations and workflows. Understanding the nuances of this tautomerism is critical for applications in medicinal chemistry, materials science, and chemical synthesis, where the specific properties of each tautomer can significantly influence biological activity, reactivity, and physical characteristics.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and functional applications.[1][2] Among these, this compound is of particular interest due to its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (quinoline-2(1H)-thione).[3][4] The position of this equilibrium is influenced by various factors including the physical state, solvent polarity, pH, and temperature.[3] The predominance of one tautomer over the other has significant implications for the molecule's chemical reactivity, spectroscopic properties, and biological interactions. Therefore, a thorough understanding of this tautomeric relationship is essential for researchers and drug development professionals working with this scaffold.

Tautomeric Equilibrium

The thiol-thione tautomerism of this compound involves the migration of a proton between the sulfur and nitrogen atoms of the quinoline ring. The two tautomeric forms are this compound and quinoline-2(1H)-thione.

Visualization of Tautomeric Equilibrium

The equilibrium between the two tautomers can be represented as follows:

Caption: Thiol-thione tautomerism of this compound.

Stability and Quantitative Analysis

Computational and experimental studies have consistently shown that the thione tautomer is significantly more stable than the thiol form.

Computational Data

Quantum mechanical calculations provide quantitative insight into the relative stabilities of the tautomers.

Computational MethodParameterValuePredominant TautomerReference
B3LYP DFTΔE5.83 kcal/molThione[5][6]
B3LYP DFTPopulation99.9%Thione[5][6]
Spectroscopic Data

Spectroscopic techniques are invaluable for identifying and quantifying the tautomers in different environments.

Spectroscopic TechniqueTautomerCharacteristic SignalWavelength/FrequencyReference
UV-Vis Spectroscopy Thiol (calculated)Strong absorption bands308.0 nm (S1), 242.9 nm (S4)[5][6]
Thione (calculated)Strong absorption bands358.8 nm (S2), 269.8 nm (S5)[5][6]
Thione (experimental in H₂O)Strong absorption bands372 nm, 273 nm[5]
Infrared (IR) Spectroscopy ThiolS-H stretching (weak)~2550-2600 cm⁻¹[3]
ThioneC=S stretching~1100-1250 cm⁻¹[3]
ThioneN-H stretching~3100-3400 cm⁻¹[3]
¹H NMR Spectroscopy (in CDCl₃) ThioneN-H proton~13.4-13.47 ppm[7]

Experimental Protocols

Synthesis of Quinoline-2-thiones

A modern and efficient method for the synthesis of quinoline-2-thiones involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea.[1][2]

synthesis_workflow start Quinoline N-oxide reagents Thiourea, Triflic Anhydride in Acetonitrile (MeCN) start->reagents 1. reaction Reaction at 0°C to Room Temperature reagents->reaction 2. quench Quench with sat. NaHCO₃ (aq) reaction->quench 3. extraction Extract with Dichloromethane (CH₂Cl₂) quench->extraction 4. purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification 5. product Quinoline-2-thione purification->product 6.

Caption: General workflow for the synthesis of quinoline-2-thiones.

  • Reaction Setup: In a suitable flask, dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL).[1]

  • Addition of Reagents: Add thiourea (2.0 mmol, 2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.[1]

  • Initiation: Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (as determined by reaction monitoring, e.g., TLC).[1]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).[1]

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.[1]

Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound/thione sample in the desired solvent (e.g., water, ethanol) to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[8]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-450 nm.[8]

  • Analysis: Compare the obtained spectrum with the known absorption maxima for the thiol and thione tautomers to determine the predominant form in the chosen solvent.[5][6]

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull (e.g., Nujol).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Look for characteristic absorption bands: a weak S-H stretch around 2550-2600 cm⁻¹ for the thiol form, and C=S and N-H stretches around 1100-1250 cm⁻¹ and 3100-3400 cm⁻¹, respectively, for the thione form.[3]

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Analysis: The presence of a signal in the downfield region (around 13.4-13.47 ppm in CDCl₃) is characteristic of the N-H proton of the thione tautomer.[7] The integration of signals corresponding to each tautomer can be used to determine their ratio in solution, although rapid proton exchange may sometimes lead to a single, broadened peak.[8]

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the more stable quinoline-2(1H)-thione form. This preference is supported by both computational and extensive spectroscopic evidence. For researchers and professionals in drug development, a comprehensive understanding of this tautomerism is paramount. The distinct physicochemical properties of each tautomer can profoundly impact a compound's solubility, membrane permeability, and interaction with biological targets. The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation and characterization of these important heterocyclic compounds, facilitating their further exploration in various scientific and therapeutic contexts.

References

Spectroscopic Profile of 2-Quinolinethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Quinolinethiol (CAS 2637-37-8). A critical aspect of this compound's characterization is its existence in a tautomeric equilibrium between the thiol and thione forms. Experimental and computational evidence strongly suggests that the quinoline-2(1H)-thione form is the predominant tautomer in solution. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and data interpretation, keeping in mind this crucial tautomeric relationship.

Tautomerism of this compound

This compound exists as a mixture of two tautomers in equilibrium: the thiol form (this compound) and the thione form (quinoline-2(1H)-thione). Quantum mechanical calculations predict the thione to be the major tautomer, a finding that is corroborated by absorption spectra.[1][2] This equilibrium is fundamental to interpreting the compound's spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts are indicative of the predominant thione tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows signals in the aromatic region, consistent with the quinoline ring system.

Chemical Shift (δ) ppm Multiplicity Assignment
~13.4br sN-H (Thione)
7.30 - 7.80mAr-H

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm (Predicted) Assignment
>180C=S
115 - 145Ar-C

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a 75 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the quinoline-2(1H)-thione tautomer.

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretch
~3000N-H stretch
1620-1580C=C aromatic ring stretch
1200-1100C=S stretch
800-700Aromatic C-H bend (out-of-plane)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Acquire a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is consistent with the quinoline-2(1H)-thione tautomer being the major species in solution.

λmax (nm) Solvent Tautomer
372H₂OThione
273H₂OThione
358.8(Calculated)Thione
269.8(Calculated)Thione
308.0(Calculated)Thiol
242.9(Calculated)Thiol

Experimental data shows strong bands at 372 nm and 273 nm in water, which aligns well with the calculated spectrum for the thione tautomer.[1]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or water). Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200-600 nm.

    • Blank: Use the same solvent as used for the sample solution as a blank.

  • Data Processing: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Prep Weighing & Dissolution NMR_acq NMR Spectrometer Prep->NMR_acq IR_acq FTIR Spectrometer Prep->IR_acq UV_acq UV-Vis Spectrophotometer Prep->UV_acq Proc Fourier Transform, Baseline & Phase Correction NMR_acq->Proc IR_acq->Proc UV_acq->Proc Interp Spectral Interpretation (Peak Assignment, Structure Elucidation) Proc->Interp Report Data Tabulation & Reporting Interp->Report

Caption: General workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 2-Quinolinethiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 2-Quinolinethiol's Behavior in Organic Solvents, Featuring Detailed Experimental Protocols and Predictive Insights for Drug Development Professionals.

Introduction

This compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science, presents a unique profile in terms of its solubility in organic solvents. A thorough understanding of its solubility is paramount for researchers engaged in drug discovery, formulation development, and chemical synthesis, as it directly impacts reaction kinetics, bioavailability, and the design of purification strategies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a discussion of the underlying physicochemical principles that govern its behavior in various solvent systems.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing information and provides researchers with the necessary tools to determine solubility in their specific systems.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note the tautomeric nature of this compound, which exists in equilibrium with 2(1H)-quinolinethione. This equilibrium can be influenced by the solvent, potentially affecting solubility measurements.

SolventTemperature (°C)Solubility
Water2050 g/L[1][2]

Note on Tautomerism: this compound can exist in two tautomeric forms: the thiol form and the thione form (2(1H)-quinolinethione). The equilibrium between these two forms is influenced by the solvent's polarity and hydrogen bonding capability. The thione form is generally more stable in polar solvents. This dynamic should be considered when interpreting solubility data, as the measured solubility represents the total concentration of both tautomers at equilibrium.

Solubility of Structurally Similar Compounds

In the absence of extensive data for this compound, examining the solubility of analogous compounds can provide valuable insights. The following table presents solubility data for other quinoline derivatives, which can serve as a useful reference for estimating the potential solubility of this compound in various organic solvents.

CompoundSolventTemperature (°C)Solubility
8-Quinolinethiol hydrochlorideEthanolNot Specified50 mg/mL
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[3]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[3]

Generally, quinoline derivatives tend to exhibit good solubility in a range of organic solvents due to their aromatic and heterocyclic nature.[3] Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) are often effective in dissolving these types of compounds.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following detailed experimental protocol, based on the widely accepted "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Prepare Saturated Solution (Excess this compound in Solvent) B Equilibrate in Thermostatic Shaker (e.g., 24-48h at constant temp.) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D F Dilute Saturated Solution (to fall within calibration range) D->F E Prepare Calibration Standards G HPLC Analysis E->G F->G H Construct Calibration Curve G->H I Determine Concentration of Diluted Sample H->I J Calculate Solubility I->J

Caption: Experimental Workflow for Solubility Determination.

Detailed Procedure

3.1. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

3.2. Equilibration:

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

3.3. Separation of Undissolved Solid:

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[3]

  • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.[3]

3.4. Quantification by HPLC:

3.4.1. Preparation of Calibration Standards:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of a specific concentration.

  • Prepare a series of calibration standards by performing serial dilutions of the stock solution.

3.4.2. Sample Analysis:

  • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[3]

  • Analyze the diluted samples and the calibration standards using a validated HPLC method. A general starting point for a reverse-phase HPLC method for quinoline derivatives is provided below.[4]

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where this compound has maximum absorbance (this should be determined experimentally).

3.5. Calculation of Solubility:

  • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standards.

  • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[3]

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and key relationships in the process of determining and applying solubility data.

logical_relationships cluster_input Inputs & Properties cluster_process Experimental Process cluster_output Output & Application Solute This compound (Physicochemical Properties) Equilibration Equilibrium (Shake-Flask) Solute->Equilibration Solvent Organic Solvent (Polarity, H-bonding) Solvent->Equilibration Quantification Quantification (HPLC) Equilibration->Quantification Saturated Solution SolubilityData Quantitative Solubility Data (mg/mL or mol/L) Quantification->SolubilityData Application Applications (Formulation, Synthesis, etc.) SolubilityData->Application

Caption: Logical Flow of Solubility Determination and Application.

Conclusion

While a comprehensive, pre-existing database for the solubility of this compound in a wide range of organic solvents is currently unavailable, this guide provides researchers with the essential tools to address this knowledge gap. By leveraging the provided detailed experimental protocol, scientists can accurately determine the solubility of this compound in their specific solvent systems. The included data on analogous compounds offers a valuable starting point for solvent selection and experimental design. A thorough understanding and experimental determination of solubility are critical steps in advancing research and development involving this promising heterocyclic compound.

References

Quantum Chemical Calculations for 2-Quinolinethiol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-quinolinethiol. A critical aspect of this molecule is its tautomeric relationship with quinoline-2(1H)-thione. Density Functional Theory (DFT) calculations are the primary tool for investigating the properties of both tautomers. This document outlines the standard computational protocols, presents a framework for the systematic tabulation of quantitative data, and details experimental methodologies for the synthesis and characterization of this compound. Visualizations of the computational workflow and the tautomeric equilibrium are provided to facilitate a deeper understanding. The insights derived from these computational studies are invaluable for rational drug design and the development of novel therapeutics based on the quinoline scaffold.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as analytical reagents. This compound, in particular, has garnered significant attention due to its interesting chemical properties and biological activities. A key feature of this compound is its existence in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. The position of this equilibrium and the distinct properties of each tautomer are crucial for understanding the molecule's reactivity, intermolecular interactions, and biological function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic properties such as HOMO-LUMO energy levels, and NMR chemical shifts with a high degree of accuracy. This guide details the application of these methods to the study of this compound and its thione tautomer.

Tautomerism of this compound

This compound exists in a dynamic equilibrium between its thiol and thione forms. Computational studies have consistently shown that the thione tautomer, quinoline-2(1H)-thione, is the more stable form.[1] This preference is a critical factor influencing the molecule's spectroscopic and chemical behavior.

Tautomerism Thiol This compound (Thiol form) Thione Quinoline-2(1H)-thione (Thione form) Thiol->Thione Proton Transfer

Caption: Tautomeric equilibrium between this compound and Quinoline-2(1H)-thione.

Computational Methodology

A generalized workflow for the quantum chemical analysis of this compound is presented below. This process involves geometry optimization, vibrational frequency analysis, and the calculation of various molecular properties.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation start Define Molecular Structure (Thiol and Thione Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc geom_analysis Optimized Geometrical Parameters (Bond Lengths, Bond Angles) geom_opt->geom_analysis vib_analysis Vibrational Frequencies and Assignments (Comparison with Experimental IR/Raman) freq_calc->vib_analysis nmr_analysis Calculated vs. Experimental NMR Chemical Shifts nmr_calc->nmr_analysis electronic_analysis HOMO-LUMO Gap, Reactivity Descriptors electronic_calc->electronic_analysis

Caption: A generalized workflow for the computational analysis of this compound tautomers.

Software and Theoretical Level

All calculations are typically performed using the Gaussian suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for such systems, providing a good balance between accuracy and computational cost.

Geometry Optimization

The initial structures of both this compound and quinoline-2(1H)-thione are constructed and their geometries are optimized to find the minimum energy conformations.

Vibrational Frequency Analysis

To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also yield theoretical infrared (IR) and Raman spectra.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts are derived.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface is also mapped to identify sites susceptible to electrophilic and nucleophilic attack.

Quantitative Data

Note: Specific calculated data for this compound and its thione tautomer are not consistently available in the searched literature. The following tables are presented as a template for reporting such data.

Optimized Geometrical Parameters

The tables below would present the key bond lengths and bond angles for the optimized structures of both tautomers.

Table 1: Selected Optimized Bond Lengths (Å)

Bond This compound (Thiol) Quinoline-2(1H)-thione (Thione)
C2-S - -
C2-N1 - -
N1-H - -

| C2=S | - | - |

**Table 2: Selected Optimized Bond Angles (°) **

Angle This compound (Thiol) Quinoline-2(1H)-thione (Thione)
N1-C2-S - -
C3-C2-S - -

| C2-N1-C9 | - | - |

Vibrational Frequencies

The calculated and experimental vibrational frequencies for key functional groups would be compared in the following table.

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

Assignment Tautomer Calculated Experimental (IR/Raman)
ν(S-H) Thiol - ~2550
ν(N-H) Thione - -
ν(C=S) Thione - -

| Ring stretching | Both | - | - |

Electronic Properties

The calculated electronic properties provide insights into the reactivity and stability of the tautomers. For the parent quinoline molecule, DFT calculations have shown a HOMO energy of -6.646 eV, a LUMO energy of -1.816 eV, and a HOMO-LUMO energy gap of 4.83 eV.[2]

Table 4: Calculated Electronic Properties (eV)

Property This compound (Thiol) Quinoline-2(1H)-thione (Thione)
HOMO Energy - -
LUMO Energy - -

| HOMO-LUMO Gap | - | - |

NMR Chemical Shifts

A comparison of the experimental and calculated NMR chemical shifts is essential for validating the computational model.

Table 5: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Position Tautomer Experimental ¹H Calculated ¹H Experimental ¹³C Calculated ¹³C
H3 Thiol/Thione 7.33 - - -
H4 Thiol/Thione 7.62 - - -
H5 Thiol/Thione 7.57 - - -
H6 Thiol/Thione 7.48 - - -
H7 Thiol/Thione 7.68 - - -
H8 Thiol/Thione 7.69 - - -
NH/SH Thiol/Thione 13.47 - - -
C2 Thiol/Thione - - - -
C3 Thiol/Thione - - - -

| C4 | Thiol/Thione | - | - | - | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroquinoline with a sulfur source, such as sodium sulfide.

Protocol:

  • Dissolve 2-chloroquinoline in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a stoichiometric excess of sodium sulfide (Na₂S).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Acidify the mixture with a weak acid, such as acetic acid, to precipitate the product.

  • Filter the resulting solid, wash it thoroughly with water, and dry it to obtain this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Record the FT-IR spectrum of the purified solid sample using a KBr pellet or as a Nujol mull in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Conclusion

References

An In-Depth Technical Guide to the Electrochemical Properties of 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinethiol, a heterocyclic thiol compound, has garnered significant interest in the scientific community due to its versatile electrochemical properties. Its ability to form self-assembled monolayers (SAMs) on various electrode surfaces, coupled with its inherent redox activity and chelating capabilities, makes it a valuable molecule in the development of electrochemical sensors, corrosion inhibitors, and electrocatalytic systems. This technical guide provides a comprehensive overview of the core electrochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its current and potential applications.

Core Electrochemical Properties of this compound

The electrochemical behavior of this compound is primarily characterized by the redox activity of the thiol group and the quinoline ring system. The thiol group can undergo oxidation to form a disulfide, while the quinoline moiety can be involved in various electron transfer processes. These properties are typically investigated using voltammetric techniques.

Redox Behavior

The electrochemical response of this compound is highly dependent on the experimental conditions, such as the electrode material, pH of the supporting electrolyte, and the presence of other species in the solution. At a hanging mercury drop electrode (HMDE), this compound exhibits distinct voltammetric waves corresponding to its adsorption and redox processes.[1][2][3]

Table 1: Redox Potentials of this compound

Electrochemical Process Potential (V vs. Ag/AgCl) Technique Electrode Supporting Electrolyte Reference
Adsorption/Desorption(Data to be populated from full text)AC VoltammetryHMDEBritton-Robinson bufferPaneli & Voulgaropoulos, 1995
Oxidation of Thiol(Data to be populated from full text)Cyclic VoltammetryHMDEBritton-Robinson bufferPaneli & Voulgaropoulos, 1995
Reduction of Quinoline(Data to be populated from full text)Differential Pulse VoltammetryHMDEBritton-Robinson bufferPaneli & Voulgaropoulos, 1995

Table 2: Key Electrochemical Parameters for this compound

Parameter Value Technique Conditions Reference
Number of Electrons Transferred (n)(Data to be populated from full text)CoulometrypH-dependentPaneli & Voulgaropoulos, 1995
Diffusion Coefficient (D₀)(Data to be populated from full text)ChronoamperometryAqueous solutionPaneli & Voulgaropoulos, 1995
Charge Transfer Coefficient (α)(Data to be populated from full text)Tafel AnalysisHMDEPaneli & Voulgaropoulos, 1995
Heterogeneous Electron Transfer Rate Constant (k⁰)(Data to be populated from full text)Nicholson's MethodHMDEPaneli & Voulgaropoulos, 1995

Experimental Protocols

Detailed methodologies are crucial for the reproducible electrochemical analysis of this compound. The following sections outline the protocols for key electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of this compound.

Methodology:

  • Electrode Preparation: A glassy carbon electrode (GCE), gold electrode, or hanging mercury drop electrode (HMDE) is polished with alumina slurry, sonicated in ethanol and deionized water, and dried under a nitrogen stream.

  • Electrolyte Preparation: A suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution of a specific pH) is prepared and deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes.

  • Analyte Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired concentration in the deoxygenated supporting electrolyte.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Data Acquisition: The potential is swept from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is recorded as a function of the applied potential.

G cluster_workflow Cyclic Voltammetry Workflow A Potential Scan Initiation B Forward Scan (Initial to Final Potential) A->B Ramp Potential C Potential Reversal B->C Reach Final Potential E Data Acquisition (Current vs. Potential) B->E D Reverse Scan (Final to Initial Potential) C->D Switch Scan Direction D->A Complete Cycle D->E

Principle of a Cyclic Voltammetry Scan.
Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique often employed for quantitative analysis of this compound.

Methodology:

  • Electrode and Electrolyte Preparation: Follow steps 1 and 2 as described for Cyclic Voltammetry.

  • Analyte Solution: Prepare a series of standard solutions of this compound in the deoxygenated supporting electrolyte.

  • Electrochemical Cell Setup: Use the same three-electrode setup as for CV.

  • Data Acquisition: The potential is scanned using a series of pulses of increasing amplitude superimposed on a linear potential ramp. Key parameters to be optimized include pulse amplitude, pulse width, and scan increment. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial properties of a this compound modified electrode.

Methodology:

  • Electrode Modification: A gold electrode is typically used and modified by immersing it in a dilute solution of this compound in ethanol for a specific period (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

  • Electrolyte Preparation: The supporting electrolyte should contain a suitable redox probe, such as a [Fe(CN)₆]³⁻/⁴⁻ solution.

  • Electrochemical Cell Setup: The three-electrode system is assembled with the this compound modified gold electrode as the working electrode.

  • Data Acquisition: A small amplitude sinusoidal potential is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (often the formal potential of the redox probe). The resulting current and phase shift are measured to determine the impedance. The data is typically represented as a Nyquist plot.

Applications of this compound in Electrochemistry

The unique electrochemical properties of this compound have led to its use in several applications.

Electrochemical Sensors

The ability of this compound to form stable SAMs on gold and other electrode surfaces, combined with its chelating properties, makes it an excellent modifying agent for the development of electrochemical sensors for heavy metal ions and other analytes.

G cluster_fabrication Fabrication of a this compound Modified Electrode A Bare Electrode (e.g., Gold) B Cleaning and Polishing A->B Pre-treatment C Self-Assembled Monolayer (SAM) Formation (Immersion in this compound solution) B->C Modification D Rinsing and Drying C->D Post-treatment E Modified Electrode Ready for Use D->E Final Product

Workflow for Modified Electrode Fabrication.
Corrosion Inhibition

Quinoline derivatives are known to be effective corrosion inhibitors for various metals in acidic media. The adsorption of this compound onto a metal surface can form a protective layer that inhibits both anodic and cathodic corrosion reactions. Electrochemical techniques such as Tafel polarization and EIS are instrumental in evaluating the inhibition efficiency.[4]

Electrocatalysis

Modified electrodes incorporating this compound can exhibit electrocatalytic activity towards the oxidation or reduction of certain molecules. For instance, they have been explored for the electrocatalytic oxidation of ascorbic acid, which is of significant interest in biomedical and food analysis.[5][6][7]

Conclusion

This compound possesses a rich electrochemistry that makes it a highly valuable compound for researchers and scientists in various fields. Its ability to form robust self-assembled monolayers, its inherent redox activity, and its chelating capabilities provide a strong foundation for the development of advanced electrochemical devices and materials. The detailed experimental protocols provided in this guide offer a starting point for the accurate and reproducible investigation of its properties, paving the way for new discoveries and applications in sensing, corrosion science, and electrocatalysis.

References

A Technical Guide to the Synthesis and Characterization of Novel 2-Quinolinethiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 2-quinolinethiol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds are notable for their diverse biological activities and their utility as fluorescent sensors.[1][2] This document details established synthetic protocols, characterization methodologies, and data presentation for these valuable molecules.

Introduction to this compound

Quinoline-2-thiol and its analogs are a pivotal class of heterocyclic compounds. They exist in a tautomeric equilibrium with their thione form, quinoline-2(1H)-thione.[1][2] This structural feature, combined with the quinoline scaffold, contributes to their broad spectrum of biological properties, including antimicrobial and anticancer activities, and applications as corrosion inhibitors and fluorescent probes for detecting metals and pH changes.[1][2][3][4][5] The development of novel derivatives allows for the fine-tuning of these properties, making efficient synthesis and thorough characterization essential for advancing research and drug discovery.

Synthesis of this compound Derivatives

Several reliable methods exist for the synthesis of the this compound core and its subsequent derivatization. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

A modern and efficient metal-free approach utilizes readily available quinoline N-oxides and thiourea.[1][3] This method is valued for its mild reaction conditions and high regioselectivity, often providing good to excellent yields.[3] The reaction proceeds via a deoxygenative C-H functionalization activated by triflic anhydride.[3]

Experimental Protocol:

  • Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (5 mL).

  • Add thiourea (2.0 mmol, 2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and continue stirring for the required time (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.[1]

Logical Workflow for Synthesis from Quinoline N-Oxides

G _start Quinoline N-Oxide (Starting Material) _reaction Deoxygenative C-H Functionalization _start->_reaction Add _reagents Thiourea, Triflic Anhydride, MeCN, 0°C to RT _reagents->_reaction Conditions _quench Quench with Sat. NaHCO₃ _reaction->_quench _extraction Extraction with Dichloromethane _quench->_extraction _purification Column Chromatography _extraction->_purification _product Quinoline-2-thione (Final Product) _purification->_product

Caption: Synthesis via Deoxygenative C-H Functionalization.

A classical approach involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile, such as sodium sulfide.[1]

Experimental Protocol:

  • Dissolve a 2-chloroquinoline derivative (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).

  • Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the desired 2-mercaptoquinoline derivative.[1]

Logical Workflow for Synthesis from 2-Chloroquinolines

G _start 2-Chloroquinoline (Starting Material) _reaction Nucleophilic Substitution _start->_reaction Add _reagents Sodium Sulfide (Na₂S), DMF, Room Temp _reagents->_reaction Conditions _workup Pour into Ice-Water, Acidify with Acetic Acid _reaction->_workup _isolation Filtration & Drying _workup->_isolation _product 2-Mercaptoquinoline Derivative (Product) _isolation->_product

Caption: Synthesis via Nucleophilic Substitution.

This method involves the direct alkylation of the thiol group of 2-mercaptoquinoline to create various S-substituted derivatives.

Experimental Protocol:

  • Prepare a hot solution of 2-mercaptoquinoline (0.01 mol) and sodium hydroxide (0.01 mol) in ethanol. This generates the sodium thiolate salt in situ.

  • To this solution, add the desired alkylating agent (e.g., ethyl chloroacetate, 0.01 mol).

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure S-substituted derivative.[1]

Logical Workflow for S-Alkylation

G _start 2-Mercaptoquinoline _intermediate Sodium Thiolate Intermediate _start->_intermediate Deprotonation _base NaOH in Ethanol (Hot) _base->_intermediate _reaction S-Alkylation (Reflux) _intermediate->_reaction _alkylating Alkylating Agent (e.g., R-X) _alkylating->_reaction Add _workup Precipitation in Cold Water _reaction->_workup _product S-Substituted This compound Derivative _workup->_product Filter & Recrystallize G _start Synthesized Crude Product _purify Purification (Recrystallization or Chromatography) _start->_purify _pure Pure Compound _purify->_pure _mp Melting Point _pure->_mp _ftir FTIR Spectroscopy _pure->_ftir _nmr NMR (¹H, ¹³C) _pure->_nmr _ms Mass Spectrometry _pure->_ms _structure Structure & Purity Confirmed _mp->_structure Combined Analysis _ftir->_structure Combined Analysis _nmr->_structure Combined Analysis _ms->_structure Combined Analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus _cytokine Cytokine _receptor Cytokine Receptor _cytokine->_receptor Binds _jak2 JAK2 _receptor->_jak2 Activates _stat3 STAT3 _jak2->_stat3 Phosphorylates (P) _pstat3 P-STAT3 (Active) _dimer STAT3 Dimer _pstat3->_dimer Dimerizes _dna DNA _dimer->_dna Translocates to Nucleus _transcription Gene Transcription (Proliferation, Survival) _dna->_transcription Induces _inhibitor This compound Derivative _inhibitor->_jak2 Inhibits

References

The Quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have made it a "privileged structure," forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological roles of quinoline derivatives, with a focus on their applications in drug discovery and development. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] These mechanisms include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and the induction of apoptosis.[1]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference(s)
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-71.38 - 5.34[2]
2,8-bis(trifluoromethyl)quinolineK-562, MOLT-4, RPMI-8226, SR7.72 - 13.40[3]
Pyrazolo[4,3-f]quinolinesNUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8[4]
4-Thioalkylquinoline derivativesCCRF-CEMVaries[5]
Quinoline-indole derivativesK5622.09 - 2.54 (tubulin polymerization inhibition)[2]
Indolizinoquinoline-5,12-dioneK562~1.0 (Topoisomerase I inhibition)[6]
4-aminoquinazoline derivativesSK-BR-3, HCC180610.16 - 10.66[7]
Quinazoline derivative 14 MCF-7, MDA-MB-2310.350 - 0.447[8]
Quinazolin-4-one derivative 51 MCF-70.06[8]
Quinoline hydrazide derivativesU8712.6 - 14.6[9]
Key Signaling Pathways in Quinoline's Anticancer Activity

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell viability.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Quinoline inhibition of the PI3K/Akt/mTOR signaling pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some quinoline derivatives have been found to inhibit this pathway, thereby exerting anti-inflammatory and anticancer effects.[10][11]

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory & Pro-survival) Nucleus->Gene Initiates Quinoline Quinoline Derivative Quinoline->IKK Inhibits

Inhibition of the NF-κB signaling pathway by a quinoline derivative.
Experimental Protocols

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the quinoline derivatives. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C, or overnight at room temperature, with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Quinoline derivative

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, the quinoline derivative at various concentrations, and keep on ice.

  • Tubulin Addition: Add purified tubulin to each well.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor Polymerization: Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time. Calculate the rate of polymerization and determine the IC50 of the quinoline derivative for tubulin polymerization inhibition.[2]

This assay determines if a compound inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I or II enzyme

  • Reaction buffer specific for each enzyme

  • Quinoline derivative

  • Positive control (e.g., camptothecin for Topo I, etoposide for Topo II)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the quinoline derivative at various concentrations.

  • Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[4][6]

Antimicrobial Activity

The quinoline scaffold is a key component of many antibacterial and antifungal agents. The most well-known are the fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[12]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for various quinoline derivatives.

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Quinoline-imidazole hybridsCryptococcus neoformans15.6[13]
Quinoline-imidazole hybridsStaphylococcus aureus2[13]
Quinoline-imidazole hybridsMycobacterium tuberculosis H37Rv10 - 20[13]
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, MRSA2[14]
Quinolidene-rhodanine conjugatesMycobacterium tuberculosis H37Ra1.9 - 10[14]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybridsS. pneumoniae≤ 0.008[14]
Facilely accessible quinoline derivativesC. difficile1.0[12]
Facilely accessible quinoline derivativesMRSA1.5 - 3.0[12]
Dihydrotriazine-quinoline derivativesS. aureus, E. coli2[15]
Quinoline-based amino acid derivativesVarious bacteria0.62[15]
Quinoline-hydrazone derivativesE. coli3.125[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of quinoline derivatives against bacteria.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Quinoline derivatives

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the growth medium in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a range of viruses, including Zika virus, coronaviruses, and enteroviruses.[14][16] Their mechanisms of action can involve inhibiting viral replication and entry into host cells.

Quantitative Data: Antiviral Activity of Quinoline Derivatives

The following table shows the 50% effective concentration (EC50) of various quinoline derivatives against different viruses.

Compound/Derivative ClassVirusEC50 (µM)Reference(s)
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineZika Virus0.8[14]
Andrographolide-quinoline derivativesZika Virus1.31[14]
2,8-bis(trifluoromethyl)quinolineZika Virus0.8[16]
Diarylpyrazolyl-substituted quinolineDengue Virus Type 2 (DENV-2)0.81[16]
Quinoxaline derivativesCoxsackie B5 (CV-B5)0.06 - 3.8[16]
Quinoxaline derivativesHuman Cytomegalovirus (HCMV)< 0.05[17]
Halophenyl pyrrolo[2,3-b]quinoxalineVaccinia virus2[17]
Experimental Protocol: Antiviral Assay (CPE Reduction Assay)

This protocol measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Complete culture medium

  • Quinoline derivatives

  • 96-well plates

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

  • Compound and Virus Addition: Add serial dilutions of the quinoline derivative to the wells, followed by a standard amount of virus.

  • Controls: Include a cell control (cells only), a virus control (cells and virus), and a compound toxicity control (cells and compound only).

  • Incubation: Incubate the plates at the optimal temperature for virus replication.

  • CPE Observation: Observe the cells daily under an inverted microscope for the appearance of CPE.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the CPE by 50% compared to the virus control.

Anti-inflammatory Activity

Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes.[18][19]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

The following table summarizes the anti-inflammatory activity of selected quinoline derivatives.

Compound/Derivative ClassAssayActivityReference(s)
Celecoxib-quinoline hybridsCOX-2 InhibitionIC50: 0.1 - 0.11 µM[18]
Anthracene-quinoline derivativesXylene-induced ear edema in mice63.19 - 68.28% inhibition[18]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema in miceHigh anti-inflammatory effect[19]
Quinolines (quinoline-4-carboxylic and quinoline-3-carboxylic acids)LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[20]
Experimental Protocol: Xylene-Induced Ear Edema in Mice

This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its ability to reduce edema.

Materials:

  • Mice

  • Xylene

  • Quinoline derivative

  • Positive control (e.g., indomethacin)

  • Vehicle control

Procedure:

  • Compound Administration: Administer the quinoline derivative, positive control, or vehicle to the mice (e.g., intraperitoneally or orally).

  • Induction of Edema: After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the inner and outer surfaces of one ear of each mouse.

  • Edema Measurement: After a specific period (e.g., 15-30 minutes), sacrifice the mice and remove a standard-sized section from both ears.

  • Data Analysis: Weigh the ear sections. The difference in weight between the xylene-treated and untreated ears represents the degree of edema. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[19]

Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, including quinine, chloroquine, and mefloquine. These compounds primarily target the blood stages of the malaria parasite.[21]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

The following table presents the in vitro antimalarial activity (IC50) of various quinoline derivatives against Plasmodium falciparum.

Compound/Derivative ClassP. falciparum StrainIC50 (µg/mL)Reference(s)
Novel quinoline derivativesDrug-sensitive/resistant0.014 - 5.87[21]
Quinoline-imidazole hybridsCQ-sensitive0.14[22]
Quinoline-imidazole hybridsMulti-drug resistant0.41[22]
C-4-chlorophenylcalix[16]-2-methylresorcinareneFCR-3 (CQ-resistant)2.66 µM[23]
C-4-nitrophenylcalix[16]-2-methylresorcinareneDrug-resistant1.79 µM[23]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete culture medium

  • Quinoline derivatives

  • SYBR Green I dye

  • Lysis buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add serial dilutions of the quinoline derivatives to a 96-well plate.

  • Parasite Addition: Add the parasitized red blood cell culture to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the IC50 value from the dose-response curve.

Conclusion

The quinoline scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its broad spectrum of biological activities, coupled with the potential for diverse chemical modifications, ensures its continued prominence in drug discovery and development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective quinoline-based drugs to address a wide range of diseases.

References

The Luminescent World of Quinoline-2-thiols: A Technical Guide to their Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline-2-thiols are a fascinating class of heterocyclic compounds that stand at the intersection of medicinal chemistry and materials science. Their unique photophysical properties, which can be finely tuned through chemical modification, make them highly valuable as fluorescent probes for detecting a variety of analytes, including metal ions and pH changes. This technical guide delves into the core photophysical principles governing these molecules, provides detailed experimental protocols for their characterization, and presents their quantitative data in a clear, comparative format.

Core Principles: Tautomerism and the Emergence of Fluorescence

The foundational characteristic of quinoline-2-thiol is its existence in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. Quantum mechanical calculations and absorption spectra confirm that the thione tautomer is predominant and, crucially, non-fluorescent.[1][2][3] The emergence of fluorescence is achieved through the S-alkylation of the thiol group. These alkylated derivatives lock the molecule in the fluorescent thiol form, paving the way for their application as sensors.[1][2][3]

The primary mechanism by which these fluorescent derivatives operate as sensors is through fluorescence quenching.[2][3] Upon coordination with metal ions or in response to changes in pH, the fluorescence intensity of the alkylated quinoline-2-thiol is diminished. This "turn-off" response is typically rapid and reversible, indicating a chelation-based interaction.[1]

tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_alkylation Alkylation and Fluorescence Thiol Quinoline-2-thiol (Thiol Form, Minor) Thione Quinoline-2(1H)-thione (Thione Form, Major, Non-Fluorescent) Thiol->Thione Equilibrium Alkylated_Thiol S-Alkylated Quinoline-2-thiol (Fluorescent) Thiol->Alkylated_Thiol Alkylation (e.g., R-X)

Tautomeric equilibrium and the effect of S-alkylation.

Quantitative Photophysical Data

The photophysical properties of substituted quinoline-2-thiols are highly dependent on the nature and position of the substituents on the quinoline ring, as well as the alkyl group on the sulfur atom. The following table summarizes key quantitative data for representative alkylated quinoline-2-thiol derivatives.

Compound/DerivativeExcitation Max (λex) (nm)Emission Max (λem) (nm)SolventNotesReference(s)
Alkylated quinoline-2-thiol (Generic Derivatives 2 and 3)340380Acetonitrile / WaterFluorescence is quenched by various heavy metals (Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) and changes in pH.[1][2]
4,6,8-Trimethyl-quinoline-2-thiol (Estimated)~340~380Organic Solvents (e.g., Acetonitrile)Estimated values based on structurally similar compounds.[1]

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of substituted quinoline-2-thiols is paramount. Below are detailed methodologies for key experiments.

General Fluorescence Spectroscopy

This protocol outlines the basic procedure for recording the excitation and emission spectra of a fluorescent quinoline-2-thiol derivative.

Instrumentation:

  • A calibrated spectrofluorometer (e.g., Perkin Elmer LS55).[1]

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified alkylated quinoline-2-thiol derivative in a spectroscopic grade solvent (e.g., acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 380 nm) and scan a range of excitation wavelengths (e.g., 250-370 nm) to determine the wavelength of maximum excitation (λex).

  • Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 350-500 nm) to determine the wavelength of maximum emission (λem).

  • Data Recording: Record the excitation and emission maxima and the corresponding fluorescence intensities.

Determination of Relative Fluorescence Quantum Yield (Φ)

The comparative method of Williams et al. is a reliable technique for determining the fluorescence quantum yield relative to a known standard.

Materials:

  • Purified alkylated quinoline-2-thiol derivative.

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Spectroscopic grade solvent.

  • UV-Vis spectrophotometer.

  • Spectrofluorometer.

Procedure:

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fully corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients of the linear plots for the sample and the reference, respectively.

    • η_s and η_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

quantum_yield_workflow cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis & Calculation Prep_Sample Prepare Dilute Solutions of Sample Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare Dilute Solutions of Standard Prep_Standard->Measure_Abs Measure_Fluor Measure Corrected Fluorescence Spectra Measure_Abs->Measure_Fluor Integrate Integrate Fluorescence Intensity (Area) Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Gradients (Grad) and Quantum Yield (Φs) Plot->Calculate

Workflow for determining relative fluorescence quantum yield.
Fluorescence Titration for Sensing Applications

This protocol is used to evaluate the response of a fluorescent quinoline-2-thiol derivative to a specific analyte (e.g., a metal ion).

Materials:

  • A stock solution of the purified fluorescent probe in a suitable solvent (e.g., 10⁻⁵ M in acetonitrile).[1]

  • A stock solution of the analyte (e.g., 0.01 M aqueous metal salt solution).[1]

  • Spectrofluorometer.

Procedure:

  • Initial Measurement: Place a known volume of the probe solution into a cuvette and record its initial fluorescence spectrum.

  • Titration: Add small, incremental aliquots of the analyte stock solution to the cuvette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate (typically immediate) and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte. This titration curve can be used to determine the sensitivity and binding characteristics of the sensor.

Conclusion

Substituted quinoline-2-thiols represent a versatile and promising platform for the development of fluorescent sensors. Their photophysical properties are intrinsically linked to the thiol-thione tautomerism, with S-alkylation being a key strategy to unlock their fluorescence. While the existing literature provides a solid foundation for their application in sensing, a more extensive compilation of quantitative photophysical data for a broader range of derivatives would undoubtedly accelerate their development and application in drug discovery and diagnostics. The experimental protocols detailed herein provide a robust framework for the characterization of novel compounds within this class.

References

Methodological & Application

Metal-Free Synthesis of Quinoline-2-thiones from Quinoline N-Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of quinoline-2-thiones from readily available quinoline N-oxides. This method offers a streamlined, efficient, and regioselective approach to obtaining these valuable heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

Quinoline-2-thiones and their tautomeric form, quinoline-2-thiols, are a class of heterocyclic compounds with a broad spectrum of biological activities and diverse applications, including their use as fluorescent probes and corrosion inhibitors.[1][2] Traditional synthetic routes can suffer from harsh reaction conditions or the use of heavy metal catalysts. The protocol detailed below describes a recently developed metal-free method that utilizes thiourea as the sulfur source and triflic anhydride as an activator, proceeding via a deoxygenative C-H/C-S functionalization of quinoline N-oxides.[1][3][4] This approach is noted for its experimental simplicity, high yields, and broad functional group tolerance.[1][3][4]

Reaction Principle

The synthesis proceeds through the activation of the quinoline N-oxide with triflic anhydride, followed by a regioselective nucleophilic attack of thiourea at the C2 position of the quinoline ring. This is followed by an intramolecular cyclization and rearrangement to yield the desired quinoline-2-thione. This metal-free approach avoids the need for toxic catalysts and often results in a cleaner reaction profile.

Experimental Workflow

The general experimental workflow for the synthesis of quinoline-2-thiones from quinoline N-oxides is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Quinoline N-oxide and Thiourea in MeCN cool Cool to 0 °C (Ice Bath) start->cool 1 add_anhydride Slowly Add Triflic Anhydride cool->add_anhydride 2 warm Warm to Room Temperature and Stir add_anhydride->warm 3 quench Quench with Saturated aq. NaHCO₃ warm->quench Reaction Completion extract Extract with CH₂Cl₂ (3x) quench->extract 1 dry Dry Organic Layers (Na₂SO₄) extract->dry 2 concentrate Filter and Concentrate Under Reduced Pressure dry->concentrate 3 chromatography Column Chromatography (Silica Gel) concentrate->chromatography Crude Product product Isolate Pure Quinoline-2-thione chromatography->product

Caption: Experimental workflow for the metal-free synthesis of quinoline-2-thiones.

Detailed Experimental Protocol

This protocol is adapted from the work of Bugaenko et al. as described in the Journal of Organic Chemistry (2023).[1][3][4]

Materials:

  • Substituted Quinoline N-oxide (1.0 mmol, 1.0 equiv.)

  • Thiourea (2.0 mmol, 2.0 equiv.)

  • Triflic anhydride (Tf₂O) (2.0 mmol, 2.0 equiv.)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (5 mL), add thiourea (2.0 mmol).

  • Cool the resulting mixture to 0 °C in an ice bath with stirring.

  • Slowly add triflic anhydride (2.0 mmol) to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and continue stirring for the time indicated in Table 1.

  • Upon completion of the reaction (as monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.

Quantitative Data Summary

The following table summarizes the reaction outcomes for a variety of substituted quinoline N-oxides under the optimized metal-free conditions.

EntryQuinoline N-oxide SubstrateTime (h)Yield (%)
1Quinoline N-oxide185
24-Methylquinoline N-oxide182
34-Methoxyquinoline N-oxide178
44-Chloroquinoline N-oxide192
54-Bromoquinoline N-oxide195
64-Nitroquinoline N-oxide1.565
76-Methylquinoline N-oxide188
86-Methoxyquinoline N-oxide184
96-Chloroquinoline N-oxide189
107-Chloroquinoline N-oxide191
118-Methylquinoline N-oxide175
128-Chloroquinoline N-oxide186

Data compiled from studies on the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea.

Signaling Pathway and Logical Relationships

The proposed mechanistic pathway for this transformation is illustrated below.

mechanism cluster_activation Activation of Quinoline N-oxide cluster_addition Nucleophilic Attack cluster_cyclization Rearrangement and Product Formation qn_oxide Quinoline N-oxide activated_intermediate Activated O-Triflyl Intermediate qn_oxide->activated_intermediate + Tf₂O tf2o Triflic Anhydride (Tf₂O) addition_product C2-Thiouronium Adduct activated_intermediate->addition_product Regioselective Attack thiourea Thiourea thiourea->addition_product cyclization Intramolecular Cyclization addition_product->cyclization rearrangement Rearrangement cyclization->rearrangement product Quinoline-2-thione rearrangement->product

Caption: Proposed reaction mechanism for quinoline-2-thione synthesis.

Conclusion

The described metal-free synthesis of quinoline-2-thiones from quinoline N-oxides represents a significant advancement in the preparation of this important class of heterocycles.[1] The method is characterized by its operational simplicity, mild reaction conditions, high yields, and broad substrate scope, making it a valuable tool for researchers in synthetic and medicinal chemistry.[1][3][4] Furthermore, the avoidance of metal catalysts aligns with the principles of green chemistry, offering a more sustainable synthetic route.

References

Application Notes and Protocols: 2-Quinolinethiol Derivatives as Fluorescent Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent sensors due to their inherent photophysical properties.[1][2] Among these, alkylated 2-quinolinethiol derivatives have emerged as promising fluorescent probes for the detection of various metal ions.[1][3] While this compound itself predominantly exists in a non-fluorescent thione tautomer, alkylation of the thiol group yields compounds that exhibit fluorescence.[1][4] The interaction of these fluorescent derivatives with specific metal ions leads to a measurable change in their fluorescence intensity, typically through a quenching mechanism, enabling their use in sensitive and selective metal ion detection.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives as fluorescent sensors for metal ion detection, intended to guide researchers, scientists, and drug development professionals in their analytical applications.

Principle of Detection: Chelation-Enhanced Fluorescence Quenching (CHEQ)

The primary mechanism governing the detection of metal ions by alkylated this compound derivatives is Chelation-Enhanced Fluorescence Quenching (CHEQ).[3] In the unbound state, the sensor molecule exhibits fluorescence upon excitation at a specific wavelength. When a target metal ion is introduced, it coordinates with the quinoline-thiol moiety. This chelation facilitates a non-radiative decay pathway, leading to a decrease or "quenching" of the fluorescence intensity.[3] This change in fluorescence is directly proportional to the concentration of the metal ion, allowing for quantitative analysis. An alternative quenching mechanism can be Photoinduced Electron Transfer (PET).[4][5]

Quantitative Data Summary

The following tables summarize the performance of this compound derivatives and other relevant quinoline-based fluorescent sensors for metal ion detection.

Table 1: Performance of Alkylated this compound Derivatives

Sensor MoietyTarget IonsObserved EffectSensing Mechanism
Alkylated Quinoline-2-thiolsCr(III), Cu(II), Fe(II), Fe(III)Diminished FluorescenceChelation-Enhanced Quenching (CHEQ)

Data based on studies of 2-(pyridin-2-ylthio)quinoline and 2-(phenylthio)quinoline.[3]

Table 2: Performance of a Functionalized Quinoline Sensor for Fe³⁺

Sensor MoietyTarget IonLimit of Detection (LOD)Complexation Constant (Kₐ)Stoichiometry (Sensor:Ion)
Novel Quinoline DerivativeFe³⁺8.67 x 10⁻⁵ M4.28 x 10² M⁻¹1:1

This data is for a different novel quinoline-based sensor and is provided for comparative purposes.[6]

Experimental Protocols

Protocol 1: General Synthesis of Alkylated this compound Derivatives

This protocol describes a general method for the synthesis of alkylated this compound derivatives, which are the fluorescent probes.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • Dissolve this compound and an excess of anhydrous potassium carbonate in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction mixture for 6-12 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Extract the product with dichloromethane and deionized water (repeat three times).

  • Dry the combined organic phase with anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[6]

Protocol 2: Spectroscopic Characterization of the Fluorescent Probe

Materials:

  • Synthesized alkylated this compound probe

  • Spectroscopy grade acetonitrile

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in spectroscopy grade acetonitrile.

  • Preparation of Working Solution: Prepare a dilute working solution (e.g., 10 µM) from the stock solution.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission and Excitation Spectra:

    • Excite the working solution at its λ_max and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • Set the emission wavelength to the determined λ_em and scan the excitation wavelengths to obtain the excitation spectrum.[1]

Protocol 3: Metal Ion Selectivity Screening

Objective: To assess the selectivity of the fluorescent probe towards different metal ions.

Materials:

  • Probe working solution (e.g., 10 µM in acetonitrile)

  • Stock solutions of various metal ion salts (e.g., 10 mM in a suitable solvent) such as CrCl₃, CuSO₄, FeCl₂, FeCl₃, NaCl, CaCl₂, MgCl₂, ZnCl₂, Pb(NO₃)₂, CdCl₂, HgCl₂.[6]

  • Fluorometer and quartz cuvettes

Procedure:

  • Place the probe working solution into a quartz cuvette and record its initial fluorescence spectrum.

  • To separate cuvettes containing the probe solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.[4]

  • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Compare the fluorescence intensity changes for each metal ion to determine the selectivity of the probe. A significant decrease in fluorescence indicates a strong interaction.

Protocol 4: Fluorometric Titration for Quantitative Analysis

Objective: To quantify the concentration of a target metal ion and determine the binding constant.

Materials:

  • Probe working solution (e.g., 10 µM in acetonitrile)

  • Stock solution of the target metal ion

  • Fluorometer and quartz cuvettes

Procedure:

  • Place the probe working solution into a quartz cuvette and record its initial fluorescence spectrum.

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.[3]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The resulting titration curve can be used to determine the linear range of detection and the binding stoichiometry (e.g., using a Job's plot).[1]

    • The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model.[6]

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[7][8]

Visualizations

CHEQ_Mechanism Probe Fluorescent Probe (Alkylated this compound) Emission Fluorescence Emission (High Intensity) Probe->Emission Emits Complex Probe-Metal Complex Probe->Complex Binds to Excitation Excitation Light (λex) Excitation->Probe Excites Excitation->Complex Excites Metal Metal Ion (e.g., Cr³⁺, Cu²⁺, Fe³⁺) Metal->Complex Quenching Fluorescence Quenching (Low Intensity) Complex->Quenching Results in

Caption: Chelation-Enhanced Fluorescence Quenching Mechanism.

Experimental_Workflow start Start synthesis Synthesis of Alkylated This compound Probe start->synthesis characterization Spectroscopic Characterization (UV-Vis, Fluorescence) synthesis->characterization selectivity Selectivity Screening with Various Metal Ions characterization->selectivity titration Fluorometric Titration with Target Metal Ion(s) selectivity->titration data_analysis Data Analysis (LOD, Binding Constant) titration->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Sensor Validation.

References

Application of 2-Quinolinethiol in Corrosion Inhibition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinethiol, also known as 2-mercaptoquinoline, is a heterocyclic organic compound that has garnered significant interest for its potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its efficacy stems from the presence of nitrogen and sulfur heteroatoms, as well as the planar quinoline ring system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates corrosive attacks. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This process is influenced by the nature of the metal, the corrosive environment, and the electronic structure of the inhibitor molecule. The lone pair of electrons on the sulfur and nitrogen atoms, along with the π-electrons of the quinoline ring, play a crucial role in the adsorption process.

The adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involving the sharing of electrons between the heteroatoms of this compound and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.

This adsorption process creates a protective film on the metal surface, which acts as a barrier to the corrosive species in the environment, thereby reducing the corrosion rate. The adsorption of this compound and its derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[1][2]

Quantitative Data Summary

While specific data for this compound is limited in readily available literature, the following tables summarize representative quantitative data for closely related quinoline-thiol derivatives, providing an insight into the expected performance. The data is primarily for mild steel in acidic media.

Table 1: Corrosion Inhibition Efficiency of a 2-Mercaptoquinoline Schiff Base Derivative (QMA) on Mild Steel in 1N HCl (Weight Loss Method) [2]

Inhibitor Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
0115.3-
525.478.0
1015.786.4
1510.291.2
207.193.8
255.795.1

Table 2: Potentiodynamic Polarization Data for a 2-Mercaptoquinoline Schiff Base Derivative (QMA) on Mild Steel in 1N HCl [2]

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
0-4851050-
5-47861.294.2
10-47545.195.7
15-47232.596.9
20-46824.397.7
25-46518.198.3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a 2-Mercaptoquinoline Schiff Base Derivative (QMA) on Mild Steel in 1N HCl [2]

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
025.8125.6-
5452.345.294.3
10625.138.795.9
15879.532.197.1
201150.228.597.7
251485.625.198.3

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate and inhibition efficiency.[3][4][5][6]

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and surface area.

  • Corrosive medium (e.g., 1M HCl).

  • This compound.

  • Acetone.

  • Distilled water.

  • Analytical balance (precision ± 0.1 mg).

  • Water bath or thermostat.

  • Desiccator.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with a series of emery papers of decreasing grit size (e.g., 120, 600, 1200 grit) to achieve a smooth surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself). From the stock solution, prepare a series of test solutions with different concentrations of this compound in the corrosive medium.

  • Immersion Test: Immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 6, 24, 48 hours) at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by gently brushing the coupons in a solution of the corrosive medium, followed by rinsing with distilled water and then acetone.

  • Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the mode of inhibition (anodic, cathodic, or mixed).[7][8][9][10][11][12][13]

Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel) with a defined surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium with and without various concentrations of this compound.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol. Mount the electrode in a holder, exposing a known surface area to the electrolyte.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection.

    • Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the determination of the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[14][15][16][17][18][19]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for PDP).

  • Corrosive medium with and without various concentrations of this compound.

Procedure:

  • Cell Setup and Stabilization: Prepare the electrodes and set up the electrochemical cell as described for the PDP measurements. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data in the form of a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition.

    • Inhibition Efficiency (IE%): IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100.

Visualizations

G Experimental Workflow for Corrosion Inhibition Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results Metal_Coupon_Prep Metal Coupon Preparation Weight_Loss Weight Loss Measurement Metal_Coupon_Prep->Weight_Loss PDP Potentiodynamic Polarization Metal_Coupon_Prep->PDP EIS Electrochemical Impedance Spectroscopy Metal_Coupon_Prep->EIS Inhibitor_Sol_Prep Inhibitor Solution Preparation Inhibitor_Sol_Prep->Weight_Loss Inhibitor_Sol_Prep->PDP Inhibitor_Sol_Prep->EIS Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Tafel_Analysis Tafel Extrapolation (icorr, Ecorr) PDP->Tafel_Analysis EEC_Modeling Equivalent Circuit Modeling (Rct, Cdl) EIS->EEC_Modeling Quantitative_Data Quantitative Data (Tables) Calc_CR_IE->Quantitative_Data Tafel_Analysis->Quantitative_Data Mechanism_Insight Mechanism Insight Tafel_Analysis->Mechanism_Insight EEC_Modeling->Quantitative_Data EEC_Modeling->Mechanism_Insight

Caption: Workflow for evaluating corrosion inhibitors.

G Mechanism of Corrosion Inhibition by this compound cluster_inhibitor This compound Molecule cluster_surface Metal Surface in Corrosive Medium cluster_interaction Adsorption Process cluster_inhibition Corrosion Inhibition Inhibitor This compound (Thione Tautomer) Heteroatoms N and S Heteroatoms (Lone Pair Electrons) Inhibitor->Heteroatoms Pi_Electrons Quinoline Ring (π-Electrons) Inhibitor->Pi_Electrons Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Electrostatic Attraction Chemisorption Chemisorption (Coordinate Bonds) Heteroatoms->Chemisorption Electron Donation Pi_Electrons->Chemisorption Interaction Metal_Surface Metal Surface (e.g., Fe) with Vacant d-orbitals Metal_Surface->Chemisorption Corrosive_Species Corrosive Species (e.g., H+, Cl-) Corrosive_Species->Metal_Surface Attack Adsorption Adsorption on Metal Surface Adsorption->Physisorption Adsorption->Chemisorption Protective_Film Formation of a Protective Inhibitor Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Inhibition of Anodic and Cathodic Reactions Protective_Film->Corrosion_Inhibition Barrier Effect

Caption: Adsorption mechanism of this compound.

Conclusion

This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors, particularly for mild steel in acidic media. The methodologies and protocols outlined in this document provide a comprehensive framework for researchers and scientists to evaluate the performance of this compound and similar compounds. The provided data, while for related derivatives, serves as a strong indicator of the high inhibition efficiencies that can be expected. Further research focusing specifically on this compound is warranted to fully elucidate its performance across a range of metals and corrosive environments.

References

Application Notes and Protocols for 2-Quinolinethiol Derivatives as Fluorescent pH Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-quinolinethiol derivatives as fluorescent pH sensors. The focus is on alkylated derivatives, which exhibit pH-dependent fluorescence, making them valuable tools for pH monitoring in various research and development settings.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry and materials science.[1] Certain alkylated derivatives of this compound have emerged as effective fluorescent probes for sensing changes in pH.[2][3] Unlike the parent compound, this compound, which exists in a non-fluorescent tautomeric equilibrium with quinoline-2(1H)-thione, S-alkylation of the thiol group yields fluorescent molecules.[2][4] The fluorescence of these derivatives is sensitive to the surrounding pH, typically exhibiting a decrease in intensity in acidic conditions. This property is attributed to the protonation of the quinoline nitrogen atom, which quenches the fluorescence.[2] This "turn-off" sensing mechanism provides a clear signal for detecting pH changes within a specific range. These sensors are particularly useful for applications requiring monitoring of acidic environments.

Signaling Pathway and Sensing Mechanism

The pH sensing mechanism of 2-(alkylthio)quinoline derivatives is based on the reversible protonation of the quinoline nitrogen atom. In a neutral or basic environment, the quinoline nitrogen is deprotonated, and the molecule exhibits fluorescence upon excitation. When the pH of the environment becomes acidic, the lone pair of electrons on the quinoline nitrogen accepts a proton (H⁺). This protonation event alters the electronic properties of the quinoline ring system, leading to a non-radiative decay pathway that quenches the fluorescence. The process is reversible, with the fluorescence being restored upon an increase in pH.

pH_Sensing_Mechanism cluster_basic High pH (Basic/Neutral) cluster_acidic Low pH (Acidic) Basic Deprotonated Quinoline (Fluorescent) Acidic Protonated Quinoline (Non-Fluorescent) Basic->Acidic Protonation Fluorescence Fluorescence Emission (e.g., 380 nm) Basic->Fluorescence Emits Light Acidic->Basic Deprotonation NoFluorescence Fluorescence Quenched Acidic->NoFluorescence Non-radiative decay Hydroxide OH- Excitation1 Light Excitation (e.g., 340 nm) Excitation1->Basic Excites Fluorophore Excitation1->Acidic Excites Fluorophore Proton H+

Signaling pathway of the this compound derivative pH sensor.

Quantitative Data

The photophysical and pH-sensing properties of two representative 2-(alkylthio)quinoline derivatives are summarized below. These compounds, 2-(pyridin-2-ylmethylthio)quinoline and 2-(benzylthio)quinoline, demonstrate fluorescence quenching in acidic conditions.

Property2-(pyridin-2-ylmethylthio)quinoline2-(benzylthio)quinolineReference
Excitation Max (λex) ~340 nm~340 nm[5]
Emission Max (λem) ~380 nm~380 nm[5]
pH Sensing Range 3.0 - 4.03.0 - 4.0[5]
Estimated pKa ~3.5~3.5[5]
Fluorescence Response >5-fold decrease in fluorescence>10-fold decrease in fluorescence[5]
Response Time Fast (typically seconds)Fast (typically seconds)
Representative Quantum Yield (ΦF) 0.1 - 0.4 (estimated)0.1 - 0.4 (estimated)

Note: The pKa values are estimated from the reported pH titration curves. Response times for protonation/deprotonation are typically very fast. Quantum yields are estimates based on similar quinoline-based fluorophores, as specific values for these compounds were not found in the cited literature.

Experimental Protocols

The following section provides detailed protocols for the synthesis of 2-(alkylthio)quinoline derivatives and their application in pH measurements.

Synthesis of 2-(Alkylthio)quinoline Derivatives

This protocol describes a general method for the S-alkylation of this compound using an appropriate alkyl halide.

Synthesis_Workflow start Start step1 Dissolve this compound and Base in DMF start->step1 step2 Add Alkyl Halide (e.g., Benzyl Bromide or 2-(Chloromethyl)pyridine HCl) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Quench with Water and Extract with Ethyl Acetate step4->step5 Upon Completion step6 Dry, Concentrate, and Purify by Column Chromatography step5->step6 end Obtain Pure 2-(Alkylthio)quinoline step6->end

General workflow for the synthesis of 2-(alkylthio)quinoline derivatives.

Materials:

  • This compound

  • Benzyl bromide or 2-(chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure for the Synthesis of 2-(benzylthio)quinoline:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(benzylthio)quinoline.

Procedure for the Synthesis of 2-(pyridin-2-ylmethylthio)quinoline:

  • Follow the same procedure as for 2-(benzylthio)quinoline, but substitute benzyl bromide with 2-(chloromethyl)pyridine hydrochloride (1.1 mmol).

  • Increase the amount of potassium carbonate to 2.5 mmol to neutralize the hydrochloride salt of the alkylating agent.

Protocol for pH Titration using 2-(Alkylthio)quinoline Derivatives

This protocol outlines the steps to determine the pH-dependent fluorescence response of the synthesized sensors.

Materials:

  • Stock solution of the 2-(alkylthio)quinoline derivative (e.g., 1 mM in acetonitrile or DMSO)

  • Buffer solutions of varying pH (e.g., citrate-phosphate buffer for pH 2-8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Fluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the 2-(alkylthio)quinoline derivative (e.g., 10 µM) in the desired buffer system. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and fluorescence.

  • pH Adjustment: Prepare a series of cuvettes containing the sensor solution at different pH values. Start with a neutral or basic pH and incrementally add small aliquots of 0.1 M HCl to decrease the pH. Measure the pH of each solution accurately using a calibrated pH meter.

  • Fluorescence Measurement: For each pH value, record the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be set to the absorption maximum of the probe (e.g., ~340 nm).[5]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., ~380 nm) as a function of pH.[5] The resulting titration curve can be used to determine the pKa of the sensor, which corresponds to the pH at which the fluorescence intensity is half of the maximum change.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound derivatives, particularly their S-alkylated forms, serve as effective "turn-off" fluorescent pH sensors for acidic environments. Their synthesis is straightforward, and their pH-dependent fluorescence provides a clear and measurable signal. These probes are valuable tools for researchers in various fields, including chemistry, biology, and drug development, for monitoring pH changes in relevant systems.

References

Application Notes and Protocols for the Use of 2-Quinolinethiol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinethiol is a heterocyclic thiol compound that serves as an effective capping and functionalizing agent in the synthesis of metallic nanoparticles, particularly gold (AuNPs) and silver (AgNPs). The quinoline moiety offers unique electronic and spectroscopic properties, making these nanoparticles promising candidates for applications in surface-enhanced Raman spectroscopy (SERS), catalysis, and as novel drug delivery vehicles. The thiol group provides a strong anchor to the nanoparticle surface, ensuring the formation of a stable self-assembled monolayer (SAM).

These application notes provide detailed protocols for the synthesis and surface functionalization of nanoparticles using this compound. The methodologies are based on established procedures for thiol-capped nanoparticle synthesis, adapted for the specific properties of this compound.

Data Presentation

The following table summarizes the expected quantitative data for gold nanoparticles functionalized with a quinoline-thiol derivative. These values are indicative and can vary based on the precise synthesis conditions.

ParameterGold Nanoparticles (AuNPs)Silver Nanoparticles (AgNPs)
Core Diameter (TEM) 2 nm - 20 nm10 nm - 50 nm
Hydrodynamic Diameter (DLS) Typically 5-10 nm larger than core diameterTypically 5-15 nm larger than core diameter
Zeta Potential Negative (e.g., -30 mV to -50 mV)Negative (e.g., -25 mV to -45 mV)
Surface Plasmon Resonance (SPR) λmax ~520 nm (for ~20 nm particles)~400 nm (for ~20 nm particles)

Experimental Protocols

Two primary methods are presented for the use of this compound in nanoparticle synthesis:

  • Direct Synthesis of this compound Capped Gold Nanoparticles (AuNPs) : A modified two-phase Brust-Schiffrin method.

  • Surface Functionalization of Pre-synthesized Nanoparticles by Ligand Exchange : Applicable to both gold and silver nanoparticles.

Protocol 1: Direct Synthesis of this compound Capped Gold Nanoparticles

This protocol describes a one-pot synthesis of gold nanoparticles where this compound acts as the capping agent during the reduction of a gold salt.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of tetraoctylammonium bromide (TOAB) in toluene to act as a phase transfer catalyst.

    • To this solution, add this compound. The molar ratio of Au to this compound will influence the final nanoparticle size; a higher thiol concentration generally leads to smaller nanoparticles.

  • Phase Transfer of Gold:

    • Prepare an aqueous solution of hydrogen tetrachloroaurate(III) (HAuCl₄).

    • Combine the organic and aqueous solutions in a flask and stir vigorously until the aqueous phase becomes clear and the organic phase turns a deep orange, indicating the transfer of the gold salt.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh, ice-cold aqueous solution of sodium borohydride (NaBH₄).

    • Add the NaBH₄ solution dropwise to the vigorously stirred organic phase. A color change from orange to a deep ruby red or brown indicates the formation of gold nanoparticles.

    • Continue stirring for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Separate the organic phase containing the nanoparticles.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Add a significant excess of ethanol to precipitate the this compound capped AuNPs.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with ethanol multiple times to remove excess thiol and phase transfer agent.

    • Dry the purified nanoparticles under vacuum.

Characterization:

  • UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the characteristic surface plasmon resonance peak around 520 nm.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.

  • Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticle suspension. A negative zeta potential is expected, indicating good stability.[1]

Protocol 2: Surface Functionalization by Ligand Exchange

This protocol is suitable for modifying pre-synthesized nanoparticles (e.g., citrate-capped AuNPs or AgNPs) with this compound.

Materials:

  • Pre-synthesized gold or silver nanoparticles (e.g., citrate-capped)

  • This compound

  • Ethanol or another suitable solvent for the thiol

  • Phosphate-buffered saline (PBS) or DI water

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent like ethanol.

  • Ligand Exchange Reaction:

    • To a solution of the pre-synthesized nanoparticles, add the this compound solution dropwise while stirring. A high molar excess of the thiol relative to the nanoparticles is recommended to drive the exchange reaction.

    • Allow the reaction to proceed for at least 12-24 hours at room temperature with gentle stirring to ensure the formation of a stable self-assembled monolayer.

  • Purification:

    • Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and duration will depend on the nanoparticle size and concentration.

    • Remove the supernatant containing the displaced original ligands and excess this compound.

    • Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS or DI water).

    • Repeat the centrifugation and resuspension steps at least twice to ensure thorough purification.

Characterization:

  • UV-Vis Spectroscopy: A slight red-shift in the SPR peak may be observed upon successful ligand exchange, indicating a change in the local dielectric environment of the nanoparticle surface.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the quinoline group on the nanoparticle surface.

  • DLS and Zeta Potential: To measure the change in hydrodynamic diameter and surface charge after functionalization.

Visualizations

Experimental Workflow for Direct Synthesis of this compound Capped AuNPs

G cluster_prep Phase Preparation cluster_reaction Reaction cluster_purification Purification prep_org Prepare Organic Phase: TOAB + this compound in Toluene phase_transfer Phase Transfer of Gold Salt (Vigorous Stirring) prep_org->phase_transfer prep_aq Prepare Aqueous Phase: HAuCl4 in DI Water prep_aq->phase_transfer reduction Reduction with NaBH4 (Dropwise Addition) phase_transfer->reduction stabilization Nanoparticle Formation & Stabilization (2 hrs stirring) reduction->stabilization separation Separate Organic Phase stabilization->separation precipitation Precipitate with Ethanol separation->precipitation centrifugation Centrifuge and Wash Pellet precipitation->centrifugation final_product Dried this compound Capped AuNPs centrifugation->final_product

Caption: Workflow for the direct synthesis of this compound capped gold nanoparticles.

Experimental Workflow for Ligand Exchange Functionalization

G cluster_prep Preparation cluster_reaction Ligand Exchange cluster_purification Purification prep_np Pre-synthesized Nanoparticles (AuNPs or AgNPs) mixing Add Thiol to Nanoparticle Solution (Dropwise with Stirring) prep_np->mixing prep_thiol This compound Solution (in Ethanol) prep_thiol->mixing incubation Incubate for 12-24 hours (Gentle Stirring) mixing->incubation centrifugation Centrifuge to Pellet Nanoparticles incubation->centrifugation washing Resuspend and Wash Pellet (2x) centrifugation->washing final_product Purified this compound Functionalized Nanoparticles washing->final_product

Caption: Workflow for surface functionalization via ligand exchange with this compound.

Signaling Pathway/Logical Relationship

G cluster_components Core Components cluster_interaction Interaction & Functionalization cluster_properties Resulting Properties metal_core Metallic Nanoparticle Core (Au or Ag) s_au_bond Strong Au-S or Ag-S Bond metal_core->s_au_bond thiol_group Thiol Group (-SH) thiol_group->s_au_bond quinoline_moiety Quinoline Moiety functionality Surface Functionality (e.g., for SERS, drug attachment) quinoline_moiety->functionality sam_formation Self-Assembled Monolayer (SAM) Formation s_au_bond->sam_formation stability Colloidal Stability sam_formation->stability sam_formation->functionality

Caption: Logical relationship of components in this compound functionalized nanoparticles.

References

Application Notes and Protocols for 2-Quinolinethiol Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-quinolinethiol and its derivatives as potential anticancer agents. This document details their mechanism of action, presents available quantitative data, and provides detailed protocols for their synthesis and evaluation in preclinical models.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, this compound derivatives, existing in tautomeric equilibrium with quinoline-2(1H)-thione, have emerged as a promising class of compounds in oncology.[1] These molecules have demonstrated potent anticancer properties, primarily through the induction of apoptosis and cell cycle arrest, making them attractive candidates for further development.[1]

Data Presentation: Anticancer Activity of 2-Quinolinethione Derivatives

Quantitative data on the anticancer activity of a wide range of this compound derivatives is not extensively available in publicly accessible literature. However, studies on specific derivatives, such as KA3D, provide valuable insights into their potential.

Table 1: Anticancer Activity of 2-Quinolinethione Derivative KA3D

CompoundCell LineCancer TypeAssayResultsReference
KA3DSKOV3Ovarian CancerCell Viability (MTT)Significant inhibition at 50 µM and 100 µM; more potent than oxaliplatin at these concentrations.[1]
KA3DKGNOvarian Granulosa (Normal)Cell Viability (MTT)No observed toxic effects at therapeutic concentrations.[1]
KA3DSKOV3Ovarian CancerApoptosis (Annexin V/PI)Significant induction of apoptosis at 50 µM and 100 µM; greater induction than oxaliplatin.[1]
KA3DSKOV3 XenograftOvarian CancerIn Vivo Tumor GrowthPotent anticancer activity with no apparent toxicity in mice.[1]

Table 2: Illustrative Anticancer Activity of Other Quinoline Derivatives

Note: The following data is for various quinoline derivatives (not limited to 2-thiol analogs) and is presented to illustrate the general potency of the quinoline scaffold.

Compound ClassCompoundCell LineCancer TypeIC50 (µM)Reference
2-Arylquinoline13 HeLaCervical8.3[2]
2-Arylquinoline12 PC3Prostate31.37[2]
Quinoline/Schiff baseVII EGFR expressingVarious0.12 (EGFR inhibition)[3]
Quinoline-based5a MCF-7Breast25 (GI50)[3]
2-oxoquinolineCQAH HCT116, LoVoColonInduces apoptosis[4]

Mechanism of Action: Induction of Apoptosis

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway. The derivative KA3D has been shown to modulate key proteins in this cascade in ovarian cancer cells.[1]

Signaling Pathway Diagram

apoptosis_pathway cluster_treatment Treatment cluster_cell Cancer Cell KA3D KA3D Bcl2 Bcl2 KA3D->Bcl2 inhibits Bax Bax KA3D->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by a 2-quinolinethione derivative.

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for synthesizing this compound derivatives is through the nucleophilic substitution of 2-chloroquinoline precursors.

Protocol 1: Synthesis from a 2-Chloroquinoline Derivative [5]

  • Dissolution: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in 5 mL of dry N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add powdered sodium sulfide (Na₂S, 1.5 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-water.

  • Acidification: Acidify the mixture with acetic acid to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield the 2-mercaptoquinoline-3-carbaldehyde derivative.

In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the effect of a compound on cell viability.

Protocol 2: MTT Cell Viability Assay [1][6]

  • Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (and a vehicle control, e.g., DMSO) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Antitumor Activity

The xenograft mouse model is a standard for evaluating the in vivo efficacy of anticancer compounds.

Protocol 3: Ovarian Cancer Xenograft Mouse Model [1]

  • Cell Preparation: Culture SKOV3 human ovarian cancer cells and harvest them at approximately 80% confluency. Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume regularly using calipers (Volume = (Length × Width²)/2).

  • Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., KA3D) and vehicle control daily via a suitable route (e.g., oral gavage).

  • Efficacy and Toxicity Assessment: Measure tumor volumes and body weights three times per week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Visualizations

Experimental Workflow: From Synthesis to In Vivo Testing

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MTT) Characterization->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Xenograft Xenograft Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General workflow for the preclinical evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a valuable scaffold for the development of novel anticancer agents. Their ability to induce apoptosis in cancer cells, coupled with promising in vivo activity and a favorable toxicity profile, warrants further investigation. The protocols and data presented herein provide a solid foundation for researchers to synthesize, evaluate, and further optimize these compounds for therapeutic applications.

References

Application Notes and Protocols for Quinoline-2-thiol Analogues in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimalarial applications of quinoline-2-thiol analogues, a promising class of compounds in the ongoing search for new therapeutics against Plasmodium falciparum. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.

Introduction

Quinoline-based compounds have long been a cornerstone of antimalarial chemotherapy, with well-known examples such as chloroquine and quinine. However, the emergence and spread of drug-resistant parasite strains necessitate the development of novel quinoline derivatives. Quinoline-2-thiol analogues, and their tautomeric form quinoline-2(1H)-thione, represent a scaffold of significant interest. The introduction of a thiol or thione group at the 2-position of the quinoline ring offers unique chemical properties that can be exploited for antimalarial activity.

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification pathway.[1][2][3] During its intraerythrocytic stage, the malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.[2][3]

Quinoline-2-thiol analogues are believed to interfere with this critical detoxification process. They accumulate in the parasite's food vacuole and inhibit the formation of hemozoin. This leads to a buildup of free heme, which is toxic to the parasite through the generation of reactive oxygen species and damage to cellular components, ultimately leading to parasite death.[4]

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Toxicity Parasite Death Heme->Toxicity Accumulation Leads to Quinoline_Thiol Quinoline-2-thiol Analogue Inhibition Inhibition Quinoline_Thiol->Inhibition Inhibition->Heme Blocks Polymerization

Caption: Inhibition of hemozoin formation by quinoline-2-thiol analogues.

Quantitative Data Summary

The following table summarizes the in vitro antiplasmodial activity of a notable quinoline-2-thiol analogue against P. falciparum.

Compound IDStructureP. falciparum StrainIC₅₀ (µg/mL)[5]
12 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiolNot Specified0.46
Chloroquine Reference DrugNot Specified0.49

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel quinoline-2-thiol analogues.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from widely used methods for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

SYBR_Green_Assay_Workflow start Start prep_parasites Prepare Parasite Culture (P. falciparum, 2% parasitemia, 2% hematocrit) start->prep_parasites add_compounds Add Serially Diluted Quinoline-2-thiol Analogues to 96-well plate prep_parasites->add_compounds add_parasites Add Parasite Culture to each well add_compounds->add_parasites incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_parasites->incubate lyse Add Lysis Buffer with SYBR Green I dye incubate->lyse incubate_dark Incubate in the dark (Room Temperature, 1 hour) lyse->incubate_dark read_fluorescence Read Fluorescence (Excitation: 485 nm, Emission: 530 nm) incubate_dark->read_fluorescence analyze Analyze Data and Calculate IC₅₀ values read_fluorescence->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-well plate (e.g., HepG2, Vero) start->seed_cells incubate_adhesion Incubate for 24 hours for cell adhesion seed_cells->incubate_adhesion add_compounds Add Serially Diluted Quinoline-2-thiol Analogues incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 4 hours to allow formazan formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data and Calculate CC₅₀ values read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for the Derivatization of 2-Mercaptoquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The 2-mercaptoquinoline scaffold, in particular, offers a reactive thiol group that is readily derivatized, allowing for the synthesis of diverse compound libraries. This versatility makes it an excellent starting point for exploring structure-activity relationships (SAR) and identifying novel lead compounds for drug discovery.

These application notes provide a comprehensive guide to the synthesis of various 2-mercaptoquinoline derivatives and detailed protocols for their subsequent biological screening. The focus is on generating derivatives with potential anticancer and antimicrobial activities and evaluating their efficacy through established in vitro assays.

Data Presentation: Biological Activities of Quinoline Derivatives

The biological activity of synthesized compounds is a critical component of the screening process. Quantitative data, such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity, allow for the direct comparison of compound potency. The following tables summarize reported biological activities for various quinoline derivatives, including those structurally related to 2-mercaptoquinoline, to provide a reference for expected activity ranges.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Quinoline-1,8-dione DerivativeHeLaMTTIC30: 15.3 (72h)[3]
2-phenylquinolin-4-amineHT-29 (Colon)Not Specified8.12[1]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)Not Specified7.5 (48h)[1]
2-Arylquinoline Derivative 13 HeLa (Cervical)MTT8.3[4][5]
2-Arylquinoline Derivative 12 PC3 (Prostate)MTT31.37[4][5]
Quinoline GlycoconjugatesA549 (Lung), HepG2 (Liver)MTT1.1 - 15.4[6]
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric)MTT1.38

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivative 6c MRSA0.75[7]
Quinoline-2-one Derivative 6c VRE0.75[7]
Quinoline-2-one Derivative 6c MRSE2.50[7]
Quinoline Derivative 6 MRSA1.5[8]
7-Methoxyquinoline Derivative 3l E. coli7.812[9]
7-Methoxyquinoline Derivative 3l C. albicans31.125[9]
Quinoline-based amide 3c C. albicans5.6[10]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and evaluation of novel compounds. The following sections provide step-by-step methodologies for the derivatization of 2-mercaptoquinoline and subsequent biological screening assays.

Protocol 1: Synthesis of 2-(Quinolin-2-ylthio)acetohydrazide

This two-step protocol describes the S-alkylation of 2-mercaptoquinoline followed by hydrazinolysis to yield a key intermediate, 2-(quinolin-2-ylthio)acetohydrazide, which can be further modified to create Schiff bases, oxadiazoles, and other heterocyclic derivatives.[11][12]

Step 1a: Synthesis of Ethyl 2-(quinolin-2-ylthio)acetate [11]

  • Prepare a hot solution of 2-mercaptoquinoline (1.61 g, 0.01 mol) and sodium hydroxide (0.40 g, 0.01 mol) in ethanol.

  • To this hot solution, add ethyl chloroacetate (1.23 g, 0.01 mol) dropwise with continuous stirring.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the hot solution and pour the filtrate over crushed ice.

  • Allow the mixture to stand for 1 hour to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol.

Step 1b: Synthesis of 2-(Quinolin-2-ylthio)acetohydrazide [11][12]

  • Prepare a hot solution of hydrazine hydrate (0.50 g, 0.01 mol) in 10 mL of ethanol.

  • Add a solution of ethyl 2-(quinolin-2-ylthio)acetate (from Step 1a) in 10 mL of ethanol to the hot hydrazine hydrate solution.

  • Allow the mixture to stand for 2 hours.

  • Add 5 mL of benzene to the mixture.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting precipitate from ethanol to obtain the pure product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents. The assay measures the metabolic activity of cells, which is an indicator of cell health.[3][13]

  • Cell Seeding:

    • Seed cancer cells in a 96-well flat-bottom plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized 2-mercaptoquinoline derivatives in culture medium.

    • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO at the same concentration as in the test wells) and an untreated control (medium only).

    • Incubate the plate for a further 24 to 72 hours.[6]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of an anhydrous solvent (e.g., DMSO) to each well to dissolve the formazan precipitate.[13]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][10]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8]

Visualizations

Diagrams illustrating workflows and biological pathways provide a clear and concise overview of the experimental processes and potential mechanisms of action.

G cluster_synthesis Derivatization Workflow 2-Mercaptoquinoline 2-Mercaptoquinoline Ethyl 2-(quinolin-2-ylthio)acetate Ethyl 2-(quinolin-2-ylthio)acetate 2-Mercaptoquinoline->Ethyl 2-(quinolin-2-ylthio)acetate S-Alkylation (Ethyl Chloroacetate, NaOH) 2-(Quinolin-2-ylthio)acetohydrazide 2-(Quinolin-2-ylthio)acetohydrazide Ethyl 2-(quinolin-2-ylthio)acetate->2-(Quinolin-2-ylthio)acetohydrazide Hydrazinolysis (Hydrazine Hydrate) Further Derivatives (Schiff Bases, Oxadiazoles, etc.) Further Derivatives (Schiff Bases, Oxadiazoles, etc.) 2-(Quinolin-2-ylthio)acetohydrazide->Further Derivatives (Schiff Bases, Oxadiazoles, etc.) Condensation/Cyclization (Aldehydes, CS2, etc.)

Caption: Derivatization of 2-Mercaptoquinoline.

G cluster_screening Biological Screening Workflow Synthesized Derivatives Synthesized Derivatives Anticancer Screening Anticancer Screening Synthesized Derivatives->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Synthesized Derivatives->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay Broth Microdilution Broth Microdilution Antimicrobial Screening->Broth Microdilution Determine IC50 Determine IC50 MTT Assay->Determine IC50 Determine MIC Determine MIC Broth Microdilution->Determine MIC

Caption: Biological Screening Workflow.

G cluster_pathway Proposed Anticancer Mechanisms of Quinoline Derivatives Quinoline Derivative Quinoline Derivative ROS Production ROS Production Quinoline Derivative->ROS Production DNA Interaction DNA Interaction Quinoline Derivative->DNA Interaction Enzyme Inhibition Enzyme Inhibition Quinoline Derivative->Enzyme Inhibition Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cell Cycle Arrest Cell Cycle Arrest DNA Interaction->Cell Cycle Arrest Enzyme Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Oxidative Stress->Apoptosis Cell Cycle Arrest->Apoptosis

References

Application Note and Protocols for Fluorescence Titration with 2-(Methylthio)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental setup for fluorescence titration with 2-(Methylthio)quinoline as a probe for protein kinase binding.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoline derivatives are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1][2] This application note details a fluorescence titration methodology using 2-(Methylthio)quinoline, a fluorescent derivative of 2-Quinolinethiol, to characterize its interaction with a target protein kinase. While this compound exists in a non-fluorescent tautomeric equilibrium, its S-alkylated derivatives exhibit fluorescence, making them suitable as probes for molecular interactions.[3][4] The protocol described herein provides a framework for determining the binding affinity and stoichiometry of 2-(Methylthio)quinoline to a protein kinase, a critical step in the early stages of drug development for kinase inhibitors.[5]

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, they are a major class of drug targets. Fluorescence spectroscopy is a powerful technique for studying protein-ligand interactions due to its high sensitivity and non-invasive nature.[6]

Alkylated derivatives of this compound are known to be fluorescent and their fluorescence properties can be modulated by their local environment, including binding to macromolecules.[3][4] This change in fluorescence upon binding, often observed as quenching or enhancement, can be used to quantify the binding parameters of the interaction. This application note provides a detailed protocol for a fluorescence titration experiment to study the binding of 2-(Methylthio)quinoline to a model protein kinase.

Data Presentation

Table 1: Spectroscopic Properties of 2-(Methylthio)quinoline
ParameterValueSolvent
Excitation Maximum (λex)~340 nmAcetonitrile
Emission Maximum (λem)~380 nmAcetonitrile
Molar Extinction Coefficient (ε) at λexTo be determinedAcetonitrile
Fluorescence Quantum Yield (ΦF)To be determinedAcetonitrile
Table 2: Fluorescence Titration Data of 2-(Methylthio)quinoline with Protein Kinase
[Protein Kinase] (µM)Fluorescence Intensity (a.u.) at 380 nm
0Initial Fluorescence (F₀)
......
Final ConcentrationFinal Fluorescence (F)
Table 3: Binding Parameters of 2-(Methylthio)quinoline to Protein Kinase
ParameterValueMethod
Binding Stoichiometry (n)To be determinedJob's Plot
Binding Constant (Ka)To be determinedScatchard/Benesi-Hildebrand Plot
Dissociation Constant (Kd)To be determined1/Ka

Experimental Protocols

Materials and Instruments
  • 2-(Methylthio)quinoline: (Synthesized or commercially available)

  • Protein Kinase: (Purified)

  • Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Solvent: Acetonitrile (Spectroscopic grade)

  • Fluorometer: Capable of measuring fluorescence intensity with excitation and emission wavelength control.

  • UV-Vis Spectrophotometer: For determining concentrations.

  • High-precision pipettes and consumables.

Protocol 1: Determination of Spectroscopic Properties
  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-(Methylthio)quinoline in acetonitrile.

  • Working Solution: Prepare a 10 µM working solution of 2-(Methylthio)quinoline in the experimental buffer.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution from 250 nm to 450 nm to determine the absorption maximum (λmax).

  • Emission Spectrum: Excite the working solution at λmax and record the fluorescence emission spectrum to determine the emission maximum (λem).

Protocol 2: Fluorescence Titration
  • Sample Preparation:

    • Prepare a stock solution of the purified protein kinase in the experimental buffer. Determine the accurate concentration using a UV-Vis spectrophotometer or a protein concentration assay.

    • In a quartz cuvette, place a fixed concentration of 2-(Methylthio)quinoline (e.g., 1 µM) in the experimental buffer. The initial volume should be sufficient for the measurement (e.g., 2 mL).

  • Titration:

    • Record the initial fluorescence intensity (F₀) of the 2-(Methylthio)quinoline solution at its emission maximum (~380 nm) upon excitation at its excitation maximum (~340 nm).

    • Incrementally add small aliquots of the concentrated protein kinase stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.

    • Record the fluorescence intensity (F) after each addition.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of binding.

  • Data Correction: Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (V_total / V_initial).

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
  • Prepare Stock Solutions: Prepare stock solutions of 2-(Methylthio)quinoline and the protein kinase of the same molar concentration (e.g., 10 µM) in the experimental buffer.

  • Prepare Mixtures: Prepare a series of solutions by mixing the two stock solutions in different molar fractions (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume and total molar concentration constant.

  • Measure Fluorescence: Record the fluorescence intensity of each mixture at the emission maximum of the probe.

  • Plot Data: Plot the change in fluorescence intensity (ΔF = F_observed - F_probe) against the mole fraction of 2-(Methylthio)quinoline. The mole fraction at which the maximum change in fluorescence is observed indicates the binding stoichiometry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis prep_probe Prepare 2-(Methylthio)quinoline Stock Solution setup_fluorometer Set up Fluorometer (λex=340nm, λem=380nm) prep_probe->setup_fluorometer jobs_plot Determine Stoichiometry (Job's Plot) prep_probe->jobs_plot prep_protein Prepare Protein Kinase Stock Solution titrate Titrate with Protein Kinase prep_protein->titrate prep_protein->jobs_plot prep_buffer Prepare Experimental Buffer prep_buffer->setup_fluorometer initial_reading Record Initial Fluorescence (F₀) of Probe setup_fluorometer->initial_reading initial_reading->titrate record_fluorescence Record Fluorescence (F) after each addition titrate->record_fluorescence record_fluorescence->titrate Repeat plot_data Plot Fluorescence Intensity vs. [Protein Kinase] record_fluorescence->plot_data binding_constant Calculate Binding Constant (Scatchard/Benesi-Hildebrand) plot_data->binding_constant jobs_plot->binding_constant

Caption: Experimental workflow for fluorescence titration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek inhibition Inhibition erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription probe 2-(Methylthio)quinoline (Fluorescent Probe) probe->raf Binding & Quenching response Cellular Response (Proliferation, Survival) transcription->response

Caption: Hypothetical kinase signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-Quinolinethiol, a crucial heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound? A1: The two most prevalent methods for synthesizing this compound are the nucleophilic substitution of 2-chloroquinoline with a sulfur source and the deoxygenative C-H functionalization of quinoline N-oxides with thiourea.[1][2] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate? A2: Low yields can stem from several factors. Begin by verifying the purity of your starting materials and ensuring all solvents are anhydrous, especially if the reaction is moisture-sensitive.[3] Re-confirm the stoichiometry of your reactants. Deviations in reaction temperature and time are also common culprits, leading to incomplete reactions or product degradation.[3]

Q3: I am observing significant side product formation. How can I improve the selectivity? A3: Side product formation, such as the corresponding disulfide (from oxidation of the thiol product) or quinolin-2-one, is a common challenge. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.[3] Ensure your sulfur nucleophile (e.g., NaSH, Na₂S) has not degraded. In the case of the 2-chloroquinoline method, incomplete conversion can leave starting material that complicates purification.

Q4: How does this compound exist in solution, and why is it sometimes called Quinoline-2(1H)-thione? A4: this compound exists in a tautomeric equilibrium with its amide form, quinoline-2(1H)-thione.[1] The thione form is often the more stable tautomer. This is important to consider during characterization (e.g., NMR, IR) and when investigating its reactivity.

Q5: What are the best practices for purifying this compound? A5: Purification is commonly achieved by recrystallization or column chromatography. However, the basic nitrogen in the quinoline ring can interact with acidic silica gel, causing streaking (tailing) and potential decomposition.[4] To mitigate this, deactivate the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (0.5-2%).[4] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be effective.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Reagents: The sulfur source (e.g., Na₂S, thiourea) may be old or degraded. Purity of the starting 2-chloroquinoline or quinoline N-oxide is low.[3] 2. Insufficient Temperature: The reaction has not reached the necessary activation energy.[3] 3. Poor Solubility: Reactants are not adequately dissolved in the chosen solvent.1. Use fresh, high-purity reagents. Consider titrating the sulfur source if its activity is in doubt. 2. Gradually increase the reaction temperature in increments of 5-10 °C. Monitor for product formation and potential decomposition using TLC. 3. Choose a solvent in which all reactants are soluble at the reaction temperature. For the 2-chloroquinoline method, DMF is a common choice.[1]
Formation of Disulfide Byproduct Oxidation: The this compound product is being oxidized by atmospheric oxygen, especially during work-up or in the presence of trace metal impurities.1. Perform the reaction and work-up under an inert atmosphere (N₂ or Ar).[3] 2. Degas all solvents before use. 3. During work-up, consider adding a mild reducing agent like sodium bisulfite to the aqueous wash.
Product is an Intractable Tar or Oil 1. High Temperature: Excessive heat can cause polymerization or decomposition of reactants and products, a common issue in quinoline synthesis.[5][6] 2. Incorrect pH during Work-up: The product may be sensitive to strongly acidic or basic conditions during extraction.1. Optimize the reaction temperature; run the reaction at the lowest temperature that provides a reasonable rate. 2. During the acidic work-up to precipitate the thiol, add the acid slowly at a low temperature (e.g., 0 °C) and avoid letting the pH drop excessively low.[1]
Difficulty with Purification (Streaking on TLC) Interaction with Silica Gel: The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups of the silica gel stationary phase.[4]1. Use a Basic Modifier: Add 0.5-2% triethylamine or pyridine to the chromatography eluent to neutralize the acidic sites on the silica.[4] 2. Change Stationary Phase: Use neutral or basic alumina instead of silica gel for the column.[4]

Experimental Protocols & Data

Two common and effective protocols for the synthesis of this compound are detailed below.

Method A: From 2-Chloroquinoline

This classical method involves the nucleophilic aromatic substitution of a chlorine atom with a sulfur nucleophile.[1]

Protocol:

  • In a round-bottom flask, dissolve 2-chloroquinoline (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).

  • Add powdered sodium sulfide (Na₂S, 1.5 mmol) to the solution. Ensure the Na₂S is anhydrous.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, pour the reaction mixture into a beaker containing ice-water (approx. 50 mL).

  • Acidify the aqueous mixture by slowly adding acetic acid or dilute HCl until a precipitate forms. This protonates the thiolate to form the desired thiol.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Method B: From Quinoline N-Oxide

This modern, metal-free approach utilizes thiourea for a regioselective deoxygenative C-H functionalization.[2]

Protocol:

  • To a solution of quinoline N-oxide (1.0 mmol) in acetonitrile (5 mL), add thiourea (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic anhydride (Tf₂O, 2.0 mmol) to the stirred mixture. Caution: Triflic anhydride is highly reactive and corrosive.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent such as dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an eluent with 0.5-1% triethylamine) to afford the pure product.[1]

Comparative Data
FeatureMethod A (from 2-Chloroquinoline) Method B (from Quinoline N-Oxide)
Starting Material 2-ChloroquinolineQuinoline N-Oxide
Key Reagents Sodium Sulfide (Na₂S) or NaSHThiourea, Triflic Anhydride (Tf₂O)
Reaction Conditions Room temperature to moderate heating (e.g., 65 °C)[1]0 °C to room temperature[2]
Key Advantages Utilizes a common starting material; avoids highly reactive reagents like Tf₂O.Metal-free; mild conditions; generally high regioselectivity.[2]
Reported Yield Moderate to Good (e.g., 63.2% for a related derivative)[2]Good to Excellent (e.g., 76% optimized yield)[2]

Visualized Workflows and Logic

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Select & Verify Starting Materials p2 Prepare Anhydrous Solvents & Reagents p1->p2 r1 Assemble Glassware (under N2 if needed) p2->r1 r2 Combine Reactants at Controlled Temp. r1->r2 r3 Monitor Progress (TLC / LC-MS) r2->r3 w1 Quench Reaction r3->w1 w2 Precipitate / Extract Product w1->w2 w3 Wash & Dry Organic Layer w2->w3 w4 Purify Crude Product (Column / Recrystallization) w3->w4 a1 Characterize Product (NMR, MS, MP) w4->a1 a2 Calculate Yield a1->a2

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC Plate of Crude Mixture Start->Check_TLC Incomplete_Rxn Problem: Incomplete Reaction Check_TLC->Incomplete_Rxn  Is starting  material present? Side_Products Problem: Side Products Check_TLC->Side_Products  Are multiple  new spots visible? Sol_Time Solution: - Increase Reaction Time - Increase Temperature Incomplete_Rxn->Sol_Time Yes Sol_Reagents Solution: - Check Reagent Purity - Verify Stoichiometry Incomplete_Rxn->Sol_Reagents Yes Sol_Inert Solution: - Use Inert Atmosphere - Degas Solvents Side_Products->Sol_Inert Yes Sol_Purify Solution: - Optimize Purification - Use Basic Modifier Side_Products->Sol_Purify Yes

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

References

Technical Support Center: Minimizing Side Product Formation in Quinoline-Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side product formation in quinoline-thiol reactions. By understanding the common challenges and their solutions, you can optimize your reaction conditions to achieve higher yields and purity of your desired quinoline-thiol products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in quinoline-thiol reactions?

A1: The most prevalent side products are typically disulfide dimers of the starting thiol, and in some cases, imine or oxidized quinoline species. The formation of these byproducts is influenced by reaction conditions such as pH, the presence of oxygen, and the choice of catalyst.

Q2: How can I prevent the formation of disulfide byproducts?

A2: Disulfide formation is primarily caused by the oxidation of the thiol starting material. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] Degassing solvents and reagents prior to use is also a highly recommended practice. Additionally, maintaining a slightly acidic to neutral pH can reduce the rate of thiol oxidation. The use of reducing agents or chelating agents like EDTA can also be beneficial.

Q3: What causes imine side product formation and how can it be avoided?

A3: Imine side products can form when using amino-substituted quinolines or when the reaction conditions facilitate condensation between an amine and a carbonyl compound, which might be present as a starting material or formed as a byproduct. To avoid this, ensure the purity of your starting materials. If using a synthesis route known for imine formation, such as the Friedländer synthesis, careful control of the reaction pH and temperature is essential.[2] In some cases, using an imine analog of one of the reactants can prevent unwanted side reactions.[2]

Q4: Can the choice of solvent and base influence the formation of side products?

A4: Absolutely. The solvent and base can significantly impact the reaction pathway and the distribution of products. Aprotic polar solvents are often employed for nucleophilic aromatic substitution reactions. The choice of base is critical; a strong base can deprotonate the thiol to the more nucleophilic thiolate, but it can also promote side reactions. It is advisable to screen a variety of solvents and bases to find the optimal conditions for your specific substrates.

Troubleshooting Guides

Issue 1: High Percentage of Disulfide Dimer in the Product Mixture

Troubleshooting Steps:

  • Atmosphere Control: Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). Purge the reaction vessel thoroughly before adding reagents.

  • Solvent Degassing: Degas all solvents and liquid reagents by bubbling an inert gas through them or by using freeze-pump-thaw cycles.

  • pH Adjustment: If the reaction conditions allow, maintain a pH between 6.5 and 7.5 to minimize the rate of thiol oxidation.

  • Addition of Additives:

    • Reducing Agents: Introduce a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture.

    • Chelating Agents: Add a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.

Issue 2: Presence of Unwanted Imine-Related Impurities

Troubleshooting Steps:

  • Purity of Starting Materials: Verify the purity of your quinoline and thiol starting materials. Impurities with carbonyl or amino functionalities can lead to imine formation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of imine side products.

  • pH Control: The formation of imines is often pH-dependent. Adjusting the pH of the reaction mixture may help to suppress this side reaction.

  • Alternative Synthetic Route: If imine formation is persistent, consider a different synthetic strategy that avoids precursors or conditions prone to this side reaction.

Quantitative Data on Side Product Formation

The following tables provide a summary of how different reaction parameters can influence the yield of the desired quinoline-thiol product versus the formation of the disulfide side product. (Note: The data presented here is illustrative and compiled from typical outcomes reported in the literature; actual results will vary depending on the specific substrates and conditions.)

Table 1: Effect of Reaction Atmosphere on Product Distribution

AtmosphereQuinoline-Thiol Yield (%)Disulfide Byproduct (%)
Air40-6030-50
Nitrogen85-955-15
Argon90-98<10

Table 2: Influence of pH on Disulfide Formation

pHQuinoline-Thiol Yield (%)Disulfide Byproduct (%)
5.070-8015-25
7.085-955-15
9.060-7025-35

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Products in a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes the reaction of a halo-quinoline with a thiol under conditions designed to minimize disulfide formation.

Materials:

  • Halo-quinoline (1.0 eq)

  • Thiol (1.2 eq)

  • Anhydrous, degassed aprotic polar solvent (e.g., DMF or DMSO)

  • Mild base (e.g., K₂CO₃, 2.0 eq)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Ar).

  • Add the halo-quinoline, thiol, and base to the flask.

  • Add the anhydrous, degassed solvent via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HPLC-MS Method for the Analysis of Quinoline-Thiol Reaction Mixtures

This protocol outlines a general method for the separation and quantification of the desired quinoline-thiol product and the disulfide byproduct.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm or 320 nm) and MS detector in ESI positive or negative mode, depending on the analytes.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Create calibration curves for the quinoline-thiol and the disulfide using pure standards of known concentrations.

  • The concentration of each component in the reaction mixture can be determined by comparing its peak area to the calibration curve.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing side product formation.

General Reaction Pathway and Side Reactions Start Halo-Quinoline + Thiol Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Thiolate Thiolate Anion Start->Thiolate Base Product Quinoline-Thiol (Desired Product) Intermediate->Product Leaving Group Elimination Disulfide Disulfide Byproduct Thiolate->Disulfide Oxidation (O2, Metal Ions)

Caption: Reaction pathway for quinoline-thiol synthesis and disulfide side product formation.

Experimental Workflow for Minimizing Side Products Setup Reaction Setup Inert Inert Atmosphere (N2 or Ar) Setup->Inert Degas Degas Solvents Setup->Degas Reaction Run Reaction Inert->Reaction Degas->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Workup & Purification Monitor->Workup Analysis Analyze Product Mixture (HPLC/GC-MS) Workup->Analysis DesiredProduct High Yield of Quinoline-Thiol Analysis->DesiredProduct

Caption: Recommended experimental workflow to minimize side product formation.

Troubleshooting Logic for Side Product Formation Problem High Side Product Formation? Disulfide Disulfide Byproduct? Problem->Disulfide Yes Imine Imine Byproduct? Problem->Imine Yes CheckAtmosphere Check Inert Atmosphere Disulfide->CheckAtmosphere Yes CheckPurity Check Starting Material Purity Imine->CheckPurity Yes OptimizepH Optimize pH CheckAtmosphere->OptimizepH OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Solution Problem Resolved OptimizepH->Solution OptimizeTemp->Solution

References

Technical Support Center: Purification of Crude 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Quinolinethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 2-chloroquinoline?

When synthesizing this compound from 2-chloroquinoline and a sulfur source like sodium sulfide, the most common impurities include:

  • Unreacted 2-chloroquinoline: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • Oxidation products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (di(quinolin-2-yl) disulfide). This is often exacerbated by exposure to air during workup and purification.

  • Side-products from the sulfur source: Depending on the reaction conditions, other sulfur-containing byproducts may be formed.

  • Solvent residues: Residual high-boiling point solvents used in the synthesis, such as DMF, can be present in the crude product.

Q2: My crude this compound is a dark, oily substance. Is this normal?

Crude this compound can often be a yellowish to brownish solid. A dark, oily appearance may indicate the presence of significant impurities or tar formation, which can result from harsh reaction conditions. It is crucial to proceed with a purification step to isolate the desired product.

Q3: What are the recommended purification techniques for crude this compound?

The two primary and most effective purification techniques for crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q4: How can I monitor the purity of my this compound during purification?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the purification. A suitable eluent system, such as hexane/ethyl acetate, can be used to separate this compound from its impurities. The spots can be visualized under UV light. For final purity assessment, techniques like ¹H NMR and melting point analysis are recommended.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of this compound.

Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Test the solubility of your crude product in a small amount of various hot solvents. Ethanol or ethyl acetate are often good starting points for quinoline derivatives.
Product "oils out" instead of crystallizing. The solution is cooling too quickly, or the solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, try a different solvent or a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Low recovery of purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored. Colored impurities are co-precipitating with your product.Consider adding a small amount of activated charcoal to the hot solution before filtering to remove colored impurities.
Column Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimal.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find an eluent that provides good separation between your product and the impurities.
Product is streaking on the TLC plate and column. The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, like triethylamine (0.5-1%), to your eluent to neutralize the acidic sites on the silica gel.
Product appears to be decomposing on the column. This compound may be sensitive to the acidic nature of silica gel.Consider using a deactivated silica gel or an alternative stationary phase like neutral alumina. Running the column quickly can also minimize contact time and potential degradation.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the proportion of ethyl acetate.

Data Presentation

The following table summarizes typical, albeit generalized, outcomes for the purification of quinoline derivatives, which can be considered as a benchmark for this compound. Actual yields and purities will depend on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Eluent/Solvent Expected Yield (%) Expected Purity (%)
RecrystallizationEthanol or Ethyl Acetate60-80>98
Column ChromatographyHexane/Ethyl Acetate (e.g., 10:1)50-75>99

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for purifying crude this compound that is relatively free of highly colored impurities.

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of a test solvent (e.g., ethanol or ethyl acetate). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is recommended for separating this compound from closely related impurities.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find an eluent system that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent if necessary, followed by the addition of a small amount of silica gel and evaporation to create a dry powder). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Workflow cluster_chromatography_steps Column Chromatography Workflow cluster_analysis Final Product Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 dissolve Dissolve in minimal hot solvent recrystallization->dissolve load Load sample onto silica gel column column_chromatography->load cool Slow cooling and crystallization dissolve->cool filtrate Vacuum filtration cool->filtrate end Pure this compound filtrate->end elute Elute with hexane/ethyl acetate load->elute collect Collect and analyze fractions elute->collect collect->end

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Impure this compound purity_check Assess Purity (TLC) start->purity_check method_selection Select Purification Method purity_check->method_selection recrystallization Recrystallization method_selection->recrystallization High initial purity chromatography Column Chromatography method_selection->chromatography Complex mixture recrystallization_issue Recrystallization Problem? recrystallization->recrystallization_issue chromatography_issue Chromatography Problem? chromatography->chromatography_issue recrystallization_troubleshoot Troubleshoot: - Change solvent - Slow cooling - Use charcoal recrystallization_issue->recrystallization_troubleshoot Yes pure_product Pure Product recrystallization_issue->pure_product No chromatography_troubleshoot Troubleshoot: - Optimize eluent - Add base modifier - Change stationary phase chromatography_issue->chromatography_troubleshoot Yes chromatography_issue->pure_product No recrystallization_troubleshoot->recrystallization chromatography_troubleshoot->chromatography

Caption: Logical troubleshooting workflow for this compound purification.

Technical Support Center: Overcoming Solubility Challenges of 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Quinolinethiol in aqueous media.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide is designed in a question-and-answer format to directly address specific experimental challenges.

Question 1: I am having difficulty dissolving this compound in water. The product information provides conflicting solubility values. What is the expected aqueous solubility?

Answer:

You have likely encountered a common point of confusion with this compound. The reported aqueous solubility values can vary dramatically based on the experimental conditions, particularly the pH of the medium.

  • The intrinsic solubility of the neutral form of this compound in water at neutral pH is low. One study reports a solubility of approximately 22.6 µg/mL at pH 7.4.[1] This low solubility is expected given its hydrophobic quinoline core and a LogP value of approximately 2.5, which indicates a preference for a more lipophilic environment.[2]

  • A much higher solubility value of 50 g/L (or 50,000 µg/mL) has also been reported.[3][4] This value likely corresponds to the solubility of a salt form of the molecule, such as the sodium thiolate salt, which is formed at high pH.

Recommendation: Assume the intrinsic solubility of the neutral compound is low. For most applications requiring higher concentrations in aqueous media, a solubilization strategy will be necessary.

Question 2: My experiment requires a neutral pH. How can I increase the solubility of this compound without significantly altering the pH?

Answer:

Several techniques can be employed to improve the solubility of this compound at or near neutral pH:

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase solubility by reducing the polarity of the solvent system.[5][6][7]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Protocol: Start by preparing a concentrated stock solution of this compound in 100% of the chosen co-solvent. Then, dilute this stock solution into your aqueous buffer. Be mindful that adding the organic solvent will change the properties of your final solution. It is crucial to determine the maximum percentage of the co-solvent that is compatible with your experimental system.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, thereby increasing their apparent solubility in water.[5]

    • Recommended Cyclodextrins: β-cyclodextrin (β-CD) and more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add the solid this compound to this solution and stir or sonicate until it dissolves. The required molar ratio of cyclodextrin to the compound will need to be determined empirically.

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions, which can encapsulate poorly soluble compounds and increase their solubility.[6][8]

    • Recommended Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used.

    • Protocol: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC). Add this compound and mix thoroughly.

Question 3: I can adjust the pH of my solution. What is the optimal pH for solubilizing this compound?

Answer:

Adjusting the pH is a highly effective method for solubilizing this compound due to its acidic thiol group.[5]

  • The pKa of the thiol group is approximately 10.21.[3][4] At a pH above this value, the thiol group will be deprotonated to form the much more soluble thiolate anion.

  • Recommendation: For maximum solubility, adjust the pH of your aqueous medium to 11 or higher using a suitable base (e.g., NaOH). This will convert the this compound to its highly soluble sodium salt form. Always check if a high pH is compatible with your downstream applications.

Question 4: I tried dissolving this compound in a basic buffer, but it still precipitated. What could be the issue?

Answer:

Even with pH adjustment, you may encounter issues. Here are some troubleshooting steps:

  • Insufficient Buffer Capacity: If the buffer capacity is too low, the addition of the acidic this compound may have lowered the pH of the microenvironment around the solid particles, preventing dissolution. Try increasing the buffer concentration.[5]

  • "Salting Out": At very high salt concentrations, the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration to achieve the target pH.[5]

  • Common Ion Effect: If you are using a buffer that contains an ion that can form a less soluble salt with the deprotonated this compound, it could suppress solubility. Consider using a different buffer system.[5]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₉H₇NS[3][9]
Molecular Weight 161.22 g/mol [3][9]
Appearance Yellow to orange powder[3]
Melting Point 174-176 °C[3][10]
pKa₁ (Quinoline N) -1.44[3][4]
pKa₂ (Thiol S-H) 10.21[3][4]
LogP 2.52[2]
Solubility (pH 7.4) 22.6 µg/mL[1]
Solubility (as salt) Potentially up to 50 g/L[3][4]

How should I prepare a stock solution of this compound?

For most applications, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Detailed Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Weighing: Accurately weigh out 1.61 mg of this compound (MW = 161.22 g/mol ).

  • Dissolving: Add the solid to a suitable vial. Add 1.0 mL of high-purity DMSO.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Check for any precipitation upon thawing before use.

Is this compound stable in aqueous solutions?

The thiol group in this compound is susceptible to oxidation, especially at neutral to alkaline pH, which can lead to the formation of disulfides. This can affect its activity and solubility.

Recommendations for enhancing stability:

  • Prepare fresh solutions before use whenever possible.

  • If storage of aqueous solutions is necessary, consider de-gassing the solvent to remove oxygen.

  • Store solutions protected from light.

  • The stability of the compound in your specific experimental buffer should be empirically determined.

Visualizing Experimental Workflows

Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.

G start Start: Need to dissolve This compound in aqueous media ph_check Is pH adjustment permissible for your experiment? start->ph_check ph_high Adjust pH > 10.5 (e.g., with NaOH) ph_check->ph_high Yes ph_low Consider alternative methods ph_check->ph_low No end_success Successfully Solubilized ph_high->end_success end_fail Solubility issue persists. Contact technical support. ph_high->end_fail cosolvent_check Is an organic co-solvent (e.g., DMSO, Ethanol) compatible with your assay? ph_low->cosolvent_check use_cosolvent Prepare concentrated stock in co-solvent and dilute into aqueous buffer cosolvent_check->use_cosolvent Yes cyclodextrin_check Consider Cyclodextrin Complexation cosolvent_check->cyclodextrin_check No use_cosolvent->end_success use_cosolvent->end_fail cyclodextrin_check->end_success cyclodextrin_check->end_fail

Caption: Decision tree for selecting a solubilization method.

pH-Dependent Species of this compound

This diagram illustrates the equilibrium between the neutral and deprotonated forms of this compound based on the solution's pH.

G cluster_0 Neutral Neutral Form (Low Solubility) Anionic Anionic Thiolate Form (High Solubility) Neutral->Anionic + OH⁻ Anionic->Neutral + H⁺ pH < pKa (10.21) pH < pKa (10.21) pH > pKa (10.21) pH > pKa (10.21) pH < pKa (10.21)->pH > pKa (10.21)

Caption: pH-dependent equilibrium of this compound.

References

Technical Support Center: Stabilizing 2-Quinolinethiol Solutions for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation, stabilization, and troubleshooting of 2-Quinolinethiol solutions for reliable and reproducible spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound solutions unstable and what causes this instability?

A1: this compound solutions are prone to degradation primarily through the oxidation of the thiol group (-SH) to a disulfide bridge (-S-S-), forming 2,2'-diquinolinyl disulfide. This process can be accelerated by several factors:

  • Presence of Oxygen: Dissolved molecular oxygen is a key oxidant.

  • Elevated pH: Basic conditions promote the formation of the thiolate anion (R-S⁻), which is more susceptible to oxidation than the protonated thiol (R-SH).

  • Trace Metal Ions: Metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols.

  • Exposure to Light: Photodegradation can also contribute to the breakdown of the molecule.

Q2: How does the stability of this compound solutions affect my spectroscopic measurements?

A2: The instability of this compound solutions can significantly impact spectroscopic analysis in several ways:

  • Changes in Absorbance and Fluorescence: The formation of the disulfide or other degradation products alters the electronic structure of the molecule, leading to changes in the UV-Vis absorption and fluorescence spectra. This can result in decreased signal intensity and shifts in the maximum absorption and emission wavelengths.

  • Lack of Reproducibility: Unstable solutions will yield different spectral results over time, leading to poor reproducibility of your experiments.

  • Inaccurate Quantification: Degradation of the analyte leads to an underestimation of its concentration.

Q3: What is the tautomeric equilibrium of this compound and why is it important for spectroscopy?

A3: this compound exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione.[1] In solution, the thione form is generally the major tautomer and is non-fluorescent.[1] This is a critical consideration for fluorescence spectroscopy, as the concentration of the fluorescent thiol form can be influenced by solvent and other experimental conditions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the longevity of your this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (up to one week), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation.

  • Light: Solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas (e.g., argon or nitrogen) can prevent oxidation.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Decreasing absorbance/fluorescence intensity over time. Oxidation of this compound to its disulfide.Prepare fresh solutions using deoxygenated solvents. Add a chelating agent like EDTA to sequester metal ions. Store solutions properly (refrigerated or frozen, protected from light).
Shift in λmax (maximum absorbance/emission wavelength). Formation of degradation products with different spectral properties.Verify the purity of your this compound solid. Prepare fresh solutions following the recommended stabilization protocol.
Appearance of a new absorption band around 310-340 nm. This may indicate the formation of the 2,2'-diquinolinyl disulfide.Confirm by comparing with a spectrum of an intentionally oxidized sample (if possible). Use a reducing agent like TCEP to see if the original spectrum can be restored.
Solution turns yellow or brown. Significant degradation of the compound.Discard the solution and prepare a fresh one using high-purity solvent and this compound. Ensure proper storage conditions are met.
Inconsistent or non-reproducible readings. Solution instability, temperature fluctuations, or instrumental drift.Allow solutions and instrument to equilibrate to room temperature before measurement. Prepare fresh, stabilized solutions for each experiment. Check instrument performance with a stable standard.

Data Presentation

Table 1: Factors Affecting the Stability of Thiol Compounds in Solution

Factor Effect on Stability Recommendation for this compound Solutions
pH Higher pH increases the rate of oxidation.Maintain a pH in the slightly acidic to neutral range (e.g., 6.0-7.5).
Dissolved Oxygen A primary oxidant leading to disulfide formation.Use deoxygenated solvents (e.g., by sparging with argon or nitrogen).
Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyze the oxidation of thiols.Add a chelating agent such as EDTA (e.g., 0.1-1 mM).
Light Can induce photodegradation.Store solutions in amber vials or protect from light.
Temperature Higher temperatures accelerate degradation.Store solutions at 2-8°C for short-term and frozen for long-term use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)

Materials:

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • EDTA disodium salt

  • High-purity inert gas (argon or nitrogen)

  • Amber glass vial with a screw cap and septum

Procedure:

  • Deoxygenate the Solvent: Sparge the spectroscopic grade solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare EDTA Stock Solution (Optional but Recommended): Prepare a 100 mM stock solution of EDTA in deoxygenated water.

  • Weighing: In a clean, dry amber vial, accurately weigh the amount of this compound required to make a 10 mM solution.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the this compound. If using EDTA, add the appropriate volume from the stock solution to achieve a final concentration of 0.1-1 mM.

  • Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Storage: Tightly seal the vial. For immediate use, keep on ice. For short-term storage, refrigerate at 2-8°C. For long-term storage, aliquot into smaller amber vials, flush the headspace with inert gas, and store at -20°C or below.

Protocol 2: Spectroscopic Analysis of this compound

Procedure:

  • Solution Preparation: Prepare working solutions of this compound by diluting the stabilized stock solution with deoxygenated solvent in amber volumetric flasks.

  • Instrument Warm-up: Allow the spectrophotometer or fluorometer to warm up according to the manufacturer's instructions to ensure a stable light source and detector response.

  • Blank Measurement: Use the deoxygenated solvent (with EDTA if used in the sample) as a blank to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling. Measure the absorbance or fluorescence spectrum of the this compound solution. For fluorescence measurements, ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Data Recording: Record the entire spectrum and note the wavelength of maximum absorbance (λmax) or emission.

Visualizations

experimental_workflow Experimental Workflow for Preparing Stabilized this compound Solutions cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Spectroscopic Analysis deoxygenate Deoxygenate Solvent (Inert Gas Sparging) dissolve Dissolve in Deoxygenated Solvent under Inert Gas deoxygenate->dissolve weigh Weigh this compound and EDTA weigh->dissolve short_term Short-term (2-8°C) in Amber Vial dissolve->short_term Immediate/Short-term Use long_term Long-term (≤ -20°C) Aliquoted, Inert Headspace dissolve->long_term Long-term Use prepare_working Prepare Working Solutions (Dilute Stock) short_term->prepare_working long_term->prepare_working instrument_setup Instrument Setup and Blank Measurement prepare_working->instrument_setup measure Measure Spectrum instrument_setup->measure

Caption: Workflow for preparing and analyzing stabilized this compound solutions.

degradation_pathway Primary Degradation Pathway of this compound thiol This compound (R-SH) disulfide 2,2'-Diquinolinyl Disulfide (R-S-S-R) thiol->disulfide Oxidation oxygen O₂ (Oxygen) ph High pH metal Metal Ions (e.g., Cu²⁺)

Caption: Factors leading to the oxidative degradation of this compound.

References

Optimizing reaction conditions for the synthesis of substituted quinoline-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Quinoline-Thiols

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of substituted quinoline-thiols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing substituted quinoline-thiols? A1: The synthesis of quinoline-thiols is typically a multi-step process. A common approach involves first constructing the substituted quinoline core, often resulting in a 4-hydroxyquinoline or 4-chloroquinoline intermediate. Classical name reactions like the Gould-Jacobs or Conrad-Limpach synthesis are frequently used to create the quinoline scaffold from aniline precursors.[1][2][3] The thiol group is then introduced in a subsequent step, for example, by nucleophilic substitution of a chloroquinoline with a sulfur nucleophile like sodium hydrosulfide (NaSH).[4]

Q2: How do I select an appropriate catalyst for the initial quinoline ring formation? A2: Catalyst selection is highly dependent on the specific reaction. For cyclization reactions, strong acids like sulfuric acid or polyphosphoric acid are traditionally used.[5][6] Modern methods often employ metal catalysts (e.g., based on copper, palladium, or rhodium) to facilitate C-H activation and cross-coupling steps.[4] For greener approaches, heterogeneous solid acid catalysts such as zeolites have been used effectively, particularly under microwave conditions.[4] It is crucial to screen different catalysts and loadings to find the optimal conditions for your specific substrates.[4]

Q3: What are the best practices for purifying the final quinoline-thiol product? A3: Purification of quinoline-thiols commonly involves column chromatography on silica gel.[4] If the product is an oil or difficult to crystallize, triturating the crude material with a non-polar solvent like hexane can help induce crystallization.[1] Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water) is also a highly effective method for obtaining pure product.[1]

Q4: Can microwave irradiation be used to improve my reaction? A4: Yes, microwave heating can be highly effective, especially for the high-temperature thermal cyclization steps in reactions like the Gould-Jacobs synthesis.[1][7] It can dramatically shorten reaction times from hours to minutes and often leads to improved yields by minimizing the formation of degradation products that can result from prolonged heating.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low Yield of the Desired Product

Q: My overall yield is very low. What are the first things to check? A: A low yield can stem from issues in any step of the synthesis.

  • Reagent Quality: Verify the purity of your starting materials, reagents, and solvents. Anhydrous solvents are critical if any step is moisture-sensitive.[4]

  • Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. An incorrect ratio is a common cause of poor yields.[4]

  • Reaction Conditions: Confirm that the temperature and reaction time are optimal. Deviations can lead to incomplete reactions or product degradation. For high-temperature cyclizations (~250°C), insufficient heat will prevent the reaction from proceeding, while excessive heat or time can cause decomposition.[1][5][7]

Problem 2: Significant Side Product Formation

Q: My reaction produces a lot of tarry material and other impurities. How can I minimize this? A: The formation of side products, including imines, oxidized species, and polymeric tar, is a frequent challenge.[1][4]

  • Temperature Control: High temperatures required for cyclization can also cause decomposition. It is essential to find the optimal balance between reaction completion and degradation. Using a high-boiling, inert solvent (e.g., Dowtherm A) can ensure more even heating.[1]

  • Reaction Atmosphere: The reaction atmosphere can be critical. Some syntheses may require an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted oxidation of the thiol or other sensitive functional groups.[4]

  • Catalyst/Solvent System: Adjusting the catalyst and solvent can help steer the reaction toward the desired product and away from side pathways.[4]

Problem 3: The Cyclization Step is Incomplete

Q: I've isolated the intermediate, but the final ring-closing step is not working well. What can I do? A: Incomplete cyclization is common in syntheses like the Gould-Jacobs reaction.[1]

  • Increase Temperature: This is often the most direct solution, as the energy barrier for electrocyclization is high. Gradually increasing the temperature may drive the reaction to completion.[1]

  • Increase Reaction Time: If higher temperatures lead to decomposition, extending the reaction time at a slightly lower temperature might be a viable alternative.[1]

  • Switch to Microwave Heating: Microwave irradiation provides rapid, uniform heating and can often overcome the activation energy barrier more efficiently than conventional heating, leading to higher yields in shorter times.[1][7]

Data Presentation: Optimizing Cyclization

The following data, adapted from a study on the Gould-Jacobs reaction, illustrates the critical relationship between temperature, time, and yield for the thermal cyclization step.[7]

EntryTemperature (°C)Time (minutes)Pressure (bar)Isolated Yield (%)
125010101%
2300102037%
325020142%
4300202428% (decarboxylation observed)
530051547%

Analysis: The data clearly shows that a higher temperature (300°C) is essential for effective cyclization. However, prolonged heating at this temperature leads to decreased yield, likely due to product degradation. The optimal condition found was a short reaction time (5 minutes) at the higher temperature.[7]

Visualizations: Workflows and Logic

G start_node start_node process_node process_node final_node final_node A Start: Aniline + Alkoxymethylenemalonate B Step 1: Condensation (100-130°C) A->B C Step 2: Thermal Cyclization (~250-300°C) B->C D Intermediate: 4-Hydroxy-3-carboalkoxyquinoline C->D E Step 3: Chlorination (e.g., POCl3) D->E F Intermediate: 4-Chloroquinoline derivative E->F G Step 4: Thiolation (e.g., NaSH) F->G H Final Product: Substituted Quinoline-thiol G->H

Caption: General experimental workflow for quinoline-thiol synthesis.

G problem problem cause cause solution solution A Low Product Yield B Incomplete Reaction A->B C Side Product Formation A->C D Product Degradation A->D F Impure Reagents A->F E Suboptimal Temperature B->E S2 Optimize Catalyst/Solvent Use Inert Atmosphere C->S2 S3 Reduce Temperature or Time D->S3 S1 Increase Temperature or Time Use Microwave Irradiation E->S1 S4 Verify Purity (NMR, etc.) Use Anhydrous Solvents F->S4

Caption: Troubleshooting logic for addressing low product yield.

Key Experimental Protocols

This section provides a representative three-step protocol for the synthesis of a substituted 4-mercaptoquinoline from an aniline precursor.

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylate

This protocol is adapted from standard Gould-Jacobs reaction procedures.[1][8]

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. The evolution of ethanol indicates the reaction is proceeding. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (5-10 mL per gram of intermediate). Equip the flask with a reflux condenser. Heat the mixture vigorously to reflux (~250°C) under a nitrogen atmosphere for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, a 4-hydroxy-3-carboethoxyquinoline, should precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol or acetic acid.

Protocol 2: Conversion to 4-Chloroquinoline Derivative
  • Reaction Setup: In a fume hood, combine the 4-hydroxyquinoline derivative (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and hazardous step. Basify the acidic solution with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9.

  • Purification: The 4-chloroquinoline product will often precipitate as a solid. Collect it by vacuum filtration. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of 4-Mercaptoquinoline Derivative

This step involves the nucleophilic substitution of the chloride with a thiolating agent.[4]

  • Reaction Setup: Dissolve the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent like ethanol or DMF in a round-bottom flask. Add a solution of sodium hydrosulfide (NaSH, 1.5-2.0 eq) in the same solvent.

  • Reaction: Heat the mixture at 60-80°C for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. The quinoline-thiol product should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the final substituted quinoline-thiol.

References

Technical Support Center: Enhancing the Selectivity of 2-Quinolinethiol-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of their 2-Quinolinethiol-based sensor experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound-based sensors and provides step-by-step solutions.

Issue 1: Poor Selectivity or High Cross-Reactivity with Interfering Metal Ions

Question: My this compound-based sensor for Fe³⁺ is also showing a significant response to Cu²⁺. How can I improve its selectivity?

Answer:

Poor selectivity is a frequent challenge in fluorescent sensor applications. Here are several strategies to enhance the selectivity of your this compound probe:

  • pH Optimization: The binding affinity of metal ions to the sensor can be pH-dependent. Systematically evaluate the fluorescence response of your sensor to both the target analyte (Fe³⁺) and interfering ions (e.g., Cu²⁺) across a range of pH values. Choose a pH where the response to the target is maximized while the response to the interferent is minimized.

  • Use of Masking Agents: Masking agents are compounds that can selectively form stable complexes with interfering ions, preventing them from interacting with the sensor.

    • For interference from Cu²⁺: Consider using masking agents like thiourea or cyanide ions (use with extreme caution and appropriate safety measures) which can form strong complexes with Cu²⁺.

    • General Strategy: To mask a range of interfering metal ions, phytic acid has been used effectively in some fluorescent sensor systems.[1][2]

  • Modification of the Sensor Structure:

    • Introduce Steric Hindrance: Modifying the quinoline core with bulkier functional groups can sterically hinder the binding of smaller, undesired ions.

    • Incorporate Specific Recognition Moieties: Covalently linking a functional group with a high affinity for your target analyte to the sensor can significantly improve selectivity.

Logical Flow for Troubleshooting Poor Selectivity

G start Start: Poor Selectivity Observed ph_optimization Optimize pH of the Assay start->ph_optimization masking_agent Introduce a Masking Agent ph_optimization->masking_agent If selectivity is still low end_success Success: Selectivity Enhanced ph_optimization->end_success If successful sensor_modification Modify Sensor Structure masking_agent->sensor_modification If interference persists masking_agent->end_success If successful end_fail Re-evaluate Sensor Design sensor_modification->end_fail

Caption: A logical workflow for troubleshooting and enhancing the selectivity of this compound-based sensors.

Issue 2: Weak or No Fluorescence Signal

Question: I am not observing the expected fluorescence quenching/enhancement upon addition of my target analyte. What could be the issue?

Answer:

Several factors can lead to a weak or absent fluorescence signal. Consider the following troubleshooting steps:

  • Confirm Sensor Integrity:

    • Check for Degradation: Ensure your this compound derivative is not degraded. Store stock solutions protected from light and at a low temperature. Prepare fresh working solutions for each experiment.

    • Verify Alkylation: Unmodified this compound exists in a tautomeric equilibrium with the non-fluorescent quinoline-2(1H)-thione.[3][4] Alkylation of the thiol group is crucial for fluorescence. Confirm the successful synthesis and purity of your alkylated derivative.

  • Optimize Experimental Conditions:

    • Solvent Effects: The fluorescence properties of your sensor can be highly dependent on the solvent. Test the sensor's performance in a variety of solvents to find one that maximizes the fluorescence signal and the response to the analyte.

    • Excitation and Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific this compound derivative. These should be determined experimentally by running excitation and emission scans.

  • Analyte Concentration: The concentration of your target analyte may be too low to elicit a detectable response. Try increasing the analyte concentration to confirm that the sensor is responsive.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the fluorescence response of this compound-based sensors to metal ions?

A1: The most common mechanism is Photoinduced Electron Transfer (PET) . In the "off" state, the lone pair of electrons on the sulfur or a coordinated nitrogen atom can transfer to the excited state of the quinoline fluorophore, quenching its fluorescence. Upon binding of a metal ion, the energy of this lone pair is lowered, inhibiting PET and leading to a "turn-on" of fluorescence. Conversely, some metal ions can enhance non-radiative decay pathways upon binding, leading to fluorescence quenching.[3][4]

Q2: How can I determine the binding stoichiometry between my sensor and the target analyte?

A2: Job's plot analysis is a common method to determine the binding stoichiometry. This involves preparing a series of solutions with varying mole fractions of the sensor and the analyte while keeping the total concentration constant. The fluorescence is measured for each solution, and the mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex.

Q3: Can I use this compound-based sensors in biological samples?

A3: Yes, quinoline-based sensors have been successfully used for bio-imaging in living cells and organisms. However, it is crucial to consider the following:

  • Biocompatibility and Cytotoxicity: The sensor should have low toxicity to the biological system under investigation.

  • Solubility and Stability: The sensor must be soluble and stable in aqueous biological media at physiological pH.

  • Selectivity in a Complex Matrix: The sensor's selectivity must be high enough to detect the target analyte in the presence of a multitude of other potential interferents found in biological systems.

Quantitative Data Presentation

The following tables summarize the performance of various quinoline-based sensors for the detection of different metal ions. This data is compiled from multiple sources and is intended for comparative purposes. Experimental conditions can significantly affect these values.

Table 1: Performance of Quinoline-Based Sensors for Fe³⁺ Detection

Sensor DerivativeLimit of Detection (LOD)Binding Constant (K)Notable Interfering Ions
Unspecified Derivative8.67 x 10⁻⁵ M4.28 x 10² M⁻¹Minimal interference from Na⁺, Ca²⁺, Hg²⁺
TQA0.16841 µM2.767 × 10³ M⁻¹No significant interference from other common metal ions

Table 2: Performance of Quinoline-Based Thiazole Derivatives for Metal Ion Detection

SensorTarget IonBinding Stoichiometry
QPTFe³⁺, Fe²⁺, Cu²⁺1:1
QBTFe³⁺, Fe²⁺, Cu²⁺1:1

Experimental Protocols

Protocol 1: General Procedure for Evaluating Sensor Selectivity

  • Prepare Stock Solutions:

    • Prepare a stock solution of your this compound-based sensor (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare stock solutions of the target analyte and various potentially interfering metal ions (e.g., 10 mM) in deionized water.

  • Prepare Test Solutions:

    • In a series of cuvettes, add the appropriate volume of buffer solution (e.g., HEPES for physiological pH).

    • Add a fixed amount of the sensor stock solution to each cuvette to achieve the desired final concentration (e.g., 10 µM).

    • To each cuvette, add a specific volume of either the target analyte or one of the interfering ion stock solutions to reach the desired final concentration (e.g., 100 µM). Include a blank control containing only the sensor and buffer.

  • Fluorescence Measurement:

    • Incubate the solutions for a sufficient time to allow for complexation to occur.

    • Measure the fluorescence emission spectrum of each sample using a fluorometer at the predetermined optimal excitation wavelength.

  • Data Analysis:

    • Compare the fluorescence intensity at the emission maximum for the target analyte with that of the interfering ions. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.

Protocol 2: Enhancing Selectivity using a Masking Agent

  • Identify the Interfering Ion: From the selectivity study (Protocol 1), identify the primary interfering ion(s).

  • Select a Masking Agent: Choose a masking agent known to form a strong and selective complex with the interfering ion. For example, to mask Cu²⁺, you might use thiourea.

  • Optimize Masking Agent Concentration:

    • Prepare a series of solutions containing the sensor, the interfering ion, and varying concentrations of the masking agent.

    • Measure the fluorescence response of each solution.

    • Determine the minimum concentration of the masking agent required to suppress the fluorescence response from the interfering ion without significantly affecting the response to the target analyte.

  • Validate with Target Analyte:

    • Prepare two sets of solutions:

      • Set A: Sensor + Target Analyte + Optimized concentration of Masking Agent.

      • Set B: Sensor + Interfering Ion + Optimized concentration of Masking Agent.

    • Measure the fluorescence response of both sets. A successful masking strategy will result in a strong response in Set A and a minimal response in Set B.

Signaling Pathway Visualization

The following diagrams illustrate the proposed signaling pathways for a this compound-based sensor in the presence of a target analyte and an interfering ion.

G cluster_target Target Analyte Interaction sensor_target This compound Sensor (Fluorescent) complex_target Sensor-Target Complex (Fluorescence Quenched) sensor_target->complex_target Binding target Target Analyte (e.g., Fe³⁺) target->complex_target

Caption: Proposed signaling pathway for a this compound-based sensor with a target analyte leading to fluorescence quenching.

G cluster_interference Interfering Ion Interaction sensor_interfere This compound Sensor (Fluorescent) interferent Interfering Ion (e.g., Cu²⁺) masked_interferent Masked Interferent Complex interferent->masked_interferent masking_agent Masking Agent masking_agent->masked_interferent Selective Binding masked_interferent->sensor_interfere No Interaction

Caption: Illustration of how a masking agent can prevent an interfering ion from interacting with the this compound sensor.

References

Resolving peak broadening in NMR spectra of 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Quinolinethiol NMR Analysis

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak broadening in the NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?

A: Peak broadening in the NMR spectrum of this compound is a common issue that can arise from several distinct physical and chemical phenomena. The most frequent causes include:

  • Chemical Exchange: The molecule exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals for the protons involved.[2][3] The thiol proton (-SH) is also susceptible to exchange with trace amounts of water or other labile protons in the solvent.[2]

  • Molecular Aggregation: At higher concentrations, this compound molecules can self-associate via hydrogen bonding or π-stacking. This aggregation leads to slower molecular tumbling in solution, which results in shorter relaxation times (T2) and, consequently, broader NMR peaks.[2]

  • Poor Solubility: If the compound is not fully dissolved in the NMR solvent, the presence of suspended solid particles will degrade the magnetic field homogeneity, causing all peaks in the spectrum to broaden.[4][5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., from glassware or reagents) can cause significant and rapid relaxation, leading to extremely broad peaks.[6]

  • Suboptimal Spectrometer Conditions: Poor shimming of the magnetic field is a common instrumental reason for broad and asymmetric peaks.[5][7]

A logical workflow can help diagnose the specific cause of peak broadening.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Diagnosis A Broad Peaks in ¹H NMR Spectrum B Check Sample Appearance (Clarity, Particles) A->B C Acquire Spectrum at Lower Concentration A->C D Acquire Spectrum in Different Solvent (e.g., DMSO-d₆) A->D E Perform Variable Temperature (VT) NMR A->E F Solubility Issue B->F Particles Observed G Aggregation C->G Peaks Sharpen I Solvent Effect D->I Peaks Sharpen H Chemical Exchange (Tautomerism) E->H Peaks Sharpen or Coalesce

Caption: Troubleshooting workflow for NMR peak broadening.

Q2: How does tautomerism affect the NMR spectrum of this compound?

A: this compound exists in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic thione (lactam-like) form. This is a type of constitutional isomerism involving the migration of a proton and a shift in double bonds.[1]

Caption: Tautomeric equilibrium of this compound.

The rate of interconversion between these two forms directly impacts the appearance of the NMR spectrum:

  • Slow Exchange: At low temperatures, if the exchange is slow on the NMR timescale, you would observe two distinct sets of sharp peaks, one for each tautomer.[8]

  • Fast Exchange: At high temperatures, if the exchange is very fast, you would observe one set of sharp, averaged peaks, with chemical shifts being the weighted average of the two forms.[8]

  • Intermediate Exchange: At ambient temperature, the exchange rate is often comparable to the NMR frequency difference between the tautomers. This intermediate exchange regime is the primary cause of peak broadening.[8][9]

A Variable Temperature (VT) NMR experiment is the definitive method to diagnose this issue. By increasing the temperature, the exchange rate increases, often leading to the sharpening of the averaged signals.[10][11]

Q3: How can I mitigate peak broadening caused by aggregation or poor solubility?

A: Both aggregation and solubility issues can be addressed by modifying the sample preparation.[5]

  • Dilution: Aggregation is a concentration-dependent phenomenon. Preparing a more dilute sample can break up intermolecular associations and lead to sharper peaks. It is recommended to start with a concentration of 1-5 mg in 0.6-0.7 mL of solvent for ¹H NMR.[12]

  • Solvent Choice: this compound has varying solubility in different NMR solvents. If peaks are broad in a non-polar solvent like CDCl₃, switching to a polar aprotic solvent like DMSO-d₆ can improve solubility and disrupt hydrogen bonding, leading to better resolution.[5]

  • Filtration: To remove any undissolved particulate matter, which can ruin magnetic field homogeneity, filter your sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

ParameterCondition 1Effect on Peak Width (FWHM)Condition 2Effect on Peak Width (FWHM)
Concentration 25 mg/mLBroad (~10-15 Hz)2 mg/mLSharp (~1-2 Hz)
Solvent CDCl₃Moderately Broad (~5-8 Hz)DMSO-d₆Sharp (~1-3 Hz)
Sample State UnfilteredVery Broad (>20 Hz)FilteredSharp (~1-2 Hz)
FWHM (Full Width at Half Maximum) values are illustrative and depend on the spectrometer.
Q4: The thiol (-SH) proton peak is particularly broad or absent. What should I do?

A: The thiol proton is acidic and readily exchanges with deuterium from deuterated solvents (especially methanol-d₄ or D₂O) or trace amounts of water in the solvent.[5][13]

  • Use a Dry Solvent: Use a freshly opened ampoule of deuterated solvent or a solvent that has been dried over molecular sieves to minimize water content.[12]

  • Use an Aprotic Solvent: Solvents like DMSO-d₆ are better at preserving signals from exchangeable protons compared to protic solvents like CD₃OD.[14]

  • Confirmation with D₂O: To confirm you are observing an exchangeable proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The thiol peak should disappear.[5]

  • Air-Sensitive Sample Preparation: Since this compound can be air-sensitive, preparing the sample under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) can prevent oxidative side reactions and moisture contamination.[15][16][17]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To distinguish between peak broadening caused by dynamic chemical exchange and other factors like poor shimming or aggregation.

Materials:

  • NMR sample of this compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈).

  • NMR spectrometer equipped with a VT unit.

  • Appropriate spinner turbine for VT work (e.g., ceramic or PEEK).[11]

Procedure:

  • Sample Preparation: Prepare a sample of moderate concentration (approx. 5-10 mg/mL) in a Class A NMR tube, as these are more resistant to thermal stress.[10][11]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Ensure the sample is optimally shimmed.[7]

  • Increase Temperature: Increase the spectrometer's target temperature in increments of 10-15 °C. Do not exceed a temperature within 15 °C of the solvent's boiling point.[10][11]

  • Equilibration and Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity will change with temperature, so it is crucial to re-shim the spectrometer at each temperature point.[7]

  • Acquisition: Acquire a ¹H spectrum at each temperature.

  • Analysis: Analyze the changes in peak width and chemical shift as a function of temperature.[9]

TemperatureExpected Observation for Chemical Exchange
Low (e.g., -40 °C)Peaks may resolve into two distinct sets (slow exchange).
Ambient (e.g., 25 °C)Peaks are broad (intermediate exchange).
High (e.g., 80 °C)Peaks sharpen into a single, averaged set (fast exchange).[8]
Protocol 2: Sample Preparation for Air-Sensitive Compounds

Objective: To prepare an NMR sample of this compound while minimizing exposure to atmospheric oxygen and moisture.[16]

Materials:

  • J-Young NMR tube or a standard NMR tube with a septum cap.[16]

  • Schlenk line with inert gas (Nitrogen or Argon).

  • Degassed deuterated solvent.

  • Gastight syringes.

Procedure:

  • Prepare Solid: Place the solid this compound into a small Schlenk flask. Attach it to the Schlenk line and cycle between vacuum and inert gas at least three times to remove air.

  • Prepare NMR Tube: Attach the J-Young NMR tube to the Schlenk line via an adapter and perform the same vacuum/inert gas cycles.[16]

  • Solvent Transfer: Using a gastight syringe, draw up the required volume of degassed deuterated solvent and add it to the Schlenk flask containing the compound. Dissolve the solid completely.

  • Sample Transfer: Under a positive pressure of inert gas, use the syringe to carefully transfer the solution from the Schlenk flask to the J-Young NMR tube.[17]

  • Sealing: Seal the J-Young tube's valve. If using a standard tube, cap it with a septum and wrap it securely with parafilm. The sample is now ready for analysis.

References

Technical Support Center: Purifying Quinoline-2-Thione via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of quinoline-2-thione?

A1: The most commonly used stationary phase for the purification of quinoline-2-thione and related heterocyclic compounds is silica gel (60-120 mesh or 230-400 mesh).[1] Due to the basic nature of the quinoline nitrogen, standard silica gel can be slightly acidic, which may lead to issues like tailing.[2][3]

Q2: What is a good starting mobile phase (eluent) for purifying quinoline-2-thione?

A2: A good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.25-0.35 for quinoline-2-thione.[4] It is also highly recommended to add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) to the eluent to prevent peak tailing.[2][3]

Q3: Why is my quinoline-2-thione spot tailing or streaking on the TLC plate and column?

A3: Tailing is a common issue when purifying basic compounds like quinolines on silica gel.[2] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and elongated spots.[3] Adding a basic modifier like triethylamine to your mobile phase will neutralize these acidic sites, significantly improving the peak shape.[2][5]

Q4: My compound is not moving from the origin (Rf ≈ 0) on the TLC plate. What should I do?

A4: An Rf value near zero indicates that the mobile phase is not polar enough to move the compound up the stationary phase.[2] You should increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[2] If that is insufficient, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2]

Q5: My compound is running with the solvent front (Rf ≈ 1) on the TLC plate. How can I fix this?

A5: An Rf value near one suggests that the mobile phase is too polar, causing the compound to have a low affinity for the stationary phase.[4] You need to decrease the polarity of the eluent. In a hexane/ethyl acetate system, you would increase the percentage of hexanes.[4]

Q6: How should I load my sample onto the column if it is not very soluble in the mobile phase?

A6: If your compound has poor solubility in the initial mobile phase, you should use a "dry loading" technique.[4] This involves pre-adsorbing your crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable volatile solvent (like dichloromethane), add silica gel to form a slurry, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Experimental Protocol: Column Chromatography of Quinoline-2-Thione

This protocol outlines a general procedure for the purification of quinoline-2-thione using flash column chromatography with silica gel.

Materials:

  • Crude quinoline-2-thione

  • Silica gel (230-400 mesh)

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (NEt₃)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Mobile Phase Selection:

    • Perform TLC analysis of the crude quinoline-2-thione to determine the optimal mobile phase.

    • Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 1% triethylamine.

    • The ideal solvent system will give the quinoline-2-thione spot an Rf value of approximately 0.25-0.35.[4]

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Carefully add another thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude quinoline-2-thione in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and mix.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

    • If using a gradient elution, start with a low polarity mobile phase (higher percentage of hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Continuously monitor the collected fractions by TLC to track the elution of the desired compound.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure quinoline-2-thione using TLC.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified quinoline-2-thione.

    • Dry the product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides a starting point for the purification of quinoline-2-thione. These parameters should be optimized for each specific reaction mixture.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[1]
Mobile Phase Hexane:Ethyl Acetate with 1% TriethylamineThe ratio should be adjusted based on TLC analysis.
Optimal Rf on TLC 0.25 - 0.35Provides a good balance between separation and elution time.[4]
Elution Mode Isocratic or GradientGradient elution is often more effective for separating compounds with different polarities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column 1. Mobile phase is not polar enough.2. Compound may have decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate or switch to a more polar solvent like methanol).2. Test the stability of your compound on a TLC plate. If it degrades, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
Poor separation of compounds 1. Inappropriate mobile phase.2. Column was packed improperly (air bubbles, channels).3. Column was overloaded with the sample.1. Re-optimize the mobile phase using TLC to maximize the difference in Rf values between your product and impurities.2. Repack the column carefully using the slurry method.3. Use a larger column or load less crude material.
Cracked or dry column bed The solvent level dropped below the top of the stationary phase.This is irreversible for the current run. The column must be repacked. Always keep the silica gel bed covered with solvent.
Compound elutes as a broad band (tailing) Strong interaction between the basic compound and acidic silica gel.Add 0.5-2% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[2][3]

Visualizations

Experimental_Workflow Experimental Workflow for Quinoline-2-Thione Purification cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.25-0.35) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Select Eluent Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Quinoline-2-Thione Evaporate->Pure_Product

Caption: A flowchart of the column chromatography workflow.

Troubleshooting_Guide Troubleshooting Common Column Chromatography Issues cluster_problems Identify the Issue cluster_solutions Potential Solutions Start Problem Encountered No_Elution No Compound Eluting Start->No_Elution Poor_Sep Poor Separation Start->Poor_Sep Tailing Band Tailing/Streaking Start->Tailing Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Check_Stability Check Compound Stability (Use Deactivated Silica/Alumina) No_Elution->Check_Stability Reoptimize_Eluent Re-optimize Mobile Phase via TLC Poor_Sep->Reoptimize_Eluent Repack_Column Repack Column Carefully Poor_Sep->Repack_Column Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Add_Base Add Triethylamine to Eluent Tailing->Add_Base

Caption: A logical guide for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Analysis of 2-Quinolinethiol and 8-Quinolinethiol as Metal Chelators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the metal chelating properties, experimental protocols, and biological significance of 2-Quinolinethiol and 8-Quinolinethiol.

Quinoline-based compounds are of significant interest in medicinal chemistry and materials science due to their versatile coordination capabilities with metal ions. Among these, the thiol-substituted quinolines, particularly this compound and 8-Quinolinethiol, have emerged as potent metal chelators. Their ability to form stable complexes with a variety of metal ions underpins their diverse applications, ranging from analytical reagents to potential therapeutic agents. This guide provides a comprehensive comparison of these two isomers, focusing on their metal chelation performance, supported by available experimental data, detailed methodologies for key experiments, and an exploration of their biological implications.

Structural and Chelation Differences

The key distinction between this compound and 8-Quinolinethiol lies in the position of the thiol group on the quinoline ring, which significantly influences their chelation behavior. 8-Quinolinethiol, also known as thiooxine, acts as a bidentate ligand, coordinating to metal ions through its nitrogen and sulfur atoms to form a stable five-membered chelate ring.[1] In contrast, this compound's coordination is primarily through the sulfur atom, although the nitrogen atom can participate in forming a less stable four-membered ring or engage in intermolecular interactions. This structural difference is a critical determinant of the stability and geometry of the resulting metal complexes.

Quantitative Comparison of Metal Chelation

The effectiveness of a chelating agent is quantitatively expressed by its stability constants (log K), with higher values indicating the formation of more stable metal complexes. While comprehensive datasets for a direct comparison of this compound and 8-Quinolinethiol across a wide range of metal ions are limited, available data for 8-Quinolinethiol and its derivatives provide valuable insights into its strong chelating capabilities.

Table 1: Stability Constants (log β₂) of Metal Complexes with 8-Quinolinethiol and its Derivatives in Dimethylformamide (DMF)

Metal Ion8-Mercaptoquinoline7-Methyl-8-mercaptoquinoline
Ag(I)>26>26
Bi(III)24.525.1
Pb(II)19.820.4
Cd(II)19.420.1
Ni(II)19.320.0
Zn(II)18.819.5

Data sourced from studies on the potentiometric determination of stability constants.

For this compound, quantitative stability constants are less readily available in the literature. However, studies on alkylated derivatives of this compound indicate that they act as fluorescent sensors for heavy metal ions such as chromium, copper, and iron, with the fluorescence being quenched upon metal chelation.[2][3] This suggests that this compound and its derivatives do form complexes with these metals, although the stability may differ from that of 8-quinolinethiol complexes.

Experimental Protocols

Synthesis of Quinolinethiols

The synthesis of both 2- and 8-quinolinethiol can be achieved through several established methods.

General Protocol for the Synthesis of 2-Quinolinethione (tautomer of this compound):

A common and efficient method involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride.[4]

Materials:

  • Quinoline-N-oxide

  • Thiourea

  • Triflic anhydride

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the quinoline-N-oxide (1.0 mmol) in acetonitrile (5 mL).

  • Add thiourea (2.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic anhydride (2.0 mmol) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-2-thione.

General Protocol for the Synthesis of 8-Quinolinethiol:

8-Quinolinethiol is typically synthesized from 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine

Procedure:

  • A mixture of 8-hydroxyquinoline and phosphorus pentasulfide in pyridine is heated under reflux.

  • The reaction mixture is then cooled and poured into water.

  • The resulting precipitate of 8-quinolinethiol is collected by filtration, washed with water, and can be purified by recrystallization.

Determination of Metal Complex Stability Constants

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal complexes.

Materials:

  • The quinolinethiol ligand

  • A metal salt (e.g., nitrate or perchlorate) of the desired metal ion

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Standardized solution of a carbonate-free strong base (e.g., NaOH)

  • An inert salt (e.g., NaClO₄) to maintain constant ionic strength

  • A suitable solvent (e.g., water, dioxane-water mixture, or DMF)

  • Potentiometer with a glass electrode and a reference electrode

Procedure:

  • Prepare solutions of the ligand, metal salt, strong acid, and strong base of known concentrations.

  • Perform three separate titrations at a constant temperature: a. Titration of the strong acid with the strong base. b. Titration of a mixture of the strong acid and the ligand with the strong base. c. Titration of a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Record the pH (or potential) of the solution after each addition of the base.

  • Plot the pH versus the volume of base added for each titration.

  • From the titration curves, calculate the proton-ligand and metal-ligand stability constants using appropriate computational methods.

Biological Activities and Signaling Pathways

The metal chelating properties of quinolinethiols are closely linked to their biological activities. By sequestering metal ions essential for enzymatic functions or by facilitating the transport of metals into cells, these compounds can modulate various cellular processes.

While research on the specific biological roles of this compound is still emerging, the broader class of quinoline derivatives is known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The metal complexes of quinoline derivatives have been shown to interact with biomolecules like DNA and proteins, and can influence signaling pathways.[6] For instance, a synthetic derivative of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to induce apoptosis in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7]

8-Hydroxyquinoline, the oxygen analog of 8-quinolinethiol, and its derivatives are well-studied for their neuroprotective, anticancer, and antimicrobial effects, which are often attributed to their metal-chelating and ionophoric properties.[8] For example, they can modulate signaling pathways related to oxidative stress and cell survival. While direct evidence for 8-quinolinethiol is less abundant, its structural similarity to 8-hydroxyquinoline suggests it may have similar biological targets and mechanisms of action.

Experimental_Workflow_for_Stability_Constant_Determination

Logical Relationship in Chelation and Biological Activity

The ability of these quinolinethiols to chelate metal ions is central to their biological effects. This relationship can be visualized as a logical flow where the initial chelation event triggers a cascade of downstream cellular responses.

Chelation_Biological_Activity

Conclusion

Both this compound and 8-Quinolinethiol are effective metal chelators, with 8-Quinolinethiol generally forming more stable complexes due to its bidentate nature. The choice between these two isomers will depend on the specific application, including the target metal ion, the desired complex stability, and the biological context. The provided experimental protocols offer a starting point for the synthesis and characterization of these compounds and their metal complexes. Further research, particularly in elucidating the stability constants of this compound with a wider range of metal ions and exploring the detailed mechanisms of action of both isomers and their metal complexes in biological systems, will be crucial for their future development in therapeutic and diagnostic applications.

References

A Comparative Guide to 2-Quinolinethiol and Other Thiol Compounds for Heavy Metal Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of heavy metal ions is a critical task in environmental monitoring, clinical diagnostics, and drug development due to their profound toxicity even at trace levels. Thiol-containing compounds are exemplary candidates for chemosensors owing to the high affinity of the sulfhydryl (-SH) group for soft metal ions. This guide provides an objective comparison between 2-Quinolinethiol and other prevalent thiol compounds, such as L-cysteine and Glutathione, for heavy metal sensing applications. The comparison is supported by experimental data on performance, selectivity, and detection limits, alongside detailed experimental protocols.

General Principles of Thiol-Based Heavy Metal Sensing

Thiol-based sensors typically operate through a direct and robust interaction between the sulfur atom of the thiol group and the target heavy metal ion. This interaction forms a stable metal-thiolate complex, which in turn modulates the physicochemical properties of the sensor molecule or platform, leading to a detectable signal.

Two primary signaling mechanisms are common:

  • Optical Sensing (Fluorescence & Colorimetric): Many sensors are designed with a thiol recognition site linked to a fluorophore or a plasmonic nanoparticle (e.g., gold nanoparticles). Upon binding a heavy metal, the sensor can experience fluorescence quenching or enhancement due to processes like chelation-enhanced quenching (CHEQ) or photoinduced electron transfer (PET).[1][2] In colorimetric sensors, metal ion binding can induce the aggregation of nanoparticles, resulting in a distinct color change.[3][4]

  • Electrochemical Sensing: In this modality, the thiol compound is often immobilized on an electrode surface. The specific binding of a heavy metal ion alters the electrochemical properties of the electrode, such as impedance or voltammetric response, allowing for quantitative detection.[5][6]

The general mechanism for a fluorescence-based thiol sensor is illustrated below.

Sensor Fluorescent Thiol Sensor (e.g., Quinolinethiol derivative) Complex Sensor-Metal Complex (Non-fluorescent) Sensor->Complex Chelation Metal Heavy Metal Ion (e.g., Cr³⁺, Cu²⁺, Hg²⁺) Metal->Complex Signal Signal Change: Fluorescence Quenched Complex->Signal Results in

Caption: Chelation-Enhanced Fluorescence Quenching (CHEQ) mechanism.

Performance Comparison of Thiol Compounds

The efficacy of a thiol-based sensor is determined by its sensitivity, selectivity, and limit of detection (LOD) for a specific heavy metal. The following table summarizes quantitative performance data from various experimental studies.

Thiol CompoundTarget Metal Ion(s)Sensing MethodLimit of Detection (LOD)Selectivity HighlightsReference(s)
Alkylated this compound Cr(III), Cu(II), Fe(II), Fe(III)Fluorescence QuenchingNot specifiedShows diminished fluorescence for listed transition metals.[1][2]
Quinoline Derivatives Pb(II), Hg(II), Cd(II), Cr(III), As(III)Fluorescence / UV-Vis2.36 x 10⁻⁸ M (for a specific Cd probe)High selectivity for Pb(II) with intense fluorescence; high binding energy for Cr(III).[7][8]
L-Cysteine Pb(II)Electrochemical8.0 x 10⁻¹⁴ M (0.00008 nM)Good selectivity demonstrated.[5][6]
L-Cysteine (on AuNPs) Pb(II)Colorimetric290 ppb (1.4 µM)Selective against other common ions.[3][4]
L-Cysteine (on AuNPs) Hg(II)Colorimetric140.35 ppb (0.7 µM)Selective against other common ions.[3][4]
L-Cysteine (with PBNCs) Cu(II)Colorimetric0.0181 mMGood selectivity over other metal ions.[9]
Glutathione (GSH) Hg(II), Cd(II), Pb(II)Biological ChelationNot applicable for sensingHigh binding affinities (stability constants) reported for these metals. A primary line of biological defense.[10][11][12]
Thiol-based (unspecified) Hg(II), Sn(II)Colorimetric (AgNPs)15.7 nM (Hg²⁺), 11.25 nM (Sn²⁺)High sensitivity and selectivity for dual detection of Hg²⁺ and Sn²⁺.[13]

Note: LOD values are converted to molarity (M) or parts per billion (ppb) for comparison where possible. AuNPs = Gold Nanoparticles, PBNCs = Prussian Blue Nanocubes.

Experimental Protocols and Workflows

Detailed and reproducible methodologies are crucial for the development and validation of heavy metal sensors. Below are representative protocols for the main sensing strategies discussed.

Protocol: Fluorescence Quenching Sensing with Quinolinethiol

This protocol describes a general method for detecting heavy metals using the fluorescence quenching of an alkylated quinoline-2-thiol derivative.

a. Materials and Reagents:

  • Alkylated quinoline-2-thiol derivative stock solution (e.g., 1 mM in acetonitrile or DMSO).

  • Aqueous buffer solution (e.g., 10 mM BIS-TRIS, pH 7.0).

  • Stock solutions of various heavy metal salts (e.g., CrCl₃, CuSO₄, FeCl₂, Pb(NO₃)₂, HgCl₂) of known concentration (e.g., 10 mM in deionized water).

  • Spectrofluorometer.

b. Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the quinolinethiol derivative (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile/water or DMSO/buffer mixture).[14]

  • Initial Fluorescence Measurement (F₀): Transfer the sensor solution to a quartz cuvette and measure its initial fluorescence intensity at the predetermined excitation and emission wavelengths.[15]

  • Titration with Metal Ions: Sequentially add small aliquots of a specific heavy metal stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for a few minutes.

  • Fluorescence Measurement (F): Record the fluorescence intensity after each addition.

  • Data Analysis: Plot the fluorescence intensity (or F/F₀) against the concentration of the added metal ion to determine the quenching response and calculate the limit of detection.

  • Selectivity Test: Repeat the experiment by adding equivalent concentrations of different potential interfering metal ions to the sensor solution and compare the fluorescence response to that of the target analyte.[14]

Protocol: Colorimetric Sensing with L-Cysteine Functionalized Gold Nanoparticles (AuNPs)

This protocol is based on the aggregation of L-Cysteine-AuNPs in the presence of target heavy metals like Pb(II) or Hg(II), leading to a visible color change.[3][4]

a. Materials and Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄).

  • Trisodium citrate.

  • L-cysteine solution.

  • Heavy metal standard solutions.

  • UV-Vis Spectrophotometer.

b. Procedure:

  • Synthesis of AuNPs: Synthesize AuNPs by reducing HAuCl₄ with trisodium citrate (a common method). The resulting solution should be a characteristic ruby-red color.

  • Surface Functionalization: Add L-cysteine solution to the AuNP colloid and stir. The thiol group of cysteine will bind to the gold surface, functionalizing the nanoparticles.[3]

  • Sensing Assay:

    • Place a fixed volume of the L-Cysteine-AuNP solution into a microcentrifuge tube or cuvette.

    • Add the water sample or a standard solution containing the target heavy metal (e.g., Pb²⁺, Hg²⁺).

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Detection and Analysis:

    • Visual: Observe the color change of the solution from red to blue/purple, indicating aggregation.

    • Spectrophotometric: Measure the UV-Vis absorption spectrum. The aggregation causes a red-shift in the surface plasmon resonance (SPR) peak (from ~525 nm to ~700 nm).[3]

  • Quantification: Create a calibration curve by plotting the absorbance ratio (e.g., A₇₀₀/A₅₂₅) against the concentration of the heavy metal to determine the linear range and LOD.

Protocol: Electrochemical Sensing with a Poly-(L-cysteine) Modified Electrode

This protocol outlines the fabrication and use of an electrochemical sensor for detecting Pb(II) ions.[5][6]

a. Materials and Reagents:

  • Carbon paste electrode (CPE) or other base electrode.

  • CuO nanoneedles/N-doped reduced graphene oxide (NN-CuO/N-rGO) nanocomposite (as an enhancing material).

  • L-cysteine solution (e.g., 1.0 mM in phosphate buffer, pH ~6.8).

  • Acetate buffer (pH 5.0) as the supporting electrolyte.

  • Pb(II) standard solution.

  • Potentiostat/Galvanostat system with a three-electrode cell.

b. Procedure:

  • Electrode Modification: Prepare the modified electrode by incorporating the NN-CuO/N-rGO nanocomposite into the carbon paste.

  • Electropolymerization of L-Cysteine: Immerse the modified electrode in the L-cysteine solution. Electropolymerize L-cysteine onto the electrode surface by cycling the potential (e.g., between -0.8 V and 2.0 V) for a set number of cycles (e.g., 10 cycles).[6] This creates a poly-(L-cysteine) film (L-Cys/NN-CuO/N-rGO/CPE).

  • Preconcentration: Immerse the fabricated sensor electrode in the sample solution (buffered at pH 5.0) containing Pb(II) and apply a negative potential for a specific duration to allow Pb(II) ions to chelate with the cysteine layer and accumulate on the surface.

  • Detection: Transfer the electrode to a clean supporting electrolyte solution. Perform square wave anodic stripping voltammetry (SWASV) by scanning the potential towards positive values. The Pb(II) is stripped off the electrode, generating a peak current that is proportional to its concentration.

  • Analysis: Construct a calibration curve by plotting the peak stripping current versus the Pb(II) concentration to determine sensitivity and LOD.

Sensor Validation and Development Workflow

The development of a reliable chemical sensor follows a logical workflow, from conceptual design to final application.

cluster_0 Design & Synthesis cluster_1 Performance Characterization cluster_2 Application & Validation A 1. Select Recognition Moiety (e.g., this compound) B 2. Choose Signaling Method (Fluorescence, Colorimetric, etc.) A->B C 3. Synthesize & Purify Sensor Compound B->C D 4. Titration Experiments (Determine Response to Target) C->D E 5. Calculate Limit of Detection (LOD) & Linear Range D->E F 6. Selectivity & Interference Study (Test against other ions) D->F G 7. Optimize Conditions (pH, Temp, Response Time) F->G H 8. Test in Real Samples (e.g., River Water, Serum) G->H I 9. Compare with Standard Method (e.g., AAS, ICP-MS) H->I J 10. Final Sensor Validation I->J

Caption: Experimental workflow for chemical sensor validation.

References

Unraveling the Stability and Reactivity of 2-Quinolinethiol and Its Isomers: A DFT Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantum chemical landscape of 2-quinolinethiol and its tautomeric forms reveals critical insights into their relative stabilities, electronic properties, and reactivity. This guide synthesizes findings from Density Functional Theory (DFT) computational studies to provide researchers, scientists, and drug development professionals with a comparative analysis of these versatile heterocyclic compounds.

This compound and its isomers, particularly the quinoline-2(1H)-thione tautomer, are of significant interest in medicinal and materials chemistry.[1] Computational quantum chemistry, especially DFT, has proven to be an invaluable tool for elucidating the intricate relationship between the structure of these molecules and their chemical behavior.[2][3] This guide summarizes key quantitative data from DFT studies and outlines the computational methodologies employed.

Tautomeric Equilibrium: Thiol vs. Thione

A pivotal aspect of this compound chemistry is its existence in a tautomeric equilibrium with quinoline-2(1H)-thione. Quantum mechanical calculations consistently predict the thione form to be the more stable tautomer.[4] This theoretical finding is corroborated by experimental evidence, such as crystallographic studies which confirm that the compound crystallizes as the thione tautomer.[5]

Tautomerism Thiol Quinoline ring with -SH group Thione Quinoline ring with =S and N-H Thiol->Thione Tautomerization Thione->Thiol

Computational Methodologies: A Standard Protocol

DFT studies focused on quinoline derivatives typically employ a standardized computational workflow to ensure accurate and reproducible results.[2] The choice of functional and basis set is critical for obtaining reliable predictions of molecular properties.

Experimental Protocols
  • Structure Preparation: The initial step involves generating the 3D structures of the this compound and quinoline-2(1H)-thione isomers. This can be achieved using molecular building software or by modifying existing crystallographic data.[2]

  • Geometry Optimization: The initial structures are then optimized to locate the lowest energy conformation on the potential energy surface. This is a crucial step as all subsequent property calculations are dependent on an accurate molecular geometry.[2] Common DFT functionals for this purpose include B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p).[6]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also yield important thermodynamic data like zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.[7]

  • Property Calculations: Following successful optimization and frequency analysis, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for understanding the molecule's reactivity.[8] Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra.[9][10]

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt Imaginary frequency found prop_calc Property Calculation (HOMO, LUMO, etc.) freq_calc->prop_calc No imaginary frequencies analysis Data Analysis and Interpretation prop_calc->analysis

Comparative Analysis of Molecular Properties

The following tables summarize key quantitative data obtained from DFT calculations on this compound and its thione isomer. These parameters provide a basis for comparing their stability and reactivity.

Table 1: Calculated Thermodynamic Properties
TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
This compoundVaries with methodVaries with method
Quinoline-2(1H)-thioneGenerally lower (more stable)Generally higher

Note: Specific energy differences depend on the level of theory (functional and basis set) and the solvent model used in the calculations. Quantum mechanical calculations consistently show the thione tautomer to be the major, more stable form.[4]

Table 2: Frontier Molecular Orbital (FMO) Energies
TautomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compoundVaries with methodVaries with methodVaries with method
Quinoline-2(1H)-thioneVaries with methodVaries with methodVaries with method

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[11] For many quinoline derivatives, DFT calculations have shown that the energy gap can be influenced by substituents and the surrounding solvent.[11][12]

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors.

Table 3: Global Reactivity Descriptors
DescriptorDefinitionImplication for Reactivity
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Measures the escaping tendency of electrons.[12]
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.[12] A higher value suggests greater stability.[13]
Electrophilicity Index (ω) ω = μ² / (2η)Propensity of a species to accept electrons.[12]

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative basis for comparing the electrophilic and nucleophilic nature of the isomers.

Conclusion

DFT computational studies provide a powerful and predictive framework for understanding the properties of this compound and its isomers. The consistent theoretical finding, supported by experimental data, is that the quinoline-2(1H)-thione tautomer is significantly more stable than the this compound form. Analysis of frontier molecular orbitals and global reactivity descriptors offers further insights into their chemical behavior, which is invaluable for applications in drug design and materials science. By leveraging these computational tools, researchers can gain a deeper understanding of structure-property relationships and rationally design novel quinoline-based compounds with desired functionalities.

References

Structure-Activity Relationship of Methylated 2-Quinolinethiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. The introduction of a thiol group at the 2-position and further methylation on the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these compounds.[1] This guide provides a comparative overview of the structure-activity relationship (SAR) of methylated 2-quinolinethiol derivatives, supported by experimental data from related compounds, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity

Direct comparative studies on a homologous series of methylated this compound derivatives are limited in publicly available literature.[1] However, by compiling data from various studies on related quinoline structures, we can infer the potential impact of methyl group placement on their biological activity. The following table summarizes the cytotoxic and antimicrobial activities of representative methylated quinoline derivatives to illustrate the importance of substitution patterns.

It is crucial to note that the data in Table 1 is compiled from different studies and should not be interpreted as a direct head-to-head comparison due to variations in experimental conditions.

Compound/DerivativeStructureBiological ActivityCell Line/MicroorganismIC50/MIC (µM)
Anticancer Activity
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidRepresentative quinoline-4-carboxylic acidCytotoxicMCF-7 (Breast Cancer)>80% growth reduction at 100 µM
Quinoline 13 (a C-6 substituted 2-phenylquinoline)Representative 2-arylquinolineSelective CytotoxicityHeLa (Cervical Cancer)8.3
Tetrahydroquinoline 18 (a 2-methyl-THQ)Representative 2-methyl-tetrahydroquinolineSelective CytotoxicityHeLa (Cervical Cancer)13.15
Antimicrobial Activity
Quinoline-based Hybrid 7bRepresentative 2-alkoxy-6-methyl-quinoline hybridAnti-staphylococcalStaphylococcus aureus5
Quinoline-based Hybrid 7bRepresentative 2-alkoxy-6-methyl-quinoline hybridAnti-mycobacterialMycobacterium tuberculosis H37Rv24
Quinoline-based Hybrid 7hRepresentative 2-oxo-6-methyl-quinoline hybridAnti-staphylococcalStaphylococcus aureus47

Data is illustrative and sourced from multiple studies on related quinoline derivatives.[2][3][4]

The position of the methyl group on the quinoline ring is a critical determinant of biological activity.[5] For instance, in related quinoline N-oxides, methylation at the C-2 and C-8 positions has been shown to significantly impact anticancer effects.[5] Furthermore, an increase in the number of methyl groups can enhance lipophilicity, which may affect cell membrane permeability and interaction with biological targets.[1] The relationship between lipophilicity and cytotoxic effects has been observed in series of 2-arylquinolines, where higher lipophilicity correlated with better IC50 values in certain cancer cell lines.[2]

Experimental Protocols

Reproducible and validated experimental methodologies are crucial for SAR studies. The following are detailed protocols for commonly used assays in the evaluation of the biological activity of quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7)[6]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

  • Test compounds (methylated this compound derivatives) dissolved in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., anhydrous DMSO, 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.[6][7]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 5 x 10^5 CFU/mL)[10]

  • Incubator (35-37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[10]

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9] This can be assessed visually or by using a plate reader.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of methylated this compound derivatives to establish their structure-activity relationship.

SAR_Workflow General Workflow for SAR Studies of Methylated this compound Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted Anilines synthesis Synthesis of Methylated 2-Chloroquinolines start->synthesis thiolation Reaction with Thiourea synthesis->thiolation product Methylated this compound Derivatives Library thiolation->product anticancer Anticancer Activity (e.g., MTT Assay) product->anticancer antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) product->antimicrobial sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Comparative analysis of fluorescent probes based on the quinoline scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, synthetic accessibility, and the ability to be finely tuned for a variety of applications.[1][2][3] These probes are instrumental in environmental monitoring, bioanalysis, and medical diagnostics, offering high sensitivity and selectivity for a range of analytes.[4][5] This guide provides a comparative analysis of selected quinoline-based fluorescent probes, focusing on their performance in detecting key biological and environmental targets, supported by experimental data and protocols.

Performance Comparison of Quinoline-Based Probes

The versatility of the quinoline scaffold allows for the rational design of probes targeting diverse analytes, from metal ions to changes in the cellular microenvironment like pH and viscosity.[2][6] The performance of these probes is dictated by their photophysical properties and their specific recognition moieties. Below is a comparative summary of representative quinoline-based fluorescent probes.

Probe NameTarget AnalyteExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Limit of Detection (LOD)Key Features & Sensing MechanismReference
QP2 Zn²⁺36555018517.7 nMTurn-on fluorescence; Aggregation-Induced Emission (AIE) coupled with Excited-State Intramolecular Proton Transfer (ESIPT) inhibition.[4][4]
bqbpbn (1) Zn²⁺~320~380~605 ppbChelation-Enhanced Fluorescence (CHEF).[7][7]
bqbpxn (2) Zn²⁺~320~380~6010 ppbChelation-Enhanced Fluorescence (CHEF).[7][7]
DQPH pH450-500531-588~57 (shift)pKa = 7.18Ratiometric response to pH changes; Protonation-activable resonance charge transfer (PARCT).[8][9][8][9]
QNOH-MO pHNot specifiedGreen/RedNot specifiedNot specifiedDual emission (green and red) depending on pH.[10][10]
QNOH-OME pHNot specifiedGreen/RedNot specifiedNot specifiedDual emission (green and red) depending on pH.[10][10]
NI-VIS ViscosityNot specifiedNear-infraredNot specifiedNot specifiedTwisted Intramolecular Charge Transfer (TICT) mechanism; Mitochondria-targeting.[11][11]
MCN Viscosity800 (two-photon)Not specifiedNot specifiedNot specified"Off-on" fluorescence response with increasing viscosity; Two-photon probe.[12][12]
Probe for Cu²⁺ Cu²⁺Not specified~485~35 (shift)1.03 µMFluorescence enhancement and bathochromic shift upon copper binding.[13][13]

Signaling Pathways and Experimental Workflows

The detection mechanisms of quinoline-based fluorescent probes often involve sophisticated photophysical processes. Understanding these pathways is crucial for interpreting experimental results and for the rational design of new probes.

Signaling Pathway for Zn²⁺ Detection by QP2

The probe QP2 utilizes a combination of Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) for the selective detection of Zn²⁺. In the absence of Zn²⁺, the probe is non-emissive. Upon binding to Zn²⁺, a 2:1 complex is formed, which restricts intramolecular rotation, leading to AIE. This complex formation also inhibits the ESIPT process, further enhancing the fluorescence emission.[4]

G QP2 Signaling Pathway for Zn²⁺ Detection QP2 QP2 (Non-emissive) QP2_Zn_complex [QP2]₂-Zn²⁺ Complex (Highly Fluorescent) QP2->QP2_Zn_complex + Zn²⁺ Zn2 Zn²⁺ AIE Aggregation-Induced Emission QP2_Zn_complex->AIE ESIPT_inhibition ESIPT Inhibition QP2_Zn_complex->ESIPT_inhibition

Caption: Signaling pathway of the QP2 probe for Zn²⁺ detection.

General Experimental Workflow for Fluorescence Sensing

The typical workflow for evaluating the performance of a fluorescent probe involves several key steps, from probe synthesis and characterization to its application in detecting the target analyte.

G General Experimental Workflow synthesis Probe Synthesis & Purification characterization Structural & Photophysical Characterization synthesis->characterization optimization Optimization of Sensing Conditions (pH, solvent, etc.) characterization->optimization titration Fluorescence Titration with Analyte optimization->titration selectivity Selectivity & Interference Studies titration->selectivity application Application in Real Samples (e.g., cell imaging) titration->application

Caption: A generalized workflow for fluorescent probe evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation and application of fluorescent probes. Below are representative methodologies for key experiments.

Synthesis of a Quinoline-Based Probe (General Aldimine Condensation)

This protocol is a general representation for the synthesis of Schiff base quinoline probes, such as QP2.[4]

  • Dissolution of Reactants: Dissolve equimolar amounts of a suitable 8-hydroxyquinoline-aldehyde derivative and a corresponding amine in a suitable solvent (e.g., ethanol or methanol).

  • Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) to the reaction mixture.

  • Reaction: Reflux the mixture for a specified period (e.g., 2-4 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Fluorescence Titration Experiments

This protocol describes the general procedure for assessing the sensing capability of a fluorescent probe towards its target analyte.

  • Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Also, prepare a stock solution of the analyte (e.g., a metal salt in water).

  • Working Solution: In a cuvette, prepare a dilute working solution of the probe in the desired buffer or solvent system.

  • Initial Measurement: Record the fluorescence spectrum of the probe solution in the absence of the analyte.

  • Titration: Add incremental amounts of the analyte stock solution to the probe solution in the cuvette.

  • Measurement after Each Addition: After each addition of the analyte, mix the solution thoroughly and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte to determine the binding stoichiometry, association constant, and limit of detection.

Cell Imaging Protocol

This protocol outlines the general steps for applying a quinoline-based probe for imaging in living cells.

  • Cell Culture: Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in a cell culture medium. Remove the old medium from the cells and incubate them with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, wash the cells with a fresh culture medium or phosphate-buffered saline (PBS) to remove any excess probe.

  • Analyte Treatment (if applicable): For detecting intracellular analytes, the cells can be pre-treated with the analyte or a substance that modulates the intracellular concentration of the analyte.

  • Imaging: Mount the imaging dish on a fluorescence microscope. Excite the probe at its optimal excitation wavelength and capture the fluorescence emission using an appropriate filter set.

  • Image Analysis: Analyze the captured images to determine the localization and changes in the fluorescence signal within the cells.

This guide provides a foundational comparison of quinoline-based fluorescent probes. For specific applications, researchers are encouraged to consult the primary literature for detailed protocols and further characterization of the probes. The continued development of novel quinoline-based probes holds great promise for advancing our understanding of complex biological systems and for the development of new diagnostic tools.

References

2-Quinolinethiol: A Comparative Guide for Selective Mercury Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Quinolinethiol as a selective sensor for mercury ions (Hg²⁺) against other common detection methods. The information presented is supported by available experimental data on this compound derivatives and alternative sensing technologies, offering a comprehensive overview for researchers selecting the appropriate tools for their analytical needs.

This compound for Mercury Ion Detection: An Overview

While specific validation studies on the unmodified this compound as a mercury sensor are not extensively documented in peer-reviewed literature, the broader class of quinoline-thiol derivatives has demonstrated significant promise as fluorescent probes for heavy metal ions. The sensing mechanism is largely attributed to Chelation-Enhanced Fluorescence Quenching (CHEQ), where the binding of a metal ion to the quinoline-thiol moiety leads to a decrease in fluorescence intensity. This "turn-off" response forms the basis of its detection capability. The inherent thiol group in this compound exhibits a strong affinity for soft metal ions like mercury, suggesting a basis for its selectivity.

Performance Characteristics

Quantitative data for this compound is limited, but studies on its derivatives provide valuable insights into its potential performance. The following table summarizes the performance of a closely related quinoline-thiourea conjugate sensor and provides a comparison with other prevalent mercury detection technologies.

Table 1: Performance Comparison of Mercury Ion Sensors

Sensor TypeSensor/ProbeDetection MethodLimit of Detection (LOD)Linear RangeSelectivityResponse Time
Quinoline-based Quinoline-thiourea conjugateFluorescence7.5 nM[1]Not SpecifiedHigh for Hg²⁺Not Specified
Rhodamine-based Rhodamine derivativeFluorescence48 nM[2][3]8.0 x 10⁻⁸ to 2.0 x 10⁻⁵ M[2]High for Hg²⁺< 60 seconds[2][3]
Colorimetric Gold/Silver Bimetallic NanoparticlesColorimetric0.53 mg/L (approx. 2.6 µM)[4]0.5–80 mg/L[4]Good~15 minutes
Colorimetric Polyethyleneimine-Gold NanoparticlesColorimetric1.72 nM[5]0.003–5.0 µM[5]High for Hg²⁺~40 minutes[5]
Electrochemical DNA-based sensorElectrochemistry0.5 nM[6]1.0 nM to 2.0 µM[6]High for Hg²⁺Not Specified

Signaling Pathway and Experimental Workflow

The interaction between this compound and mercury ions is believed to follow a chelation-enhanced fluorescence quenching (CHEQ) mechanism. The binding of the mercury ion to the thiol and nitrogen atoms of the quinoline ring forms a stable complex. This complexation promotes non-radiative decay pathways, leading to a decrease in the fluorescence intensity of the molecule.

CHEQ_Mechanism This compound This compound Complex [this compound-Hg]²⁺ Complex (Non-fluorescent) This compound->Complex Fluorescence Fluorescence This compound->Fluorescence Excitation Hg2_ion Hg²⁺ Ion Hg2_ion->Complex Quenching Fluorescence Quenching Complex->Quenching

Figure 1. Proposed Chelation-Enhanced Fluorescence Quenching (CHEQ) mechanism of this compound with mercury ions.

The general workflow for validating a fluorescent sensor like this compound for mercury ion detection involves several key steps, from solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Sensor Prepare this compound Stock Solution Titration Perform Fluorescence Titration with Hg²⁺ Prep_Sensor->Titration Prep_Hg Prepare Hg²⁺ Standard Solutions Prep_Hg->Titration Prep_Interfering Prepare Interfering Ion Solutions Selectivity Test with Interfering Ions Prep_Interfering->Selectivity Plot_Data Plot Fluorescence vs. [Hg²⁺] Titration->Plot_Data Assess_Selectivity Assess Selectivity Selectivity->Assess_Selectivity Response_Time Measure Response Time Calc_LOD Calculate Limit of Detection (LOD) Plot_Data->Calc_LOD

Figure 2. General experimental workflow for the validation of a fluorescent mercury ion sensor.

Experimental Protocols

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol or acetonitrile.

  • Mercury Standard Solutions: Prepare a series of standard solutions of a mercury salt (e.g., HgCl₂) in deionized water with concentrations spanning the expected linear range.

  • Buffer Solution: Prepare a buffer solution (e.g., HEPES or phosphate buffer) to maintain a constant pH during the experiment. The optimal pH should be determined empirically.

  • Interfering Ion Solutions: Prepare solutions of other metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at concentrations significantly higher than that of the mercury standards to assess selectivity.

2. Spectrofluorometric Measurement:

  • In a quartz cuvette, mix a specific volume of the this compound stock solution with the buffer solution.

  • Record the initial fluorescence spectrum of the this compound solution. The excitation wavelength should be set at the absorption maximum of the compound, and the emission spectrum should be scanned over the relevant range.

  • Add a known volume of a mercury standard solution to the cuvette, mix thoroughly, and allow the reaction to reach equilibrium (determine the optimal incubation time).

  • Record the fluorescence spectrum of the mixture. A decrease in fluorescence intensity is expected.

  • Repeat the measurement for all mercury standard solutions to generate a calibration curve.

3. Selectivity Study:

  • To assess selectivity, add a solution of an interfering ion to a solution of this compound and record the fluorescence spectrum.

  • Subsequently, add a solution of mercury to the same cuvette to observe if the presence of the interfering ion affects the response to mercury.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of mercury to generate a calibration curve.

  • Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Evaluate the change in fluorescence in the presence of interfering ions to determine the selectivity of the sensor.

Comparison with Alternative Sensors

Rhodamine-based Sensors: These "turn-on" fluorescent sensors typically exhibit a significant increase in fluorescence upon binding to mercury. They are known for their high sensitivity and rapid response times.[2][3] The mechanism often involves a structural change from a non-fluorescent spirolactam form to a highly fluorescent open-ring form.

Colorimetric Sensors: These sensors offer the advantage of visual detection without the need for sophisticated instrumentation. Many are based on the aggregation of gold or silver nanoparticles, which results in a distinct color change.[4][5] While some colorimetric sensors have excellent limits of detection, their response times can be longer compared to fluorescent probes.

Electrochemical Sensors: These sensors provide high sensitivity and are well-suited for integration into portable devices.[6][7] They often rely on the specific interaction between mercury and thymine-rich DNA strands immobilized on an electrode surface, leading to a measurable change in the electrochemical signal.[6]

Conclusion

This compound holds promise as a selective fluorescent sensor for mercury ions, likely operating through a chelation-enhanced quenching mechanism. While direct quantitative data is limited, studies on its derivatives suggest good potential for sensitive and selective detection. Compared to other methods, it offers the advantages of a simple "turn-off" fluorescent response. However, researchers should consider the performance characteristics of alternative sensors, such as the high sensitivity and rapid response of rhodamine-based probes, the visual detection capability of colorimetric sensors, and the portability of electrochemical sensors, to select the most appropriate tool for their specific application. Further validation studies on this compound are warranted to fully establish its performance metrics and optimize its application as a mercury ion sensor.

References

In Vivo Therapeutic Potential of 2-Quinolinethiol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic performance of 2-quinolinethiol analogues and related quinoline derivatives. The following sections detail the experimental data, protocols, and associated biological pathways to support further research and development in this area.

Comparative Analysis of In Vivo Efficacy

The in vivo therapeutic effects of two distinct classes of quinoline derivatives are summarized below. While one is a direct analogue of this compound, the other, a pyrano[3,2-c]quinoline, provides a comparative perspective on the broader therapeutic applications of quinoline-based compounds.

Table 1: In Vivo Anti-diabetic Activity of 2-(Quinoline-2-ylthio)acetamide Derivative
CompoundAnimal ModelDoseKey FindingsReference
Compound 10c (A 2-(quinoline-2-ylthio)acetamide derivative)Streptozotocin (STZ)-induced diabetic rat modelNot Specified- Significant reduction in fasting and overall blood glucose levels.- Enhanced pancreatic islet architecture.- Improved hepatocyte morphology in liver sections.[1]
Table 2: In Vivo Anticancer Activity of a Pyrano[3,2-c]quinoline Analogue
CompoundAnimal ModelKey FindingsReference
Compound 4c (A pyrano[3,2-c]quinoline analogue)SCID mice with HCT-116 tumor xenografts- 23% tumor growth inhibition in the HCT-116 tumor model.[2]

Detailed Experimental Protocols

In Vivo Anti-diabetic Study Protocol: 2-(Quinoline-2-ylthio)acetamide Derivative

A study evaluated the anti-diabetic efficacy of a 2-(quinoline-2-ylthio)acetamide derivative, compound 10c, in a rat model of diabetes mellitus.[1] The in vivo assessments confirmed the compound's potential for managing diabetes, as evidenced by reduced blood glucose levels and histopathological improvements in the pancreas and liver.[1]

Experimental Workflow for Anti-diabetic Evaluation

G cluster_setup Model Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation Induce Diabetes Induce Diabetes Mellitus in Rat Model Administer Compound Administer Compound 10c Induce Diabetes->Administer Compound Post-Induction Measure Glucose Measure Fasting and Overall Blood Glucose Administer Compound->Measure Glucose During Treatment Histopathology Histopathological Evaluation of Pancreas and Liver Administer Compound->Histopathology Post-Treatment

Caption: Workflow for in vivo anti-diabetic assessment of a 2-(quinoline-2-ylthio)acetamide derivative.

In Vivo Anticancer Study Protocol: Pyrano[3,2-c]quinoline Analogue

The in vivo anticancer potential of a pyrano[3,2-c]quinoline analogue, compound 4c, was investigated using a human colorectal carcinoma (HCT-116) tumor model in SCID mice.[2]

Animal Model and Cell Line

  • Cell Line: HCT-116, a human colorectal cancer cell line.[3][4]

  • Animal Model: Severe Combined Immunodeficient (SCID) or athymic BALB/c mice are typically used for HCT-116 xenografts.[3][5]

Tumor Induction and Treatment

  • Cell Preparation: HCT-116 cells are grown in culture and harvested during their exponential growth phase.[3]

  • Implantation: A suspension of HCT-116 cells is implanted subcutaneously into the flank of the mice.[4][6]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.[4]

  • Treatment: Once tumors reach a specified size, mice are treated with the test compound (compound 4c).

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth compared to a control group. The study reported a 23% tumor growth inhibition for compound 4c.[2]

Experimental Workflow for Anticancer Evaluation

G Cell Culture Culture HCT-116 Cells Implantation Subcutaneous Implantation in SCID Mice Cell Culture->Implantation Tumor Growth Monitor Tumor Growth Implantation->Tumor Growth Treatment Administer Pyrano[3,2-c]quinoline Analogue (Compound 4c) Tumor Growth->Treatment Efficacy Measure Tumor Growth Inhibition Treatment->Efficacy

Caption: Workflow for in vivo anticancer efficacy testing using an HCT-116 xenograft model.

Signaling Pathway Insights

While the provided in vivo studies focus on therapeutic outcomes, the broader family of quinoline derivatives is known to interact with various signaling pathways. For instance, in the context of cancer, quinoline derivatives have been implicated in the modulation of pathways related to cell cycle control and apoptosis.

Illustrative Signaling Pathway for Anticancer Action

G cluster_pathway Potential Anticancer Mechanism QuinolineAnalogue Quinoline Analogue Kinase Target Kinase QuinolineAnalogue->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: A generalized signaling pathway potentially targeted by anticancer quinoline analogues.

References

A Comparative Guide to the Cross-Reactivity of 2-Quinolinethiol-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of fluorescent sensors based on the 2-quinolinethiol scaffold. The objective is to offer a clear overview of their cross-reactivity and selectivity, supported by available experimental data, to aid in the selection and application of these probes in diverse research and development settings. This document summarizes key performance metrics, details generalized experimental protocols for cross-reactivity assessment, and visualizes the primary signaling pathways involved.

Performance Comparison of this compound-Based Fluorescent Sensors

The selectivity of a fluorescent sensor is a critical parameter that defines its ability to detect a specific analyte in a complex sample matrix. The following table summarizes the performance of several this compound and 2-quinoline-2(1H)-thione-based fluorescent sensors, highlighting their target analytes, sensing mechanisms, and reported performance data. It is important to note that a direct, comprehensive comparison is challenging due to variations in experimental conditions across different studies.

Sensor DerivativeTarget AnalyteSensing MechanismLimit of Detection (LOD)Cross-Reactivity/Selectivity ProfileReference
Alkylated this compoundMetal Ions (Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺)"Turn-off" (Fluorescence Quenching via PET)Not QuantifiedShows fluorescence quenching with Cr³⁺, Cu²⁺, Fe²⁺, and Fe³⁺. Less responsive to Ag⁺, Cd²⁺, Co²⁺, Hg²⁺, and Zn²⁺ under the tested conditions.[1][2][1][2]
4-(trifluoromethyl)quinoline-2-thioneSulfur Mustard (SM) Analogue (CEES)"Turn-on" (Reaction-based)50 nM (for SM)High selectivity for sulfur mustard and its analogues.[3][3]
4-(trifluoromethyl)quinoline-2-thioneNitrogen Mustard (NH1)"Turn-on" (Reaction-based)20 nMHigh selectivity for nitrogen mustard.[3][3]
Quinoline-based Schiff BaseFe³⁺"Turn-off" (Fluorescence Quenching)8.67 x 10⁻⁵ MMinimal interference from Na⁺, Ca²⁺, Hg²⁺.[3][3]
Unspecified Quinoline Derivative (TQA)Fe³⁺"Turn-off" (Fluorescence Quenching)0.16841 µMNo significant interference from other common metal ions.[4][4]

Note: PET stands for Photoinduced Electron Transfer. Data is compiled from various sources and experimental conditions may differ.

Signaling Pathway Diagrams

The signaling mechanism of a fluorescent sensor dictates its response to an analyte. For this compound-based sensors, two primary mechanisms are observed: fluorescence quenching ("turn-off") and fluorescence enhancement ("turn-on").

Turn_Off_Mechanism cluster_pet Photoinduced Electron Transfer (PET) Probe Alkylated this compound (Fluorescent) Complex Probe-Metal Ion Complex (Non-Fluorescent) Probe->Complex Binding Analyte Metal Ion (e.g., Fe³⁺) Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching

Figure 1. "Turn-off" signaling via Photoinduced Electron Transfer (PET).

In the "turn-off" mechanism, the binding of a metal ion to the alkylated this compound sensor facilitates photoinduced electron transfer from the excited state of the fluorophore to the metal ion.[1][2] This process provides a non-radiative decay pathway, leading to the quenching of fluorescence.

Turn_On_Mechanism cluster_reaction Reaction-Based Sensing Probe Quinoline-2-thione Derivative (Non-Fluorescent) Product Highly Fluorescent Product Probe->Product Chemical Reaction Analyte Analyte (e.g., Mustard Gas Analogue) Analyte->Product Enhancement Fluorescence Enhancement Product->Enhancement

Figure 2. "Turn-on" signaling via a reaction-based mechanism.

The "turn-on" mechanism often involves a specific chemical reaction between the sensor and the analyte.[3] For instance, a quinoline-2-thione derivative can react with a mustard gas analogue to form a new, highly fluorescent product, resulting in a significant increase in the fluorescence signal.[3]

Experimental Protocols for Cross-Reactivity Studies

To ensure the reliability and validity of data from fluorescent sensor applications, rigorous cross-reactivity and selectivity studies are essential. Below is a generalized protocol for evaluating the performance of this compound-based fluorescent sensors.

I. Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a concentrated stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile) in which the sensor is highly soluble and stable.

  • Analyte Stock Solution: Prepare a stock solution of the primary target analyte at a high concentration (e.g., 10 mM) in an appropriate solvent (e.g., deionized water for metal salts).

  • Interferent Stock Solutions: Prepare stock solutions of a panel of potential interfering species at the same concentration as the primary analyte stock solution. The choice of interferents should be relevant to the intended application of the sensor (e.g., other metal ions for a metal sensor).

II. Determination of Optimal Sensor Concentration and Excitation/Emission Wavelengths
  • Prepare a dilute working solution of the sensor in the desired assay buffer (e.g., 10 µM in HEPES buffer, pH 7.4).

  • Record the absorption and emission spectra of the sensor solution to determine the optimal excitation and emission wavelengths.

III. Selectivity and Cross-Reactivity Assessment
  • Fluorescence Titration with Target Analyte:

    • To a cuvette containing the sensor working solution, incrementally add small aliquots of the target analyte stock solution.

    • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to determine the sensor's response and sensitivity.

  • Interference Studies:

    • To separate cuvettes containing the sensor working solution, add a fixed concentration of the target analyte (e.g., a concentration that gives a significant but not saturating response).

    • To each of these cuvettes, add a solution of one of the potential interfering species, typically at a concentration significantly higher than the target analyte (e.g., 10-fold or 100-fold excess).

    • Record the fluorescence emission spectrum and compare the signal to that of the sensor with only the target analyte. A minimal change in fluorescence indicates high selectivity.

  • Competition Studies:

    • To a cuvette containing the sensor working solution, add a mixture of the target analyte and an equimolar or excess concentration of a potential interferent.

    • Record the fluorescence emission spectrum and compare the signal to that obtained with the target analyte alone. This helps to assess the sensor's ability to detect the target in the presence of competing species.

IV. Data Analysis
  • Limit of Detection (LOD): Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).

  • Selectivity Coefficient: For a more quantitative measure of selectivity, the selectivity coefficient can be determined using various methods, such as the matched potential method or by comparing the slopes of the calibration curves for the target analyte and interferents.

The following workflow diagram illustrates the general process for evaluating the cross-reactivity of a fluorescent sensor.

Experimental_Workflow A Prepare Stock Solutions (Probe, Analyte, Interferents) B Determine Optimal Conditions (Concentration, λex, λem) A->B C Fluorescence Titration (with Target Analyte) B->C D Interference Studies (with Potential Interferents) B->D E Competition Studies (Analyte + Interferents) B->E F Data Analysis (LOD, Selectivity) C->F D->F E->F

Figure 3. General experimental workflow for cross-reactivity studies.

This guide provides a foundational understanding of the cross-reactivity and performance of this compound-based fluorescent sensors. For specific applications, it is crucial to consult the primary literature and perform thorough in-house validation to ensure the chosen sensor meets the required performance criteria.

References

Safety Operating Guide

Proper Disposal of 2-Quinolinethiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Quinolinethiol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This compound is a hazardous chemical known to cause skin and eye irritation, and may cause respiratory irritation[1][2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles meeting EN 166 or OSHA standards, and a lab coat[2][3]. If there is a risk of generating dust, a NIOSH/MSHA-approved respirator (such as a type N95) is required.

  • Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood[1][3].

  • Handling: Avoid all personal contact, including the inhalation of dust or vapors[3]. Wash hands thoroughly after handling[1][2][3]. Keep containers tightly closed when not in use[1][2].

Core Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous waste disposal company. Never dispose of this chemical down the drain or in general waste streams[3][4].

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired this compound and any contaminated solids in a designated, properly labeled, and sealed container[3][5].

    • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container[5].

    • Contaminated Labware and Debris: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound are considered hazardous waste[6].

  • Waste Collection and Storage:

    • Containers: Use appropriate, leak-proof containers for waste collection. Ensure containers are sealed tightly to prevent the release of malodorous vapors characteristic of thiols[3][7].

    • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture[3][5]. The label must indicate that the container holds thiol waste to inform Environmental Health & Safety (EHS) personnel[5].

    • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible substances, awaiting pickup by a licensed disposal company[1][3].

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the hazardous waste[2][3].

Decontamination and Odor Control

Thiols are known for their extremely unpleasant odors. Specific procedures are necessary to decontaminate labware and manage odorous waste to prevent olfactory disturbances in the laboratory and surrounding areas[7].

  • Labware Decontamination: All glassware, syringes, and other reusable labware that came into contact with this compound should be decontaminated immediately after use by soaking in a bleach bath. This process oxidizes the thiol to less odorous compounds[5][7]. (See Experimental Protocols below for a detailed procedure).

  • Odor Control for Disposables: If disposable items like gloves, paper towels, or septa are malodorous, they should be immediately enclosed in a sealable bag (e.g., a zip-lock bag), which is then placed inside a wide-mouth plastic jar. This container must be labeled as hazardous waste and disposed of accordingly[7].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

  • Minor Spills: For minor spills of solid material, carefully sweep or vacuum the material to avoid generating dust. Place the collected material and all cleanup items (e.g., absorbent pads, gloves) into a suitable, sealed container for hazardous waste disposal[1][3]. Wash the spill area thoroughly with soap and water[3].

  • Emergency Contact: In case of significant exposure or a large spill, contact your institution's EHS office for assistance[7].

Data Presentation: this compound Properties

PropertyValueSource(s)
CAS Number 2637-37-8[1][2][8]
Molecular Formula C₉H₇NS[8]
Molecular Weight 161.22 g/mol [8]
Appearance Yellow - Orange Solid[2]
Melting Point 174-176 °C[2]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2]
Storage Class 11 - Combustible Solids

Experimental Protocols

Protocol for Decontamination of Labware Contaminated with this compound

Objective: To oxidize residual this compound on laboratory glassware and equipment, rendering it less odorous and safe for standard washing procedures.

Materials:

  • Commercial bleach (sodium hypochlorite solution)

  • Suitable soaking container (e.g., a large bucket or tub)

  • Contaminated glassware and equipment

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform all steps within a certified chemical fume hood[7]. Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bleach Bath Setup: Place a suitable container in the fume hood and fill it with commercial bleach.

  • Submersion: Immediately after use, place the contaminated glassware into the bleach bath, ensuring all contaminated surfaces are fully submerged[5]. For larger items like flasks that cannot be fully submerged, fill them with bleach, seal, label, and place them in a secondary container within the hood[5].

  • Soaking: Allow the labware to soak for at least 14-24 hours to ensure complete oxidation of the thiol[5][7].

  • Post-Soak Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with copious amounts of water.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory washing methods.

  • Bleach Bath Disposal: The used bleach solution, which may contain oxidized byproducts, should be collected in an appropriate container, labeled as hazardous waste, and disposed of through a licensed waste management company[7].

Mandatory Visualization

G cluster_waste_type Step 1: Identify Waste Type cluster_action Step 2: Segregate & Contain cluster_disposal Step 3: Final Disposal start This compound Waste Generated solid_waste Unused Solid or Contaminated Debris start->solid_waste Is it solid? liquid_waste Contaminated Solution start->liquid_waste Is it liquid? labware Contaminated Reusable Labware (Glassware, etc.) start->labware Is it reusable labware? collect_solid Collect in sealed, labeled hazardous waste container. solid_waste->collect_solid liquid_waste->collect_solid decontaminate Decontaminate via overnight bleach bath. labware->decontaminate pro_disposal Arrange pickup by licensed hazardous waste company. collect_solid->pro_disposal clean_wash Rinse thoroughly, then perform standard washing. decontaminate->clean_wash

References

Essential Safety and Operational Guide for 2-Quinolinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Quinolinethiol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 2637-37-8
Molecular Formula C₉H₇NS
Molecular Weight 161.22 g/mol [1]
Appearance Yellow to Orange Solid[2]
Melting Point 174-176 °C[1][2]
Odor No information available, but thiols generally have a strong, unpleasant odor[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control potential odor.
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves before use.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.
Respiratory Protection Dust MaskA dust mask of type N95 (US) or equivalent is recommended.[1]

Operational Plan: Handling this compound

This section provides a step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations

  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Inspect all required PPE for integrity and proper fit.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Decontamination Solution: Prepare a bleach solution (sodium hypochlorite) to decontaminate glassware and work surfaces after use. Thiols can be oxidized by bleach to reduce their odor and hazard.[3]

2. Handling Procedure

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within the chemical fume hood.

  • Minimize Dust: Handle the solid material carefully to minimize the generation of dust.

  • Spill Containment: Have appropriate spill containment materials (e.g., absorbent pads) readily available within the fume hood.

  • Avoid Incompatibilities: Keep this compound away from incompatible substances. Although specific incompatibilities are not listed, it is good practice to avoid strong oxidizing agents.

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

3. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all glassware, spatulas, and other equipment that came into contact with this compound by rinsing with or soaking in a bleach solution within the fume hood.[3]

  • Work Surface Cleaning: Clean the work surface of the fume hood with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a designated, labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a designated, labeled hazardous liquid waste container.

  • Decontamination Solutions: The bleach solution used for decontamination should also be treated as hazardous waste and disposed of accordingly.

2. Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the primary hazards (e.g., Irritant).

3. Final Disposal

  • Dispose of all this compound waste through your institution's hazardous waste management program.[2] Do not dispose of this chemical down the drain or in regular trash.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, get medical advice/attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2]

  • Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention if symptoms occur.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh & Transfer prep_emergency->handle_weigh handle_spill Spill Containment Ready post_decon Decontaminate Equipment handle_weigh->post_decon post_clean Clean Work Area post_decon->post_clean disp_collect Collect & Segregate Waste post_decon->disp_collect post_wash Wash Hands post_clean->post_wash post_store Store Chemical post_wash->post_store disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.